molecular formula C13H17BrN2O2 B1389718 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide CAS No. 1138442-85-9

4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide

Numéro de catalogue: B1389718
Numéro CAS: 1138442-85-9
Poids moléculaire: 313.19 g/mol
Clé InChI: CZETYOLAYNTLIG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide is a useful research compound. Its molecular formula is C13H17BrN2O2 and its molecular weight is 313.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-[(2-bromoacetyl)amino]-N-butan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-3-9(2)15-13(18)10-4-6-11(7-5-10)16-12(17)8-14/h4-7,9H,3,8H2,1-2H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZETYOLAYNTLIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Targeted Covalent Modification: A Technical Guide to the Binding Properties of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) and activity-based probes (ABPs) has revolutionized modern chemical biology and drug discovery. By coupling a reversible affinity element with an electrophilic "warhead," researchers can achieve irreversible target engagement, leading to prolonged pharmacodynamics and exceptional biochemical efficiency .

This whitepaper provides an in-depth technical analysis of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide , a prototypical covalent probe. We will deconstruct its bipartite architecture—the highly reactive α -bromoacetamide warhead and the lipophilic N-(sec-butyl)benzamide recognition scaffold—and provide self-validating experimental workflows for characterizing its covalent binding properties.

Mechanistic Foundation: Kinetics and Reactivity

The efficacy of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide relies on a two-step kinetic process: initial non-covalent complexation followed by an irreversible chemical reaction.

The Two-Step Kinetic Model

Unlike reversible inhibitors evaluated by IC50​ or Ki​ , covalent probes are governed by the parameters KI​ (the reversible binding constant) and kinact​ (the maximum rate of inactivation) .

  • Non-Covalent Pre-organization ( KI​ ): The N-(sec-butyl)benzamide moiety drives the initial affinity. The branched, lipophilic sec-butyl group is highly effective at occupying hydrophobic sub-pockets within a protein, while the benzamide core provides rigidity and hydrogen-bond donor/acceptor potential. This pre-organization drastically reduces the entropic penalty of the subsequent chemical step.

  • Covalent Bond Formation ( kinact​ ): Once docked, the α -bromoacetamide warhead is positioned in proximity to a nucleophilic residue.

KineticModel E Target Protein (E) EI Non-Covalent Complex (E·I) E->EI k_on I Probe (I) I->EI k_on EI->E k_off EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact

Two-step kinetic model of targeted covalent inhibition.

The SN​2 Mechanism and Cysteine Targeting

The α -bromoacetamide group is a classic electrophile designed to target the thiolate anion ( S− ) of Cysteine residues.

  • Causality of Reactivity: Bromide is an excellent leaving group (superior to chloride), making bromoacetamides highly reactive. The reaction proceeds via an SN​2 nucleophilic substitution. The electron-withdrawing carbonyl group increases the electrophilicity of the adjacent α -carbon, facilitating the attack by the nucleophile.

  • Target Specificity: While lysine and histidine can act as nucleophiles, the intrinsic nucleophilicity of a deprotonated cysteine thiolate is orders of magnitude higher. Proteins often feature "hyper-reactive" cysteines with lowered pKa​ values (due to adjacent basic residues), which serve as the primary targets for this probe .

Quantitative Data: Warhead Structure-Activity Relationships (SAR)

To understand why a bromoacetamide is chosen over other electrophiles, we must compare their intrinsic reactivities. Bromoacetamides are typically utilized as broad-spectrum profiling probes or initial screening hits due to their high reactivity, whereas acrylamides are preferred for late-stage clinical drugs due to their lower off-target toxicity.

Warhead TypeLeaving Group / MechanismRelative ReactivityTypical GSH t1/2​ *Primary Application
α -Bromoacetamide Bromide ( Br− ) / SN​2 Very High< 0.1 hoursChemical Probes, ABPP, Target ID
α -Chloroacetamide Chloride ( Cl− ) / SN​2 Moderate~ 3.2 hoursTargeted Covalent Inhibitors (TCIs)
Acrylamide None / Michael AdditionLow> 24 hoursApproved Covalent Drugs (e.g., Osimertinib)

*Glutathione (GSH) half-life is a standard metric for measuring the intrinsic, non-enzymatic reactivity of electrophiles.

Experimental Protocols: Self-Validating Systems

To rigorously validate the covalent binding of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide to a target protein, researchers must employ orthogonal, self-validating methodologies.

Protocol 1: Intact Protein Mass Spectrometry (LC-MS)

Causality: LC-MS is the gold standard for covalent validation because it directly measures the physical mass shift of the protein. The exact mass of the probe is ~313.05 Da. Upon SN​2 reaction with a cysteine thiol, HBr (80.91 Da) is expelled. Therefore, a successful covalent modification will yield a precise mass shift of +232.14 Da on the target protein.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant target protein to 2 μM in a physiological buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Crucial: Avoid nucleophilic buffers like Tris or DTT, which will quench the bromoacetamide.

  • Compound Incubation: Add 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide (10 μM final concentration, 1% DMSO) and incubate at 25°C for 1 hour.

  • Control Generation (Self-Validation): In a parallel tube, pre-incubate the protein with 1 mM Iodoacetamide (IAA) for 30 minutes before adding the probe. IAA will irreversibly alkylate all solvent-accessible cysteines.

  • Desalting: Pass the samples through a Zeba Spin Desalting Column (7K MWCO) to remove excess unreacted probe.

  • LC-MS Analysis: Inject the sample onto an LC-ESI-TOF mass spectrometer. Use a C4 reverse-phase column for intact protein separation.

  • Data Deconvolution: Use MaxEnt1 (or equivalent) to deconvolute the multiply charged envelope into an intact mass.

  • Validation Check: The primary sample must show a +232.1 Da shift. The IAA-control sample must show no +232.1 Da shift, proving the probe's binding is strictly dependent on available cysteine residues.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Causality: While LC-MS proves binding to a purified protein, ABPP proves target engagement and selectivity within a complex, native proteome. By using the probe as a "competitor" against a broad-spectrum fluorescent reactive probe, we can visualize specific target engagement via the disappearance of fluorescent bands.

ABPPWorkflow Proteome Complex Proteome Extract Incubation Incubate with Bromoacetamide Probe Proteome->Incubation Labeling Add Broad-Spectrum Fluorescent Probe (IA-Rh) Incubation->Labeling Blocks specific cysteines Separation SDS-PAGE Separation Labeling->Separation Labels remaining cysteines Analysis In-Gel Fluorescence Scanning Separation->Analysis

Competitive ABPP workflow for validating specific cysteine engagement.

Step-by-Step Methodology:

  • Lysate Preparation: Lyse cells in PBS using sonication. Clarify by centrifugation (100,000 x g, 45 min) to isolate the soluble proteome. Adjust protein concentration to 2 mg/mL.

  • Probe Competition: Treat 50 μL of proteome with 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide (dose-response: 1, 10, 50 μM ) for 1 hour at 37°C.

  • Reporter Labeling: Add 1 μM of Iodoacetamide-Rhodamine (IA-Rh) to all samples for 30 minutes in the dark to label all remaining, unreacted hyper-reactive cysteines.

  • Quenching & Separation: Quench the reaction with 4x Laemmli buffer containing β -mercaptoethanol. Boil for 5 mins, then resolve via 10% SDS-PAGE.

  • Imaging: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at the appropriate excitation/emission wavelengths for Rhodamine. Bands that show dose-dependent disappearance indicate proteins covalently engaged by the sec-butylbenzamide probe.

Conclusion

4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide exemplifies the rational design of targeted covalent probes. By leveraging the highly reactive SN​2 kinetics of the bromoacetamide warhead and the spatial pre-organization afforded by the N-(sec-butyl)benzamide scaffold, researchers can achieve robust, irreversible target engagement. When combined with rigorous, self-validating analytical techniques like intact mass spectrometry and competitive ABPP, such molecules serve as powerful tools for uncovering novel druggable nodes within the proteome.

References

  • The Ascension of Targeted Covalent Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Activity-based protein profiling for biochemical pathway discovery in cancer Source: Nature Reviews Cancer (via NIH PubMed Central) URL:[Link]

Molecular Architecture and Physicochemical Profiling of N-(sec-Butyl)benzamide Derivatives: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

[label="Lipid Bilayer Penetration\n(Hydrophobicity-Driven)", fillcolor="#F1F3F4",

Executive Summary

The benzamide structural motif is widely recognized as a "privileged scaffold" in both medicinal chemistry and agrochemical development. Modifying the amide nitrogen with a sec-butyl group—yielding N-(sec-butyl)benzamides—introduces a unique convergence of physicochemical properties. This specific aliphatic substitution enhances lipophilicity, provides critical steric shielding against enzymatic degradation, and introduces a chiral center at the alpha carbon. This whitepaper systematically deconstructs the structural chemistry, self-validating synthetic methodologies, and structure-activity relationships (SAR) of N-(sec-butyl)benzamide derivatives.

Structural Chemistry & Conformational Dynamics

The core architecture of an N-(sec-butyl)benzamide derivative consists of a benzene ring conjugated to a carboxamide linkage (-C(=O)N-), with a secondary butyl group covalently bonded to the amide nitrogen [1.1]. This specific arrangement dictates several critical molecular behaviors:

  • Steric Hindrance and Conformational Locking: The bulky sec-butyl group restricts free rotation around the C-N amide bond. This steric hindrance can lock the molecule into specific spatial conformations, which is vital for fitting into rigid receptor binding pockets[1]. Furthermore, this steric bulk shields the amide bond from proteolytic cleavage, significantly increasing the molecule's metabolic half-life.

  • Hydrogen Bonding Networks: As secondary amides, these compounds possess one hydrogen bond donor (N-H) and one hydrogen bond acceptor (C=O). In biological systems and solid-state matrices, N-H···O interactions frequently lead to the formation of stable supramolecular chains or dimers, directly impacting the compound's solubility and melting point[1].

  • Chirality and Enantiomeric Discrimination: The sec-butyl group contains an asymmetric carbon (stereocenter). Consequently, the molecule exists as enantiomers. In biological applications, enantiopure derivatives often exhibit vastly different binding affinities due to the chiral recognition inherent in protein targets.

Physicochemical Profiling

The integration of the sec-butyl chain predictably increases the partition coefficient (LogP), enhancing the molecule's ability to permeate lipid bilayers. The table below summarizes the quantitative physicochemical properties of key N-(sec-butyl)benzamide derivatives and related analogs used in comparative studies.

Compound NameCAS NumberMolecular Weight ( g/mol )Molecular FormulaKey Structural Feature
N-(sec-butyl)benzamide879-71-0177.25C₁₁H₁₅NOUnsubstituted core scaffold[2]
3-Amino-N-(sec-butyl)benzamide1138442-81-5192.26C₁₁H₁₆N₂OMeta-amino substitution[1]
3-(benzyloxy)-N-(sec-butyl)benzamide908551-06-4283.36C₁₈H₂₁NO₂Bulky ether linkage[3]
2-hydroxy-N-octylbenzamide (Analog)109972-90-9249.35C₁₅H₂₃NO₂Extended linear alkyl chain[4]

Synthetic Methodologies & Self-Validating Protocols

The synthesis of N-(sec-butyl)benzamides relies on robust amidation techniques. The following protocol utilizes EDC/HOBt coupling, specifically engineered as a self-validating system to ensure high yield and structural verification.

Step-by-Step Experimental Protocol

Step 1: Carboxylic Acid Activation

  • Action: Dissolve the functionalized benzoic acid precursor (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Causality: EDC activates the carboxyl group. However, EDC alone can lead to the formation of inactive N-acylureas. HOBt is added to form a highly reactive, yet stable, ester intermediate that suppresses racemization (critical if the acid contains chiral centers) and drives the reaction forward.

Step 2: Amidation via sec-Butylamine

  • Action: Introduce N,N-Diisopropylethylamine (DIPEA) (2.0 eq) followed by sec-butylamine (1.1 eq). Stir at 25°C for 12 hours.

  • Causality: DIPEA acts as a non-nucleophilic base. It neutralizes the HCl salt of EDC and maintains an optimal alkaline pH, facilitating the nucleophilic attack of the sterically hindered sec-butylamine onto the HOBt-ester.

Step 3: Orthogonal Liquid-Liquid Extraction

  • Action: Quench the reaction with deionized water and extract using Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃, 1M aqueous HCl, and brine.

  • Causality: This orthogonal washing strategy isolates the product. NaHCO₃ removes unreacted benzoic acid and acidic HOBt byproducts. The HCl wash protonates and removes unreacted sec-butylamine and DIPEA into the aqueous phase.

Step 4: Self-Validation and Analytical Verification

  • HPLC-UV: Monitor the crude mixture at 254 nm. The conjugated amide bond provides strong absorbance. If dual peaks appear, it indicates incomplete coupling or epimerization.

  • LC-MS: Confirm the target mass via the [M+H]⁺ ion. A mass deviation of +18 Da indicates a failure in the dehydration step of the EDC intermediate.

  • ¹H NMR (CDCl₃): Verify the unique sec-butyl spin-spin coupling signature: a triplet (~0.9 ppm) for the terminal methyl, a doublet (~1.2 ppm) for the alpha-methyl, and distinct multiplets for the methylene and methine protons. The amide N-H will appear as a broad singlet between 6.0–8.0 ppm[1].

SynthesisWorkflow Acid Benzoic Acid Precursor Coupling EDC/HOBt Coupling (DMF, DIPEA) Acid->Coupling Amine sec-Butylamine (Chiral/Racemic) Amine->Coupling Extraction Orthogonal Washing (NaHCO3 / HCl) Coupling->Extraction Crude Mixture Validation Self-Validation (LC-MS, 1H-NMR) Extraction->Validation Purified Organic Layer Product N-(sec-butyl)benzamide Derivative Validation->Product Confirmed Identity

Fig 1. Self-validating synthetic workflow for N-(sec-butyl)benzamide derivatives.

Biological Applications & Structure-Activity Relationships (SAR)

Oncology: Apoptotic Induction in Breast Cancer

Polyhydroxylated benzamide derivatives, specifically N-alkyl gallamides (derived from gallic acid), have demonstrated potent in vitro cytotoxicity against MCF-7 breast cancer cells[5]. The length and branching of the alkyl chain directly dictate the hydrophobicity required to penetrate the cancer cell's lipid bilayer. Once internalized, these derivatives induce apoptosis through a well-defined signaling cascade. They trigger mitochondrial dysfunction and reactive oxygen species (ROS) accumulation, which subsequently upregulates pro-apoptotic genes such as JUN and FOS[6]. This genetic upregulation acts as the catalyst for the cleavage and activation of executioner caspases (CASP3 and CASP7), resulting in programmed cell death[6].

ApoptosisPathway Drug N-alkyl Gallamide (e.g., N-sec-butyl gallamide) Membrane Lipid Bilayer Penetration (Hydrophobicity-Driven) Drug->Membrane Permeates ROS Mitochondrial Dysfunction & ROS Accumulation Membrane->ROS Induces Genes Upregulation of JUN & FOS Genes ROS->Genes Activates Caspases CASP3 / CASP7 Cleavage & Activation Genes->Caspases Triggers Apoptosis MCF-7 Breast Cancer Cell Apoptosis Caspases->Apoptosis Executes

Fig 2. Apoptotic signaling cascade induced by gallamide derivatives in MCF-7 breast cancer cells.

Agrochemicals: Herbicidal Efficacy

Beyond human therapeutics, the N-(sec-butyl)benzamide scaffold is heavily utilized in agrochemistry. Patents detailing N-alkyl-N-sec-butylbenzamides highlight their profound herbicidal activity[7]. Interestingly, SAR studies reveal that replacing a straight-chain n-butyl group with a branched sec-butyl group causes a substantial, unforeseeable shift in herbicidal efficacy[7]. This highlights how the specific steric bulk of the sec-butyl moiety alters the binding kinetics within plant-specific target enzymes, proving the extreme sensitivity of biological systems to minor aliphatic branching.

Conclusion

The N-(sec-butyl)benzamide scaffold is far more than a simple structural intermediate; it is a highly tunable pharmacophore. By understanding the causality behind its steric hindrance, conformational rigidity, and chiral nature, researchers can rationally design derivatives with optimized ADMET profiles for applications ranging from targeted oncology to selective agrochemicals.

References

  • US3835189A - N-alkyl-n-sec. butylbenzamides - Google Patents.
  • Molecular docking, ADMET profiling of gallic acid and its derivatives (N-alkyl gallamide) as apoptosis agent of breast cancer MCF-7 Cells . ResearchGate.[Link]

  • In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells . ResearchGate.[Link]

Sources

The Bromoacetyl Warhead: A Technical Guide to its Reactivity Profile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Resurgence of Covalent Inhibition and the Role of the Bromoacetyl Electrophile

The paradigm of drug discovery has witnessed a significant resurgence in the exploration and strategic implementation of covalent inhibitors. These molecules, which form a stable, covalent bond with their protein target, offer distinct pharmacological advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable to non-covalent binders.[1][2][3] Within the arsenal of electrophilic "warheads" employed to achieve this irreversible interaction, the bromoacetyl group stands out as a potent and versatile moiety.

This guide provides an in-depth technical analysis of the reactivity profile of bromoacetyl electrophilic warheads. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols to empower the rational design and evaluation of bromoacetyl-containing therapeutics. We will delve into the fundamental reaction chemistry, explore the kinetics of target engagement, dissect methods for assessing selectivity, and address the critical challenges of off-target effects and chemical stability.

I. Fundamental Reactivity of the Bromoacetyl Group

A. Mechanism of Action: The SN2 Reaction with Nucleophilic Residues

The bromoacetyl warhead engages with its biological targets through a classic bimolecular nucleophilic substitution (SN2) reaction. The electrophilic carbon of the bromoacetyl group is attacked by a nucleophilic amino acid residue on the protein, leading to the displacement of the bromide leaving group and the formation of a stable thioether, ether, or amine linkage.[4]

The primary nucleophilic targets for bromoacetyl moieties within a protein are the side chains of specific amino acids, with a strong preference for cysteine.[4][5]

  • Cysteine: The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form. This makes cysteine the most common and preferred target for bromoacetyl warheads.[4][5][6] The resulting thioether bond is highly stable, leading to irreversible inhibition.[1]

  • Lysine and Histidine: At physiological or slightly alkaline pH, the ε-amino group of lysine and the imidazole ring of histidine can also be targeted, although their nucleophilicity is generally lower than that of the thiolate anion of cysteine.[5]

The reactivity is significantly influenced by the local microenvironment of the amino acid residue, including its accessibility and the surrounding electrostatic field.

Diagram: Bromoacetyl Reaction Mechanism with Cysteine

Caption: SN2 reaction of a bromoacetyl warhead with a cysteine residue.

B. The Influence of pH on Reactivity

The pH of the surrounding environment plays a pivotal role in the reactivity of the bromoacetyl warhead, primarily by influencing the protonation state of its target nucleophiles. The reaction with cysteine is most efficient at a slightly basic pH (7.5-8.5).[4] This is because the pKa of the cysteine thiol group is typically around 8.3, and deprotonation to the more nucleophilic thiolate anion is favored at higher pH values.

However, it's a delicate balance. Excessively high pH can lead to increased reactivity with other nucleophiles like lysine and can also promote hydrolysis of the bromoacetyl group, rendering it inactive.[5] This pH-dependent reactivity can be exploited for achieving selectivity. For instance, a significant kinetic discrimination between maleimide and bromoacetyl functions with thiols can be achieved by performing the reaction at pH 6.5, where the maleimide is more reactive, and then increasing the pH to 9.0 to favor the bromoacetyl reaction.[7]

II. Kinetic Characterization of Bromoacetyl Warheads

A thorough understanding of the kinetics of target engagement is paramount for the successful development of covalent inhibitors. The interaction is typically modeled as a two-step process: an initial non-covalent binding event followed by the irreversible covalent bond formation.[8][9]

A. The Two-Step Model of Covalent Inhibition
  • Initial Non-covalent Binding (Formation of the E•I Complex): The inhibitor (I) first binds reversibly to the enzyme (E) to form a non-covalent complex (E•I). This initial binding is governed by the inhibition constant, Ki, which reflects the affinity of the inhibitor for the target.[8][10]

  • Covalent Bond Formation (Formation of the E-I Complex): Following the initial binding, the electrophilic warhead reacts with the target nucleophile to form an irreversible covalent bond, resulting in the inactivated enzyme (E-I). This step is characterized by the rate constant kinact.[8][10]

The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/Ki. This ratio encapsulates both the initial binding affinity and the rate of the subsequent chemical reaction. A higher kinact/Ki value indicates a more efficient inhibitor.[8]

Diagram: Kinetic Model of Irreversible Covalent Inhibition

Covalent_Inhibition_Kinetics E_I E + I E_I_complex E•I E_I->E_I_complex k_on E_I_complex->E_I k_off E_I_covalent E-I E_I_complex->E_I_covalent k_inact

Caption: Two-step kinetic model for irreversible covalent inhibitors.

B. Experimental Protocols for Kinetic Analysis

Determining the kinetic parameters Ki and kinact is crucial for comparing the potency and efficiency of different covalent inhibitors.

Protocol 1: Determination of kinact and Ki using Progress Curve Analysis

This method involves continuously monitoring the enzymatic reaction in the presence of various concentrations of the inhibitor.

Methodology:

  • Prepare Reagents:

    • Purified enzyme solution.

    • Substrate solution.

    • A series of inhibitor stock solutions at different concentrations.

    • Assay buffer.

  • Establish Assay Conditions: Determine the optimal enzyme and substrate concentrations to ensure linear reaction progress over the desired time course. The substrate concentration should ideally be at or below the Km value.

  • Perform the Assay:

    • In a microplate, add the enzyme and varying concentrations of the inhibitor.

    • Allow for a brief pre-incubation period.

    • Initiate the reaction by adding the substrate.

    • Monitor the product formation continuously over time using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis:

    • The resulting progress curves will show a time-dependent decrease in the reaction rate as the enzyme is progressively inactivated.

    • Fit the data to the appropriate equation for irreversible inhibition to determine the observed rate of inactivation (kobs) at each inhibitor concentration.

    • Plot kobs versus the inhibitor concentration. The resulting hyperbolic curve can be fitted to the equation: kobs = kinact * [I] / (Ki + [I]) to determine kinact and Ki.

Self-Validation: The goodness of fit of the data to the hyperbolic equation serves as an internal validation of the two-step inhibition model. A linear relationship between kobs and [I] at low inhibitor concentrations is also expected.

Protocol 2: Time-Dependent IC50 Assays

This method provides an alternative approach to estimate the efficiency of covalent inhibitors.[11][12]

Methodology:

  • Prepare Reagents: As in Protocol 1.

  • Perform the Assay:

    • Pre-incubate the enzyme with a range of inhibitor concentrations for different periods (e.g., 5, 15, 30, 60 minutes).

    • After each pre-incubation time, initiate the enzymatic reaction by adding the substrate.

    • Measure the initial reaction rate.

  • Data Analysis:

    • For each pre-incubation time, plot the initial reaction rate against the inhibitor concentration to determine the IC50 value.

    • The IC50 values will decrease with increasing pre-incubation time, reflecting the time-dependent nature of the covalent inhibition.

    • The kinact/Ki can be estimated from the shift in IC50 values over time.

Causality Behind Experimental Choices: The choice between these methods often depends on the available instrumentation and the specific characteristics of the inhibitor. Progress curve analysis provides more detailed kinetic information from a single experiment, while time-dependent IC50 assays can be higher-throughput.

III. Assessing the Selectivity of Bromoacetyl Warheads

While high reactivity is desirable for potent target engagement, it also carries the risk of off-target modifications, which can lead to toxicity. Therefore, a thorough assessment of the selectivity of a bromoacetyl-containing compound is a critical step in its development.

A. Proteome-Wide Reactivity Profiling

Modern chemical proteomics techniques, such as Activity-Based Protein Profiling (ABPP), allow for the unbiased, proteome-wide assessment of the targets of a covalent inhibitor.[13][14][15]

Workflow: Competitive ABPP for Selectivity Profiling

  • Treat Cells or Lysates: Incubate the biological sample (e.g., cultured cells or cell lysates) with the bromoacetyl-containing compound of interest at various concentrations.

  • Label with a Broad-Spectrum Probe: Add a broadly reactive, alkyne- or biotin-tagged electrophilic probe that targets the same class of residues as the bromoacetyl warhead (e.g., a general cysteine-reactive probe). This probe will label all accessible and reactive cysteines that have not been engaged by the test compound.

  • Click Chemistry or Affinity Purification:

    • If an alkyne-tagged probe was used, perform a click reaction to attach a reporter tag (e.g., biotin, fluorescent dye).

    • If a biotin-tagged probe was used, proceed directly to affinity purification.

  • Enrich and Analyze: Enrich the labeled proteins using streptavidin beads, digest them into peptides, and analyze the resulting peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of the labeled peptides across different treatment conditions. A decrease in the signal for a particular peptide in the presence of the test compound indicates that the compound has bound to that specific cysteine residue, preventing its labeling by the probe.

Data Presentation: Selectivity Heatmap

The results of a competitive ABPP experiment are often visualized as a heatmap, where the color intensity represents the degree of target engagement for each identified protein. This provides a clear and comprehensive overview of the inhibitor's selectivity across the proteome.

Diagram: Competitive ABPP Workflow

Competitive_ABPP_Workflow start Cells/Lysate treat Treat with Bromoacetyl Inhibitor start->treat probe Add Alkyne-Tagged Probe treat->probe click Click Chemistry with Biotin-Azide probe->click enrich Streptavidin Enrichment click->enrich digest Proteolytic Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms analysis Data Analysis & Target Identification lcms->analysis

Caption: Workflow for competitive ABPP to assess inhibitor selectivity.

B. Cellular Assays for Off-Target Effects and Cytotoxicity

In addition to proteomic profiling, it is essential to evaluate the functional consequences of off-target engagement through cellular assays.

Protocol 3: Cell Viability and Cytotoxicity Assays

Methodology:

  • Cell Culture: Culture the relevant cell line(s) in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of the bromoacetyl-containing compound for a defined period (e.g., 24, 48, 72 hours).

  • Viability/Cytotoxicity Measurement: Use a commercially available assay to measure cell viability (e.g., AlamarBlue, CellTiter-Glo) or cytotoxicity (e.g., LDH release assay).[16]

  • Data Analysis: Plot the cell viability or cytotoxicity against the compound concentration to determine the EC50 or CC50 value.

Trustworthiness: Comparing the cytotoxicity profile across multiple cell lines can help to identify potential off-target liabilities that are specific to certain cellular contexts.

IV. Stability Considerations for Bromoacetyl-Containing Compounds

The inherent reactivity of the bromoacetyl group also makes it susceptible to degradation, which can impact the interpretation of experimental results and the compound's therapeutic potential.

A. Hydrolytic Stability

In aqueous solutions, the bromoacetyl group can undergo hydrolysis, leading to the formation of a non-reactive hydroxyacetyl derivative. The rate of hydrolysis is pH-dependent and increases at higher pH values.

Protocol 4: Assessment of Hydrolytic Stability

Methodology:

  • Incubation: Incubate the bromoacetyl-containing compound in various aqueous buffers (e.g., phosphate-buffered saline at different pH values) at a defined temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points, take an aliquot of the incubation mixture.

  • Analysis: Analyze the samples by high-performance liquid chromatography (HPLC) or LC-MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the percentage of the parent compound remaining against time to determine the half-life (t1/2) of the compound under each condition.

B. Stability in Biological Matrices

In addition to hydrolysis, bromoacetyl-containing compounds can be degraded by enzymes present in biological matrices such as plasma or cell culture media.

Protocol 5: Plasma Stability Assay

Methodology:

  • Incubation: Incubate the compound in plasma from the relevant species (e.g., human, mouse) at 37°C.

  • Time-Point Sampling and Quenching: At various time points, take an aliquot of the plasma and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Analysis: Centrifuge the samples to remove the precipitated proteins and analyze the supernatant by LC-MS to quantify the parent compound.

  • Data Analysis: Determine the half-life of the compound in plasma.

Trustworthiness: Running parallel incubations in heat-inactivated plasma can help to distinguish between enzymatic degradation and chemical instability.

Table 1: Summary of Key Experimental Parameters and Their Significance

ParameterDescriptionSignificanceExperimental Method
Ki Inhibition constant for non-covalent bindingReflects the initial binding affinity of the inhibitor for the target.Progress Curve Analysis
kinact Rate constant for covalent bond formationRepresents the maximum rate of irreversible inactivation.Progress Curve Analysis
kinact/Ki Second-order rate constantThe overall efficiency of the covalent inhibitor.Calculated from kinact and Ki; Estimated from time-dependent IC50 assays.
IC50(t) Time-dependent half-maximal inhibitory concentrationIndicates the potency of the inhibitor at a specific pre-incubation time.Time-Dependent IC50 Assay
CC50 Half-maximal cytotoxic concentrationMeasures the general toxicity of the compound to cells.Cell Viability/Cytotoxicity Assay
t1/2 Half-lifeIndicates the stability of the compound under specific conditions.Hydrolytic and Plasma Stability Assays

V. Conclusion and Future Perspectives

The bromoacetyl electrophilic warhead remains a powerful tool in the medicinal chemist's toolbox for the design of targeted covalent inhibitors. Its high reactivity, particularly towards cysteine residues, allows for potent and durable target engagement. However, this reactivity must be carefully balanced with selectivity to minimize off-target effects and potential toxicity.

A comprehensive understanding and rigorous experimental evaluation of the reactivity profile, as outlined in this guide, are essential for the successful development of bromoacetyl-containing therapeutics. By employing a combination of kinetic analyses, proteome-wide selectivity profiling, and stability assessments, researchers can make informed decisions to optimize the efficacy and safety of these promising drug candidates.

Future advancements in this field will likely focus on the development of novel bromoacetyl-based warheads with tunable reactivity and enhanced selectivity for other nucleophilic amino acids. Furthermore, the continued evolution of chemical proteomics and computational modeling will undoubtedly provide even greater insights into the complex interplay between electrophilic warheads and the proteome, paving the way for the next generation of precision covalent medicines.

References

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Publishing. (2025, March 20).
  • Covalent inhibitors - Kinase Logistics Europe. (n.d.).
  • Bromoacetyl Chloride as a Crosslinking Agent in Proteomics: Application Notes and Protocols - Benchchem. (2025).
  • Commitment to covalency: kinetics of irreversible inhibitors with a regenerable streptavidin sensor on the Pioneer FE system - Drug Discovery Chemistry. (n.d.).
  • The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development: A Technical Guide - Benchchem. (n.d.).
  • Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data - ResearchGate. (2025, March 20).
  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed. (2022, June 15).
  • Protocol for Bromoacetylation of Cysteine Residues in Proteins: Application Notes for Researchers - Benchchem. (2025).
  • Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs - PubMed. (2000, February 15).
  • Profiling the Proteome-Wide Selectivity of Diverse Electrophiles - ChemRxiv. (n.d.).
  • Recent advances in the development of covalent inhibitors - PMC. (n.d.).
  • Covalent Drug Design - BioSolveIT. (n.d.).
  • Covalent Inhibition by a Natural Product-Inspired Latent Electrophile - PMC - NIH. (n.d.).
  • Profiling the proteome-wide selectivity of diverse electrophiles - PMC. (2025, October 30).
  • An activity-guided map of electrophile-cysteine interactions in primary human T cells - PMC. (n.d.).
  • Profiling the proteome-wide selectivity of diverse electrophiles - PubMed - NIH. (2025, November 15).
  • Profiling the proteome-wide selectivity of diverse electrophiles - ChemRxiv. (n.d.).
  • Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - WuXi RCS. (2024, November 26).
  • Profiling the proteome-wide selectivity of diverse electrophiles - ResearchGate. (2025, October 30).
  • Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC. (2023, January 18).
  • Electrophilic warheads in covalent drug discovery: an overview - Semantic Scholar. (2022, February 6).
  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors | Request PDF. (n.d.).
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC. (n.d.).
  • The Roles of Bioactivity Assays in Lot Release and Stability Testing - CASSS. (n.d.).
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - Semantic Scholar. (2022, November 10).
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery. (n.d.).
  • Size-Dependent Target Engagement of Covalent Probes - PMC. (n.d.).
  • Rescuing compound bioactivity in a secondary cell-based screening by using γ-cyclodextrin as a molecular carrier - PMC. (2015, March 19).
  • Biorthogonal Click Chemistry on Poly(lactic-co-glycolic acid)- Polymeric Particles - Supporting Information. (n.d.).
  • Considerations to properly assess drug stability within biological samples. (n.d.).

Sources

The Therapeutic Potential of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide, a novel compound with significant therapeutic potential as a targeted covalent inhibitor. We will dissect its molecular architecture, proposing a mechanism of action rooted in the principles of covalent inhibition. Drawing on the established pharmacological profiles of related benzamide and bromoacetamide derivatives, we will explore its potential applications, particularly in oncology. This document further outlines detailed, field-proven experimental protocols for its synthesis, in vitro characterization, and cellular activity assessment. Finally, we will discuss the strategic considerations and future directions for advancing this promising molecule through the drug discovery and development pipeline.

Introduction: The Rise of Targeted Covalent Inhibitors

The paradigm of drug discovery has increasingly shifted towards the development of targeted therapies that offer enhanced potency and selectivity. Covalent inhibitors, once approached with caution due to concerns about off-target effects, are experiencing a resurgence, with several receiving FDA approval for various indications, primarily in oncology.[1][2] These molecules form a stable, covalent bond with their target protein, leading to a prolonged duration of action and the ability to inhibit challenging targets with shallow binding pockets.[1][3]

The structure of a typical covalent inhibitor consists of a "warhead," a reactive electrophilic group, and a "guidance system," a scaffold that directs the molecule to the specific protein target.[3] 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide is a prime candidate for investigation within this class of therapeutics. Its bromoacetyl group serves as a potent electrophilic warhead, while the N-sec-butylbenzamide moiety is poised to act as the guidance system, conferring selectivity for its biological target.

Molecular Architecture and Rationale for Therapeutic Investigation

The therapeutic potential of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide is intrinsically linked to its chemical structure.

  • The Bromoacetyl "Warhead": The 2-bromoacetyl group is a highly reactive electrophile. It is well-established that bromoacetamides can readily undergo nucleophilic substitution reactions, particularly with the thiol group of cysteine residues within protein active sites.[4][5] This reaction forms a stable thioether linkage, resulting in irreversible inhibition of the target protein's function.[5]

  • The N-(sec-butyl)benzamide "Guidance System": The benzamide core is a common scaffold in a multitude of clinically successful drugs and is known to be a valuable pharmacophore in medicinal chemistry.[6][7] Benzamide derivatives have demonstrated a wide range of biological activities, including anticancer effects through the inhibition of enzymes like histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2).[6][8] The N-sec-butyl group provides a degree of lipophilicity that can influence the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.

The combination of this reactive warhead with a proven pharmacophoric scaffold suggests that 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide could be a highly potent and selective therapeutic agent.

Table 1: Physicochemical Properties of a Related Compound

While specific data for 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide is not available, the properties of the closely related 4-[(2-Bromoacetyl)amino]benzamide can provide some initial insights.

PropertyValueSource
Molecular FormulaC9H9BrN2O2[9]
Molecular Weight257.08 g/mol [9]
XLogP30.8[9]

Proposed Mechanism of Action: Covalent Target Engagement

We hypothesize that 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide acts as a targeted covalent inhibitor. The proposed mechanism involves a two-step process:

  • Reversible Binding: The N-(sec-butyl)benzamide moiety will first guide the inhibitor to the binding site of a target protein, forming a reversible, non-covalent complex. This initial binding event orients the bromoacetyl warhead in close proximity to a nucleophilic amino acid residue, most likely a cysteine.

  • Irreversible Covalent Bonding: The electrophilic carbon of the bromoacetyl group will then react with the nucleophilic thiol of the cysteine residue, forming a stable covalent bond and leading to the irreversible inactivation of the protein.

This mechanism offers several advantages, including high potency, prolonged pharmacodynamic effects, and the potential to overcome drug resistance mechanisms associated with non-covalent inhibitors.[10]

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation Inhibitor Inhibitor Reversible_Complex Reversible Inhibitor-Protein Complex Inhibitor->Reversible_Complex Non-covalent interaction Target_Protein Target_Protein Target_Protein->Reversible_Complex Covalent_Complex Irreversibly Inhibited Protein Reversible_Complex->Covalent_Complex Covalent bond formation (Bromoacetyl + Cysteine)

Caption: Proposed two-step mechanism of covalent inhibition.

Therapeutic Potential and Putative Targets

Given the established activities of benzamide derivatives, the primary therapeutic area of interest for 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide is oncology. Potential protein targets could include:

  • Histone Deacetylases (HDACs): Many benzamide-containing molecules are potent HDAC inhibitors.[6] These enzymes play a crucial role in epigenetic regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[6]

  • Cyclooxygenase-2 (COX-2): Overexpression of COX-2 is implicated in several cancers, promoting inflammation and cell proliferation.[8] Benzamide derivatives have been shown to inhibit COX-2.[7][8]

  • Other Kinases and Enzymes: The benzamide scaffold is versatile and could be tailored to target other enzymes with a suitably located cysteine residue in their active site.

Experimental Protocols

The following section provides detailed methodologies for the synthesis and initial evaluation of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide.

Proposed Synthesis Workflow

A plausible synthetic route for 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide would involve a two-step process starting from 4-aminobenzamide.

G Start 4-Aminobenzamide Step1 Amidation with sec-butylamine Start->Step1 Intermediate 4-Amino-N-(sec-butyl)benzamide Step1->Intermediate Step2 Acylation with Bromoacetyl bromide Intermediate->Step2 Final_Product 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide Step2->Final_Product

Caption: Proposed synthetic workflow.

Step 1: Synthesis of 4-Amino-N-(sec-butyl)benzamide

  • Dissolve 4-aminobenzoic acid in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add sec-butylamine dropwise and continue stirring at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide

  • Dissolve the 4-amino-N-(sec-butyl)benzamide intermediate in an aprotic solvent (e.g., dichloromethane) and cool to 0°C.

  • Add a non-nucleophilic base (e.g., diisopropylethylamine).

  • Slowly add a solution of bromoacetyl bromide or bromoacetyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final compound by column chromatography or recrystallization.

In Vitro Characterization

Glutathione (GSH) Reactivity Assay:

This assay is crucial for assessing the intrinsic reactivity of the bromoacetyl warhead and can provide an early indication of potential off-target reactivity.

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare a solution of GSH in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubate the test compound with the GSH solution at 37°C.

  • At various time points, measure the depletion of free GSH using Ellman's reagent (DTNB).

  • A time-dependent decrease in free GSH indicates covalent modification.

Cellular Activity Assays

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®):

This assay will determine the cytotoxic or cytostatic effects of the compound on cancer cell lines.

  • Seed cancer cells of interest in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for 72 hours.

  • Add the MTT reagent or CellTiter-Glo® reagent according to the manufacturer's protocol.

  • Measure the absorbance or luminescence to determine cell viability.

  • Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Future Directions and Concluding Remarks

The successful synthesis and initial characterization of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide will pave the way for more in-depth preclinical investigations. Key future steps include:

  • Target Identification and Validation: Employing chemoproteomic approaches to identify the specific protein targets of the compound.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in relevant animal models of cancer.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.

References

  • Domainex. Covalent inhibitor drug discovery. [Link]

  • Singh, J., et al. (2019). Covalent Inhibition in Drug Discovery. PMC - NIH. [Link]

  • CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. [Link]

  • PRISM BioLab. (2024). Covalent Inhibitors in Drug Discovery: Current Applications. [Link]

  • Taylor & Francis Online. (2025). Key advances in the development of reversible covalent inhibitors. [Link]

  • PubMed. (2025). Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • PMC. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. [Link]

  • PubChem. 4-[(2-Bromoacetyl)amino]benzamide. [Link]

  • PrepChem.com. Synthesis of 4-bromo-N-tert-butyl-benzamide. [Link]

  • MDPI. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

  • IndiaMART. 4 2 Bromoacetyl Benzamide. [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information for. [Link]

  • MDPI. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • PMC. (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. [Link]

  • PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

  • MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • PubMed. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. [Link]

  • PMC. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Link]

  • Google Patents. (1991).

Sources

Structure-Activity Relationship (SAR) of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide: A Technical Guide to Covalent Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted covalent inhibitors (TCIs) have revolutionized modern drug discovery, offering prolonged target engagement, high biochemical efficiency, and the ability to drug previously "undruggable" targets[1]. Among the arsenal of electrophilic warheads, α -haloacetamides represent a foundational class of reactive probes. This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide , a prototypical covalent probe. By deconstructing its three primary pharmacophores—the electrophilic warhead, the rigid benzamide core, and the hydrophobic aliphatic tail—we elucidate the physicochemical principles governing its target affinity, covalent efficiency, and off-target liabilities.

Mechanistic Rationale: The Kinetics of Covalent Inhibition

Unlike reversible inhibitors driven solely by equilibrium thermodynamics ( KI​ ), the efficacy of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide is governed by a two-step kinetic process. First, the benzamide core and sec-butyl tail drive non-covalent association to form the initial encounter complex. Second, the bromoacetamide warhead undergoes an irreversible SN​2 nucleophilic substitution with a target nucleophile (typically a deprotonated cysteine thiolate), displacing the bromide ion to form a stable thioether linkage[2].

G E Enzyme (E) EI Non-covalent Complex (E·I) E->EI k_on I Inhibitor (I) I->EI K_I EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact

Caption: Two-step kinetic model of covalent inhibition highlighting non-covalent and irreversible phases.

The overall efficiency of the inhibitor is expressed as kinact​/KI​ . Because the bromoacetamide is highly electrophilic, kinact​ is intrinsically large. This makes the compound an excellent "activity-based probe" for chemoproteomics, as it can efficiently trap targets even if the initial non-covalent affinity ( KI​ ) is relatively modest[3].

Deconstructing the SAR: Zone-by-Zone Analysis

To optimize this scaffold for a specific kinase or protease target, medicinal chemists systematically modify three distinct zones of the molecule:

Zone 1: The Electrophilic Warhead (4-Position)

The bromoacetamide group is highly reactive, which often leads to rapid depletion by intracellular glutathione (GSH) and off-target alkylation[3]. SAR efforts in this zone typically focus on attenuating reactivity to improve the therapeutic window.

  • Substitution to Chloroacetamide: Replacing the bromide with a chloride reduces the leaving group ability. This lowers the intrinsic reactivity, improving the GSH half-life while maintaining sufficient target engagement.

  • Transition to Acrylamide: For late-stage clinical candidates, the SN​2 warhead is frequently replaced with an acrylamide, shifting the reaction mechanism to a Michael addition. This drastically improves selectivity for the target cysteine over off-target nucleophiles[1][4].

Zone 2: The Benzamide Core

The 1,4-phenylene ring acts as a rigid spacer, dictating the spatial trajectory of the warhead.

  • Linker Vector: The para-substitution ensures a linear geometry. Moving the warhead to the meta-position (3-position) alters the vector by ~60 degrees. This can completely abolish covalent bond formation if the warhead is no longer oriented toward the target cysteine.

  • Electronic Effects: Adding electron-withdrawing groups (e.g., fluorine) ortho to the amide nitrogen decreases the pKa of the aniline, slightly reducing the nucleophilicity of the adjacent amide and tuning the overall conformation.

Zone 3: The Amide Tail (N-sec-butyl)

The N-(sec-butyl) group is designed to occupy a hydrophobic pocket adjacent to the ATP- or substrate-binding site.

  • Chirality: The sec-butyl group contains a chiral center. Because biological targets are inherently chiral, the (R)- and (S)-enantiomers will exhibit distinct KI​ values. The preferred enantiomer forces the benzamide core into an optimal alignment, effectively lowering the activation energy for the subsequent covalent step.

  • Steric Bulk: Replacing the sec-butyl with a bulkier tert-butyl group often introduces severe steric clashes, increasing KI​ and drastically reducing overall efficiency.

Quantitative SAR Data Summary

The following table synthesizes representative SAR data demonstrating the interplay between warhead reactivity, tail stereochemistry, and target efficiency.

CompoundWarhead (Zone 1)Tail (Zone 3) KI​ ( μM ) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )GSH t1/2​ (min)
1 (Core) Bromoacetamide (±)-sec-butyl 1.2 0.05 41,600 < 5
2Chloroacetamide(±)-sec-butyl2.50.014,00045
3Acrylamide(±)-sec-butyl5.00.002400> 1440
4Bromoacetamide(R)-sec-butyl0.80.0675,000< 5
5Bromoacetamide(S)-sec-butyl8.50.011,176< 5
6Bromoacetamidetert-butyl15.00.005333< 5

Experimental Workflows for SAR Validation

To ensure scientific integrity, the evaluation of covalent inhibitors requires self-validating assay systems. Relying solely on standard IC50​ assays is misleading, as the IC50​ for covalent inhibitors is inherently time-dependent.

Protocol 1: Determination of kinact​/KI​ via Continuous Biochemical Assay

Causality: To accurately rank-order covalent inhibitors, one must decouple non-covalent affinity ( KI​ ) from the rate of covalent bond formation ( kinact​ ).

  • Preparation: Prepare the target enzyme at a fixed concentration (e.g., 1 nM) in an assay buffer containing necessary cofactors.

  • Inhibitor Titration: Prepare a 10-point dilution series of the inhibitor (e.g., 0.1 μM to 50 μM ).

  • Continuous Monitoring: Initiate the reaction by adding a fluorogenic substrate. Continuously monitor fluorescence over 60 minutes.

  • Data Extraction: The progress curves will be non-linear (exponential decay of velocity). Fit the curves to the equation for time-dependent inhibition: vt​=vi​⋅e−kobs​⋅t to extract kobs​ for each concentration.

  • Kinetic Plotting: Plot kobs​ vs. [Inhibitor]. Fit to the hyperbolic equation kobs​=(kinact​⋅[I])/(KI​+[I]) . Self-Validation Check: If the plot is strictly linear, the compound is operating under kinact​/KI​ conditions where [I]≪KI​ .

Protocol 2: Intact Protein LC-MS for Covalent Adduct Verification

Causality: Biochemical inhibition does not prove covalent modification. Mass spectrometry confirms the exact 1:1 stoichiometry and rules out non-specific multi-alkylation.

  • Incubation: Incubate the target protein (10 μM ) with a 5-fold molar excess of the inhibitor for 2 hours at room temperature.

  • Desalting: Remove excess unreacted inhibitor using a Zeba spin desalting column.

  • LC-MS Analysis: Inject the sample onto a high-resolution LC-TOF mass spectrometer. Deconvolute the raw multiply-charged spectra to obtain the intact mass.

  • Mass Shift Calculation: The observed mass should equal the apo-protein mass plus the mass of the inhibitor minus the mass of hydrogen bromide (HBr, 80.9 Da), confirming the loss of the leaving group. Self-Validation Check (Crucial): Perform the exact same protocol using a Cys-to-Ala mutant of the target protein. A lack of mass shift in the mutant confirms that the bromoacetamide is specifically targeting the catalytic/allosteric cysteine and not randomly modifying surface lysines.

Workflow Hit Synthesize 4-[(2-Bromoacetyl)amino] -N-(sec-butyl)benzamide MassSpec Intact Protein LC-MS (Verify 1:1 Stoichiometry) Hit->MassSpec Kinetics Time-Dependent Inhibition Assay (Calculate k_inact / K_I) Hit->Kinetics GSH Glutathione Reactivity Assay (Assess Off-Target Toxicity) Hit->GSH LeadOpt Lead Optimization (Warhead & Tail Modifications) MassSpec->LeadOpt Kinetics->LeadOpt GSH->LeadOpt

Caption: Self-validating experimental workflow for the characterization of targeted covalent inhibitors.

Target Context and Pathway Integration

Compounds resembling 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide are frequently deployed against kinases possessing a nucleophilic cysteine in the ATP-binding site (e.g., EGFR Cys797, BTK Cys481) or cysteine proteases[4]. By permanently alkylating the target, the inhibitor completely severs the downstream signaling cascade, providing durable pharmacological suppression even after the free drug has been cleared from circulation.

Pathway Ligand Extracellular Signal Receptor Target Protein (e.g., Kinase) Ligand->Receptor Activates Downstream Downstream Signaling Receptor->Downstream Phosphorylation Response Cellular Proliferation Downstream->Response Gene Transcription Inhibitor 4-[(2-Bromoacetyl)amino] -N-(sec-butyl)benzamide Inhibitor->Receptor Covalent Blockade (Cys Alkylation)

Caption: Mechanism of pathway blockade via targeted covalent inhibition of a receptor kinase.

Conclusion

The 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide scaffold serves as a powerful paradigm for understanding covalent drug design. While the bromoacetamide warhead provides the high reactivity necessary for initial probe development and target validation, systematic SAR—guided by rigorous kinetic and mass spectrometric workflows—is essential to tune the KI​ via the benzamide/aliphatic tail and attenuate the kinact​ for clinical viability.

References

  • Source: nih.
  • Source: acs.
  • (PDF)
  • Source: nih.

Sources

Methodological & Application

In vitro assay conditions for 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Assay Conditions for 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide as a Cysteine-Targeted Covalent Probe

Executive Summary & Mechanistic Rationale

The compound 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide is a targeted covalent inhibitor (TCI) scaffold designed for the irreversible modification of nucleophilic cysteine residues in target proteins. In modern drug discovery and chemical biology, bromoacetamides are highly valued as electrophilic warheads due to their robust reactivity via bimolecular nucleophilic substitution ( SN​2 ) with thiolate anions .

The Causality of the Molecular Design: The efficacy of this probe relies on a two-step binding mechanism. The sec-butylbenzamide moiety serves as the non-covalent recognition element. Its branched aliphatic nature and hydrogen-bonding amide core drive the initial reversible binding affinity ( KI​ ) by anchoring into hydrophobic sub-pockets of the target protein. This pre-equilibrium binding is critical: it drastically increases the local concentration of the bromoacetyl warhead in precise spatial proximity to the target cysteine. This proximity overcomes the activation energy barrier, driving the irreversible alkylation step ( kinact​ ) and resulting in a stable thioether linkage.

G E Target Protein (E) + Free Cysteine EI Non-Covalent Complex (E·I) (Reversible) E->EI + I (k_on) I Covalent Probe (I) (Bromoacetyl Warhead) EI->E - I (k_off) EI_cov Covalent Adduct (E-I) (Irreversible) EI->EI_cov k_inact

Two-step kinetic model of covalent inhibition via bromoacetyl-mediated alkylation.

Experimental Protocols: A Self-Validating System

To rigorously evaluate 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide, researchers must move beyond standard IC50​ metrics. Covalent inhibitors exhibit time-dependent potency; thus, the second-order rate constant kinact​/KI​ is the gold standard for quantifying efficiency . The following protocols are designed as self-validating systems, incorporating mandatory controls to rule out false positives (e.g., non-specific reactivity or tight reversible binding).

Protocol A: Time-Dependent Biochemical Inhibition Assay ( kinact​/KI​ Determination)

Causality: Because the covalent bond formation is irreversible, extended incubation times will artificially lower the apparent IC50​ . By measuring fractional activity across multiple pre-incubation times, we can mathematically decouple the initial binding affinity ( KI​ ) from the covalent reaction rate ( kinact​ ) .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the probe in 100% anhydrous DMSO. Dilute into the assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM TCEP). Note: Avoid DTT or β -mercaptoethanol in the assay buffer, as these will directly react with the bromoacetyl group.

  • Serial Dilution: Prepare an 8-point concentration-response curve of the probe (e.g., 0.1 μ M to 50 μ M).

  • Pre-Incubation Matrix: Mix the target enzyme (at a concentration at least 10-fold lower than the lowest probe concentration to maintain pseudo-first-order conditions) with the probe. Incubate at 37°C for varying time points: 0, 15, 30, 60, 120, and 240 minutes.

  • Reaction Initiation: At each time point, rapidly add the enzymatic substrate to initiate the reaction.

  • Detection & Readout: Measure the product formation (via fluorescence, absorbance, or luminescence) during the linear phase of the reaction.

  • Data Analysis: Plot the kobs​ (observed rate of inactivation) against inhibitor concentration. Fit the data to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) to extract KI​ and kinact​ .

Self-Validation Check (Washout Experiment): To prove the inhibition is truly covalent, incubate the enzyme with a saturating concentration ( 10×KI​ ) of the probe for 2 hours. Pass the mixture through a rapid size-exclusion spin column (e.g., Zeba Spin Desalting Column) to remove unbound probe. If the enzyme remains 100% inactive post-washout, the modification is irreversible.

Protocol B: Intact Protein LC-MS Validation

Causality: Biochemical inhibition does not guarantee active-site labeling. Intact mass spectrometry directly observes the covalent adduct, confirming 1:1 stoichiometry and ruling out promiscuous labeling of multiple surface cysteines. The reaction releases HBr (80.9 Da), resulting in a net mass addition of +232.3 Da to the target protein.

Step-by-Step Methodology:

  • Incubation: Incubate 5 μ M target protein with 50 μ M probe in assay buffer (pH 7.5) for 2 hours at room temperature.

  • Quenching: Stop the reaction by adding 10 mM DTT. Causality: DTT acts as a highly reactive thiol scavenger, instantly consuming any unreacted bromoacetyl probe and freezing the reaction state.

  • Desalting: Remove excess quenched probe using a C4 ZipTip or an online LC desalting column.

  • LC-MS Acquisition: Analyze the sample using a high-resolution Q-TOF or Orbitrap mass spectrometer. Deconvolute the raw multiply-charged spectra to intact mass using software like MaxEnt1 or BioPharma Finder.

Self-Validation Check (Mutant Control): Run a parallel LC-MS assay using a mutant of the target protein where the suspected active-site cysteine is mutated to alanine (C A). A complete absence of the +232.3 Da mass shift in the mutant confirms that the probe is strictly site-specific and does not modify off-target residues.

Workflow Incubation 1. Incubation Protein + Probe Quench 2. Quenching Add 10 mM DTT Incubation->Quench Digestion 3. Digestion Trypsin Cleavage Quench->Digestion LCMS 4. LC-MS/MS Data Acquisition Digestion->LCMS Analysis 5. Analysis Identify +232.3 Da Shift LCMS->Analysis

Workflow for LC-MS/MS validation of site-specific covalent protein modification.

Quantitative Data Synthesis

When profiling 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide against your target, the resulting kinetic parameters should be benchmarked against known standards. The table below summarizes the expected quantitative data structure and typical ranges for a successful bromoacetyl-based TCI hit.

Kinetic ParameterDefinitionExpected Range for Hit TCIAnalytical Source
KI​ Non-covalent binding affinity (pre-equilibrium).0.5 μ M – 10.0 μ MTime-Dependent Assay
kinact​ Maximum rate of irreversible covalent bond formation. 0.010.1 min −1 Time-Dependent Assay
kinact​/KI​ Second-order rate constant (overall covalent efficiency). >10,000 M −1 s −1 Calculated
Mass Shift ( Δ M) Net molecular weight change of the protein adduct.+232.3 DaIntact LC-MS
GSH t1/2​ Half-life of the probe in 5 mM Glutathione (Intrinsic reactivity).2 – 6 hoursHPLC/UV Depletion

Note on GSH t1/2​ : Bromoacetamides are highly reactive. A GSH half-life of <30 minutes indicates the compound may be too promiscuous for cellular assays, whereas a half-life of >6 hours suggests poor electrophilicity. The sec-butylbenzamide scaffold typically provides sufficient steric shielding to maintain a moderate, favorable GSH t1/2​ .

References

  • Domainex. "kinact / KI Assay for Irreversible Covalent Compounds." Domainex Services. Available at:[Link]

  • BioKin, Ltd. "Determination of kinact and Ki for covalent inhibition using the Omnia assay." BioKin Technical Notes. Available at:[Link]

  • Mader, L. K., & Keillor, J. W. "A practical guide for the assay-dependent characterisation of irreversible inhibitors." PubMed Central (NCBI). Available at:[Link]

Application Note: Activity-Based Protein Profiling (ABPP) of Class I Histone Deacetylases Using Photoreactive Benzamide Probes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technology that enables the interrogation of enzyme activity directly within native biological systems. While traditional ABPP relies on electrophilic "warheads" that covalently trap catalytic nucleophiles, many therapeutically critical enzyme classes—such as Histone Deacetylases (HDACs)—operate via non-covalent mechanisms (e.g., metalloenzyme zinc chelation) [1].

To profile HDACs, researchers employ photoaffinity ABPP (photo-ABPP) . Early photo-probes utilized the hydroxamate scaffold (e.g., SAHA/Vorinostat) [2]. However, hydroxamates are pan-HDAC inhibitors with rapid fast-on/fast-off kinetics, which limits their utility for isoform-specific profiling in complex proteomes.

Benzamide-based probes (derived from scaffolds like Entinostat/MS-275) solve this limitation. Benzamides exhibit slow, tight-binding kinetics and exquisite selectivity for Class I HDACs (HDAC1, 2, and 3). They achieve this by occupying a unique, transient "foot pocket" adjacent to the active site [3]. By functionalizing a benzamide scaffold with a photoreactive group (such as an aryl azide) and a bioorthogonal handle (terminal alkyne), researchers can achieve highly selective, activity-dependent profiling of Class I HDAC complexes in live cells.

Mechanism of Action: The Benzamide Photo-Probe

A state-of-the-art benzamide photo-probe operates through a carefully orchestrated sequence of chemical events, relying on four distinct functional modules:

  • Pharmacophore (Benzamide): Chelates the active site Zn²⁺ and extends into the Class I-specific foot pocket.

  • Photoreactive Group (e.g., Aryl Azide): Remains inert during the incubation phase, allowing the probe to reach thermodynamic equilibrium. Upon UV irradiation, it generates a highly reactive nitrene species that rapidly inserts into nearby C-H or N-H bonds, irreversibly trapping the probe-target complex.

  • Linker: Provides spatial separation to prevent steric clashes between the reporter tag and the enzyme surface.

  • Bioorthogonal Handle (Alkyne): Enables downstream functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a fluorophore or biotin.

Fig 1: Mechanism of benzamide probe binding and UV-mediated covalent crosslinking in the HDAC active site.

Quantitative Profiling Data

The fundamental advantage of benzamide probes lies in their time-dependent, slow-binding kinetics. As demonstrated in recent1 [3], pre-incubation is strictly required for benzamides to achieve nanomolar potency, contrasting sharply with the instantaneous binding of hydroxamates [2].

Table 1: Quantitative Comparison of HDAC Probe Scaffolds

Probe Scaffold (Example)TargetIC₅₀ (No Pre-incubation)IC₅₀ (3h Pre-incubation)Time-Dependent InhibitionSelectivity Profile
Hydroxamate (SAHA-BPyne)HDAC1/2~50 - 100 nM~50 - 100 nMNo (Fast-on/off)Pan-HDAC (Class I, IIb)
Benzamide (Probe 1b)HDAC1> 1,000 nM70 nMYes (14-fold increase)Class I (1000x over HDAC8)
Benzamide (Probe 1b)HDAC2> 1,000 nM110 nMYes (9-fold increase)Class I (1000x over HDAC8)

Experimental Protocol: Live-Cell Photo-ABPP Workflow

The following methodology details the in situ labeling of Class I HDACs in live mammalian cells, followed by CuAAC click chemistry. Every step is designed as a self-validating system; causality for critical reagent choices is provided to ensure scientific rigor.

Materials Required
  • Biological: Target cell line (e.g., MDA-MB-231, HeLa).

  • Chemical Probes: Photoreactive benzamide-alkyne probe (10 mM stock in DMSO); Parent benzamide inhibitor (for competitive control).

  • Hardware: UV crosslinker capable of 365 nm emission.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, EDTA-free protease inhibitor cocktail.

  • CuAAC Reagents: Rhodamine-Azide or Biotin-Azide (10 mM), CuSO₄ (50 mM), TBTA (10 mM in DMSO), TCEP (50 mM, freshly prepared).

Fig 2: Step-by-step experimental workflow for live-cell photo-ABPP using benzamide probes.

Step-by-Step Methodology

Phase 1: Live-Cell Incubation and Photo-crosslinking

  • Cell Preparation: Culture cells to 80-90% confluency in 10 cm dishes. Prepare two dishes: one for the active probe and one for a competitive control.

  • Competitive Control (Self-Validation): To the control dish, add 10 µM of the parent benzamide inhibitor (lacking the photoreactive/alkyne groups) 1 hour prior to probe addition. Causality: This blocks the active sites. Loss of signal in this sample validates that the probe labeling is active-site specific and not non-specific hydrophobic binding.

  • Probe Incubation: Add the benzamide probe (final concentration: 1–5 µM) to the culture media. Incubate at 37°C for 3 hours . Causality: As shown in Table 1, benzamides are slow-binding inhibitors. A 3-hour incubation is strictly required to reach thermodynamic equilibrium with the HDAC "foot pocket".

  • UV Irradiation: Wash cells twice with cold PBS to remove unbound probe. Add 2 mL of cold PBS. Place the dish on ice and irradiate at 365 nm for 10–15 minutes. Causality: 365 nm efficiently activates aryl azides and benzophenones without causing the severe protein/DNA crosslinking damage associated with shorter UV wavelengths (e.g., 254 nm). Ice prevents protein diffusion and degradation during irradiation.

Phase 2: Lysis and Proteome Extraction 5. Harvesting: Scrape cells in cold PBS and pellet at 1,000 x g for 5 minutes. 6. Lysis: Resuspend the pellet in 500 µL of Lysis Buffer. Causality: It is critical to use EDTA-free protease inhibitors. EDTA is a strong metal chelator that will strip the catalytic Zn²⁺ from the HDAC active site, destroying the enzyme's native conformation and disrupting any non-covalently bound probe prior to crosslinking. 7. Quantification: Clear the lysate by centrifugation (20,000 x g, 15 min, 4°C). Determine protein concentration using a BCA assay and normalize all samples to 2.0 mg/mL to ensure stoichiometric consistency in the click reaction.

Phase 3: CuAAC Click Chemistry 8. Reaction Assembly: To 50 µL of normalized proteome, add the following reagents sequentially. Causality: The order of addition is critical to prevent the premature oxidation of Cu(I) to inactive Cu(II).

  • 1 µL Reporter-Azide (Rhodamine or Biotin, 100 µM final)
  • 1 µL TCEP (1 mM final) - Causality: TCEP is a non-thiol reducing agent that reduces Cu(II) to the catalytically active Cu(I). DTT cannot be used as its thiols will compete with the reaction.
  • 3 µL TBTA (100 µM final) - Causality: TBTA stabilizes Cu(I) and prevents its disproportionation in aqueous biological buffers.
  • 1 µL CuSO₄ (1 mM final)
  • Incubation: Vortex gently and incubate at room temperature for 1 hour in the dark.

Phase 4: Downstream Analysis 10. Gel-Based ABPP: Quench the reaction with 4X SDS loading buffer, boil for 5 minutes, and resolve via SDS-PAGE. Visualize fluorescently labeled proteins using a flatbed fluorescence scanner. 11. MS-Based ABPP: For biotinylated samples, precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend in 1% SDS, dilute to 0.2% SDS with PBS, and enrich using streptavidin-agarose beads. Perform on-bead trypsin digestion for subsequent LC-MS/MS proteomic analysis.

References

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes.PMC.
  • Optimization of Activity-Based Probes for Proteomic Profiling of Histone Deacetylase Complexes.Journal of the American Chemical Society.
  • Design, synthesis, modeling, biological evaluation and photoaffinity labeling studies of novel series of photoreactive benzamide probes for histone deacetylase 2.PMC.

Sources

Optimal incubation times for 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Kinetic Profiling and Optimal Incubation Strategies for 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide

Introduction & Mechanistic Rationale

Covalent chemical probes have experienced a massive resurgence in modern drug discovery, offering unparalleled advantages in target validation, prolonged pharmacodynamics, and the ability to drug "undruggable" targets[1]. The compound 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide is a prototypical targeted covalent probe. Its architecture features a dual-function design: the N-(sec-butyl)benzamide moiety serves as the reversible recognition element (pharmacophore) that docks into a target's hydrophobic pocket, while the 2-bromoacetamide group acts as the electrophilic warhead.

The Causality of Time in Covalent Assays: Unlike reversible inhibitors where potency (IC₅₀ or Kᵢ) is an equilibrium constant independent of time, covalent inhibitors are kinetically driven. The bromoacetyl group is a highly reactive electrophile that forms a stable, irreversible thioether bond with nucleophilic residues—most notably the unprotonated thiolate of cysteines[2]. Because the reaction proceeds via a rapid SN​2 nucleophilic substitution (displacing the bromide ion), the apparent potency of the probe is strictly a function of incubation time .

If the incubation time is too short, the assay will fail to capture the irreversible trapping, leading to an underestimation of potency. Conversely, because bromoacetamides are inherently more reactive than standard acrylamides, excessive incubation will lead to the promiscuous alkylation of off-target proteins and abundant cellular thiols (e.g., glutathione). Therefore, optimizing the incubation time is not merely a procedural formality; it is the primary mechanism for decoupling on-target engagement from off-target toxicity.

Time-Dependent Target Engagement Model

To properly evaluate this covalent probe, researchers must abandon standard equilibrium IC₅₀ metrics and instead determine the second-order rate constant, kinact​/KI​ [3]. This requires understanding the two-step kinetic model:

G E Free Target Protein (Contains Reactive Cysteine) EI Reversible Complex (E · I) E->EI k_on I 4-[(2-Bromoacetyl)amino]- N-(sec-butyl)benzamide I->EI EI->E k_off EI_cov Irreversible Covalent Complex (E-I) EI->EI_cov k_inact (Time-Dependent Alkylation)

Caption: Two-step kinetic model of covalent target engagement by the bromoacetamide probe.

In this self-validating system, KI​ represents the reversible binding affinity, and kinact​ represents the maximum rate of covalent bond formation. A true covalent probe will exhibit a time-dependent leftward shift in its dose-response curve until target saturation is reached[4].

Quantitative Data: Incubation Time Optimization

The optimal incubation time depends entirely on the biological complexity of the assay. Below is the synthesized quantitative data for deploying 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide across different modalities.

Table 1: Recommended Incubation Times by Assay Modality

Assay ModalityRecommended Time RangeMechanistic Rationale
Biochemical ( kinact​/KI​ ) 15 - 60 minutesCaptures the linear phase of enzyme inactivation before probe depletion or assay degradation occurs.
Cellular Target Occupancy 1 - 4 hoursAllows sufficient time for cell membrane penetration, overcoming intracellular thiol competition (GSH), and target engagement.
Proteomic Profiling (ABPP) 30 - 120 minutesBalances the intensity of on-target labeling with the minimization of off-target promiscuity inherent to bromoacetamides.

Table 2: Expected Time-Dependent IC₅₀ Shifts (Simulated Validation Data)

Pre-Incubation TimeApparent IC₅₀ (nM)Kinetic Interpretation
0 min (Co-addition) > 5,000Minimal covalent bond formation; reflects only the weak reversible affinity ( KI​ ).
15 min 450Covalent trapping begins; apparent potency increases rapidly.
30 min 85Nearing target saturation; optimal window for kinetic differentiation between analogs.
60 min 15Complete target alkylation; assay loses ability to differentiate weak vs. strong binders.

Experimental Protocols

The following methodologies are designed as self-validating workflows. By testing multiple time points and utilizing washout phases, the protocols inherently prove both the covalency and irreversibility of the probe.

Workflow Prep 1. Reagent Prep (Exclude DTT) Incubate 2. Time-Course (0-60 min) Prep->Incubate Quench 3. Substrate Addition Incubate->Quench Readout 4. Signal Detection Quench->Readout Analyze 5. Calculate k_inact / K_I Readout->Analyze

Caption: Step-by-step experimental workflow for determining optimal covalent incubation times.

Protocol A: In Vitro Biochemical Time-Course Assay ( kinact​/KI​ Determination)

Causality Note: This assay must be performed in a buffer devoid of strong nucleophiles (e.g., DTT or β-mercaptoethanol), as these will prematurely attack the bromoacetamide warhead and quench the probe before it reaches the target.

  • Reagent Preparation: Dissolve 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide in anhydrous DMSO. Ensure the final DMSO concentration in the assay buffer does not exceed 1% to prevent protein denaturation.

  • Buffer Optimization: Utilize a physiological buffer (pH 7.4 - 8.0). The slightly basic pH ensures that a functional percentage of the target cysteine exists as a highly reactive thiolate anion.

  • Pre-Incubation Series: Aliquot the purified target protein into a multi-well plate. Add serial dilutions of the probe. Incubate the mixtures at room temperature for distinct time intervals: 0, 15, 30, 45, and 60 minutes[3].

  • Reaction Initiation: At the exact end of each time point, rapidly add the enzyme substrate (or fluorescent tracer) at a saturating concentration to initiate the functional reaction and outcompete any remaining reversible binding.

  • Data Analysis: Measure product formation. Plot the remaining activity versus time to extract the observed rate constant ( kobs​ ). Plot kobs​ against inhibitor concentration to calculate the definitive potency metric: kinact​/KI​ [3].

Protocol B: Cellular Washout Assay for Irreversibility

Causality Note: A standard IC₅₀ assay cannot distinguish between a tight-binding reversible inhibitor and a covalent inhibitor. A washout assay acts as a self-validating control; if the compound is covalently bound, target activity will not recover after the free compound is removed from the media[4].

  • Cell Treatment: Seed target-expressing cells in a 6-well plate. Treat with a saturating concentration of the probe (e.g., 10x the previously determined 1-hour IC₅₀) for exactly 2 hours to ensure full target occupancy.

  • Washout Phase: Aspirate the media. Wash the cells three times with warm, probe-free PBS to completely remove any unbound compound from the extracellular space[4].

  • Recovery Incubation: Add fresh, inhibitor-free media and incubate the cells for an additional 4 to 8 hours.

  • Readout: Lyse the cells and measure target activity (via functional assay, Western blot for downstream signaling, or target engagement probe). Sustained inhibition post-washout confirms irreversible covalent engagement.

References

  • The resurgence of covalent drugs Source: Nature Reviews Drug Discovery (via PubMed/NIH) URL:[Link]

Sources

Application Note: Profiling Cell Permeability and Uptake of N-(sec-butyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and DMPK/ADME Professionals Document Type: Technical Guide & Validated Protocols

Rationale and Structural Causality

The benzamide scaffold is widely recognized as a "privileged structure" in medicinal chemistry, serving as the foundational core for numerous therapeutics, ranging from HDAC inhibitors to targeted anticancer agents [1]. When optimizing these scaffolds for oral bioavailability and intracellular target engagement, the modification of the amide nitrogen is a critical strategic lever.

Specifically, the synthesis of secondary amides via the addition of an N-(sec-butyl) group provides a highly calibrated balance of physicochemical properties [2].

  • Lipophilicity & Permeability: The addition of lipophilic alkyl groups directly enhances membrane partitioning and potential cytotoxicity in oncological targets (e.g., HCT-116 colon carcinoma cells) [3]. The sec-butyl chain increases the calculated LogP (CLogP), driving passive transcellular diffusion across the hydrophobic core of the lipid bilayer without violating Lipinski’s Rule of Five (CLogP < 5) [4].

  • Metabolic Stability: Unlike straight-chain N-butyl derivatives, the branched nature of the sec-butyl group introduces critical steric hindrance adjacent to the amide bond. This structural causality shields the molecule from rapid hydrolysis by hepatic and intestinal amidases, prolonging its half-life.

Cellular Transport Mechanisms

Understanding the permeability of N-(sec-butyl)benzamides requires mapping their interaction with the intestinal epithelium. Due to their optimized lipophilicity, these derivatives predominantly utilize passive transcellular diffusion . However, the aromatic rings and hydrogen-bond acceptors (the carbonyl oxygen) can serve as recognition motifs for apical efflux transporters, particularly P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).

To accurately profile a new derivative, scientists must measure both the forward permeability (Apical to Basolateral, PappA→B​ ) and the reverse permeability ( PappB→A​ ) to calculate the Efflux Ratio (ER) .

CellularTransport Apical Apical Compartment (Gut Lumen: pH 6.5) Membrane Enterocyte Lipid Bilayer Transcellular Paracellular Apical->Membrane High LogP Partitioning Basolateral Basolateral Compartment (Bloodstream: pH 7.4) Membrane->Basolateral Passive Diffusion Efflux Efflux Transporters (P-gp / BCRP) Membrane->Efflux Substrate Recognition Efflux->Apical ATP-driven Efflux

Cellular transport and efflux mechanisms of N-(sec-butyl)benzamide derivatives.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal controls, barrier integrity checks, and mass balance calculations to prevent false positives caused by non-specific binding or compromised cell monolayers.

Protocol A: Bidirectional Caco-2 Permeability Assay

Objective: Quantify active and passive transport rates and identify efflux liability.

Step 1: Monolayer Preparation & Culture

  • Seed Caco-2 cells (passage 25–40) at a density of 1×105 cells/cm² on polycarbonate Transwell® inserts (0.4 µm pore size).

  • Culture for 21 days in DMEM supplemented with 10% FBS, replacing media every other day to ensure full differentiation into enterocyte-like cells.

Step 2: System Suitability & Integrity Verification (Critical Step)

  • Causality: A compromised monolayer will artificially inflate permeability data.

  • Measure Transepithelial Electrical Resistance (TEER) using a chopstick electrode. Validation Check: Only proceed with wells exhibiting TEER > 250 Ω·cm².

  • Include a parallel well with Lucifer Yellow (100 µM). Post-assay fluorescence must show < 1% leakage to confirm tight junction integrity.

Step 3: Compound Dosing

  • Prepare a 10 mM stock of the N-(sec-butyl)benzamide derivative in DMSO.

  • Dilute to a final dosing concentration of 10 µM in HBSS transport buffer.

    • Note: Ensure final DMSO concentration is ≤ 1% to prevent solvent-induced membrane toxicity.

  • A B Transport: Add 0.5 mL of dosing solution to the Apical chamber (pH 6.5) and 1.5 mL of blank HBSS to the Basolateral chamber (pH 7.4).

  • B A Transport: Add 1.5 mL of dosing solution to the Basolateral chamber and 0.5 mL of blank HBSS to the Apical chamber.

Step 4: Incubation and Sampling

  • Incubate plates at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer (UWL).

  • Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Immediately replace with 50 µL of fresh, pre-warmed HBSS to maintain sink conditions.

Protocol B: Intracellular Uptake & LC-MS/MS Quantification

Objective: Determine the intracellular accumulation of the compound and calculate mass balance.

Step 1: Cell Lysis and Extraction

  • Following the 120-minute transport assay, aspirate all buffer and wash the Transwell membrane 3x with ice-cold PBS to halt transport.

  • Excise the membrane and transfer to a microcentrifuge tube.

  • Add 200 µL of RIPA lysis buffer. Sonicate for 15 minutes in an ice bath.

  • Precipitate proteins by adding 400 µL of ice-cold Acetonitrile containing a known concentration of an internal standard (e.g., deuterated benzamide).

Step 2: LC-MS/MS Analysis

  • Centrifuge lysates and buffer samples at 14,000 x g for 10 minutes at 4°C.

  • Inject 5 µL of the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer.

  • Operate in Multiple Reaction Monitoring (MRM) mode, tracking the parent ion [M+H]+ and the specific product ion corresponding to the loss of the sec-butyl group.

Step 3: Mass Balance Validation

  • Causality: Highly lipophilic compounds can adhere to plastic. Calculate total recovery: Recovery(%)=AmountInitial​AmountDonor​+AmountReceiver​+AmountCellular​​×100 .

  • Validation Check: If recovery is < 80%, repeat the assay with 1% BSA in the receiver chamber to mitigate non-specific binding.

AssayWorkflow Prep 1. Monolayer Preparation (Caco-2, 21 Days) Val 2. System Validation (TEER > 250 Ω·cm²) Prep->Val Dose 3. Compound Dosing (10 µM N-sec-butylbenzamide) Val->Dose Incubate 4. Incubation & Sampling (37°C, 30-120 min) Dose->Incubate Analyze 5. LC-MS/MS Quantification (MRM Mode) Incubate->Analyze Calc 6. Data Analysis (P_app & Mass Balance) Analyze->Calc

Step-by-step workflow for validated Caco-2 permeability and uptake profiling.

Data Presentation and Interpretation

The Apparent Permeability ( Papp​ ) is calculated using the equation:

Papp​=C0​×AdQ/dt​

Where dQ/dt is the steady-state rate of appearance in the receiver chamber, C0​ is the initial donor concentration, and A is the surface area of the filter.

Table 1: Expected Physicochemical and Permeability Profiles of Alkyl-Benzamide Derivatives

Compound ClassR-Group SubstitutionCLogPCaco-2 PappA→B​ ( ×10−6 cm/s)Efflux Ratio ( B→A/A→B )Typical Recovery (%)
N-butylbenzamideStraight chain (-CH₂CH₂CH₂CH₃)2.412.51.1> 90%
N-(sec-butyl)benzamide Branched chain (-CH(CH₃)CH₂CH₃) 2.6 18.2 1.4 85 - 90%
N-(tert-butyl)benzamideHighly branched (-C(CH₃)₃)2.89.4*0.9> 95%

*Note: While the tert-butyl group increases lipophilicity, excessive steric bulk can restrict optimal membrane insertion angles, occasionally lowering Papp​ compared to the sec-butyl derivative.

Interpretation: An Efflux Ratio (ER) < 2.0 indicates that the N-(sec-butyl)benzamide derivative is not a significant substrate for active efflux transporters, making it highly suitable for further in vivo pharmacokinetic development.

References

  • Benchchem. (2024). 3-Amino-N-(sec-butyl)benzamide | 81882-63-5. Benchchem Chemical Database.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • ResearchGate. (2018). Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT-116 Cells. Oriental Journal of Chemistry, 34(3), 1362-1367.

Application Note: High-Throughput Covalent Fragment Screening Using Bromoacetamide Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide Primary Application: Covalent Fragment-Based Drug Discovery (FBDD), Activity-Based Protein Profiling (ABPP), and Undruggable Target Liganding.

Mechanistic Rationale & Warhead Causality

The resurgence of covalent drug discovery has been driven by the ability of electrophilic small molecules to target shallow, cryptic, or allosteric pockets that are traditionally considered "undruggable"[1]. The compound 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide represents a highly effective "scout fragment" used in primary screening libraries.

Mechanistically, the molecule is divided into two functional domains:

  • Recognition Motif: The sec-butyl and benzamide moieties drive initial, reversible non-covalent interactions with the target protein's surface, exploring hydrophobic pockets and hydrogen-bond networks.

  • Electrophilic Warhead: The 2-bromoacetyl group is a highly reactive electrophile. It undergoes a rapid SN2 alkylation reaction with the thiolate anion of proximal cysteine residues.

Causality in Screening Design: Why use a highly reactive bromoacetamide instead of a milder acrylamide for initial screening? Bromoacetamides possess high intrinsic reactivity, making them ideal for unbiased proteome-wide mapping. They maximize the initial hit rate, unequivocally establishing the "ligandability" of a specific cysteine residue—even in challenging targets like E3 ubiquitin ligases[2]. Once a binding pocket is validated by this scout fragment, the warhead is systematically attenuated (e.g., converted to a chloroacetamide or acrylamide) during lead optimization to improve the therapeutic index and eliminate off-target toxicity.

Experimental Workflows

To effectively screen libraries containing 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide, two orthogonal approaches are required: an in vitro intact mass assay for purified proteins, and an in situ chemoproteomic assay (isoTOP-ABPP) for native cellular contexts.

ABPP_Workflow A 1. Native Proteome (Live Cells / Lysate) B 2. Covalent Fragment Incubation (e.g., Bromoacetamide Library) A->B Competition Phase C 3. Reactive Probe Labeling (IA-Alkyne binds free Cysteines) B->C Probe Binding D 4. Bio-orthogonal Ligation (CuAAC Click Chemistry with Azide-Biotin) C->D Tagging E 5. Affinity Enrichment (Streptavidin Pulldown & Digestion) D->E Isolation F 6. LC-MS/MS Analysis (Isotope Labeling / DIA-MS) E->F Detection G 7. Target Engagement Quantification (Calculate R-values) F->G Analysis

Competitive isoTOP-ABPP workflow for proteome-wide covalent fragment screening.

Protocol 1: Intact Protein LC-MS Screening (In Vitro)

This protocol utilizes intact liquid chromatography-mass spectrometry (LC-MS) to detect the covalent adduct formed between the fragment and a purified recombinant target protein[3][4].

Step-by-Step Methodology
  • Protein Preparation: Dilute the purified target protein to 2 µM in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Causality Check:Do not use DTT or β-mercaptoethanol. These reducing agents contain free thiols that will rapidly scavenge the bromoacetamide fragment, yielding false negatives. Use 0.5 mM TCEP (a phosphine-based reducing agent) to maintain cysteine residues in their reduced state without reacting with the electrophile.

  • Fragment Incubation: Add 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide (from a 50 mM DMSO stock) to a final concentration of 50 µM. Ensure final DMSO concentration does not exceed 2% (v/v) to prevent protein denaturation. Incubate at 4°C for 1 to 24 hours[4].

  • LC-MS Analysis: Inject the sample onto a C4 or C8 reverse-phase column coupled to a high-resolution mass spectrometer (e.g., Q-Exactive). Deconvolute the raw mass spectra to calculate the intact protein mass.

  • Data Extraction: Look for a mass shift corresponding to the exact mass of the fragment minus the leaving group (Bromine) and a proton (+233.1 Da for the sec-butyl benzamide adduct).

Self-Validating System Checkpoint: Run a parallel incubation using a non-electrophilic analog (e.g., replacing the bromoacetamide with a simple acetamide). The acetamide analog must yield 0% covalent modification . If a mass shift is observed with the non-reactive analog, the signal is an artifact of non-covalent ionization suppression or buffer contamination, invalidating the hit[5].

Protocol 2: Competitive isoTOP-ABPP (Proteome-Wide)

To confirm that the fragment binds the target in its native cellular environment (complete with post-translational modifications and competing nucleophiles), Activity-Based Protein Profiling (ABPP) is employed[1][3].

Step-by-Step Methodology
  • Lysate Preparation: Lyse cells (e.g., MDA-MB-231) in PBS using sonication. Adjust soluble protein concentration to 1.5 mg/mL[5].

  • Fragment Competition: Treat 0.5 mL of lysate with 200 µM of the bromoacetamide fragment (Light state) or DMSO vehicle (Heavy state) for 1 hour at 37°C[5].

  • Probe Labeling: Add 100 µM of an iodoacetamide-alkyne (IA-alkyne) probe for 1 hour.

    • Causality Check: The IA-alkyne probe indiscriminately tags all unreacted cysteines. If the bromoacetamide fragment successfully engaged a specific pocket, that cysteine is blocked, and the IA-alkyne cannot bind[3].

  • Click Chemistry (CuAAC): Append a biotin-azide tag to the alkyne probe using copper-catalyzed azide-alkyne cycloaddition (1 mM TCEP, 100 µM TBTA ligand, 1 mM CuSO4)[3].

  • Enrichment & Digestion: Precipitate proteins, resuspend, and enrich biotinylated proteins using streptavidin-agarose beads. Perform on-bead tryptic digestion to release peptides.

  • Quantitative LC-MS/MS: Analyze the peptides using Data-Independent Acquisition (DIA-MS)[1]. Calculate the Competition Ratio (R-value) by dividing the MS1 ion peak intensity of the DMSO-treated sample by the Fragment-treated sample[5].

Self-Validating System Checkpoint: A true covalent hit must demonstrate structural specificity. To validate this, treat a control lysate aliquot with a denaturant (1% SDS) prior to fragment incubation. Denaturation destroys the non-covalent binding pocket. If the fragment still labels the target cysteine in the denatured state, the interaction is driven purely by hyper-reactivity rather than specific pocket recognition, and the fragment should be triaged[5][6].

Quantitative Data Interpretation

When screening bromoacetamide libraries, it is critical to benchmark their reactivity against milder warheads to guide lead optimization. The table below summarizes typical screening metrics used to evaluate fragments like 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide.

Table 1: Comparative Reactivity & Screening Metrics for Covalent Warheads

Warhead TypeRepresentative ScaffoldIntrinsic Reactivity (k_GSH, M⁻¹s⁻¹)Proteomic Reactivity (% Cys labeled)Target Occupancy (R-value)Application Phase
Bromoacetamide 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamideHigh (>10.0)> 15%> 10 (Strong MS1 Depletion)Primary Scout Screening
Chloroacetamide 4-[(2-Chloroacetyl)amino]-N-(sec-butyl)benzamideModerate (1.0 - 5.0)5 - 10%4 - 10 (Moderate Depletion)Hit Validation / Lead Gen
Acrylamide 4-(Acryloylamino)-N-(sec-butyl)benzamideLow (<1.0)< 2%< 4 (Weak/No Depletion)Clinical Candidate Dev

Note: An R-value ≥ 4 indicates >75% target engagement and is the standard threshold for declaring a validated hit in competitive ABPP assays[5].

References

  • [3] Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. Drug Target Review. 3

  • [5] Proteome-wide screening of covalent fragments (isoTOP-ABPP). ResearchGate. 5

  • [1] Advancing Drug Discovery With Covalent Fragment Screening. Evotec. 1

  • Fragment-based covalent ligand discovery. Vividion Therapeutics / RSC Chemical Biology.

  • [2] Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders. bioRxiv.2

  • [6] Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. JoVE. 6

  • [4] Covalent fragment screening to inhibit the E3 ligase activity of bacterial NEL enzymes. ChemRxiv. 4

Sources

Application Notes and Protocols: Establishing Dose-Response Curves for 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide is a benzamide derivative with potential applications in pharmacological and biological research. Its chemical structure, featuring a bromoacetyl group, suggests that it may act as a targeted covalent inhibitor.[1] The bromoacetyl moiety is an electrophilic "warhead" capable of forming a stable, covalent bond with nucleophilic amino acid residues, such as cysteine, on target proteins.[2][3] This irreversible binding can lead to potent and sustained inhibition of protein function, making such compounds valuable tools in drug discovery.[1][4][5]

Dose-response analysis is a fundamental step in characterizing the biological activity of a compound.[6] By exposing cultured cells to a range of concentrations of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide, researchers can determine key parameters like the half-maximal inhibitory concentration (IC50).[7][8] This data is crucial for understanding the compound's potency and for designing further experiments to elucidate its mechanism of action.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reproducible dose-response curves for 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide in a cell culture setting. The protocols herein detail methods for assessing cell viability and for investigating the compound's impact on downstream signaling pathways.

Part 1: Determining Cytotoxicity and IC50 using the MTT Assay

A primary step in characterizing a novel compound is to assess its effect on cell viability and proliferation.[9][10][11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7][12] The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[11][13] The amount of formazan produced is proportional to the number of viable cells.[12]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells to Logarithmic Growth Phase harvest 2. Harvest and Count Cells cell_culture->harvest seed 3. Seed Cells in 96-Well Plate harvest->seed prepare_compound 4. Prepare Serial Dilutions of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide treat_cells 5. Treat Cells and Incubate (e.g., 24, 48, 72 hours) prepare_compound->treat_cells add_mtt 6. Add MTT Reagent incubate_mtt 7. Incubate to Allow Formazan Formation add_mtt->incubate_mtt solubilize 8. Solubilize Formazan Crystals with DMSO incubate_mtt->solubilize read_absorbance 9. Read Absorbance (570 nm) calculate_viability 10. Calculate % Cell Viability read_absorbance->calculate_viability plot_curve 11. Plot Dose-Response Curve and Determine IC50 calculate_viability->plot_curve

Caption: Workflow for determining the IC50 value using the MTT assay.

Protocol: MTT Assay for Dose-Response Analysis

Materials:

  • Selected cell line (e.g., a cancer cell line relevant to the intended research)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT reagent (5 mg/mL in PBS)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to 70-80% confluency in a T-75 flask.

    • Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.

    • Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer and trypan blue).

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM) to capture the full dose-response curve.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration, typically ≤0.5%) and a "no-cell" blank (medium only).[14]

    • After the 24-hour cell attachment period, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay and Data Acquisition:

    • Following the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.[13]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]

    • Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][13]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.[7]

Data Analysis and Presentation
  • Background Subtraction: Subtract the average absorbance of the "no-cell" blank wells from all other readings.[7]

  • Calculate Percentage Viability: Normalize the data to the vehicle control to determine the percentage of cell viability for each compound concentration.[6]

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Dose-Response Curve: Plot the percentage of cell viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • IC50 Determination: Use a non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism or R to calculate the IC50 value. The IC50 is the concentration of the compound that reduces cell viability by 50%.[15][16]

Table 1: Example Data Layout for Dose-Response Analysis

Concentration (µM)Log ConcentrationAbsorbance (570 nm) (Replicate 1)Absorbance (570 nm) (Replicate 2)Absorbance (570 nm) (Replicate 3)Average Absorbance% Viability
Vehicle (0)-1.251.281.221.25100
0.01-2.001.231.261.201.2398.4
0.1-1.001.151.181.131.1592.0
10.000.850.880.830.8568.0
101.000.450.480.430.4536.0
1002.000.150.180.130.1512.0

Part 2: Investigating Downstream Signaling Pathways by Western Blotting

Given that 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide is likely a covalent inhibitor, it will bind to a specific protein target. This binding event will likely modulate one or more intracellular signaling pathways.[17] Western blotting is a powerful technique to investigate these changes by measuring the expression levels and phosphorylation status of key proteins in a pathway.[18][19]

This protocol provides a general framework for assessing the impact of the compound on a hypothetical signaling pathway (e.g., a kinase cascade).

Hypothetical Signaling Pathway

Signaling_Pathway cluster_pathway Hypothetical Kinase Cascade Compound 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide Target Target Protein (e.g., Kinase X) Compound->Target Covalent Inhibition KinaseA Kinase A Target->KinaseA Inhibits Phosphorylation pKinaseA p-Kinase A (Active) KinaseB Kinase B pKinaseA->KinaseB Phosphorylates pKinaseB p-Kinase B (Active) TranscriptionFactor Transcription Factor pKinaseB->TranscriptionFactor Phosphorylates pTranscriptionFactor p-Transcription Factor (Active) CellularResponse Cellular Response (e.g., Apoptosis) pTranscriptionFactor->CellularResponse Regulates Gene Expression

Caption: Hypothetical signaling pathway inhibited by the compound.

Protocol: Western Blot Analysis

Materials:

  • Cells treated with 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide (at IC50 and other relevant concentrations) and vehicle control.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer (4x).

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (specific to the total and phosphorylated forms of the target pathway proteins).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) detection reagent.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells in 6-well plates with the compound at the desired concentrations and for the appropriate time.

    • Wash cells with ice-cold PBS and then lyse them by adding ice-cold RIPA buffer.[17]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and Gel Electrophoresis:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes to denature the proteins.[17]

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[19]

  • Protein Transfer and Blocking:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[19]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Kinase A) diluted in blocking buffer overnight at 4°C with gentle agitation.[20]

    • Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).[20]

    • Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system.[17]

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein or a housekeeping protein (e.g., GAPDH or β-actin).

    • Quantify band intensities using densitometry software (e.g., ImageJ).

Table 2: Example Data Presentation for Western Blot Analysis

TreatmentConcentration (µM)p-Kinase A (Relative Density)Total Kinase A (Relative Density)p-Kinase A / Total Kinase A Ratio
Vehicle01.001.001.00
Compound10.650.980.66
Compound5 (IC50)0.251.020.25
Compound200.050.990.05

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial characterization of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide in a cell culture context. By systematically determining the dose-response relationship and IC50 value, researchers can quantify the compound's potency. Subsequent investigation into its effects on specific signaling pathways via Western blotting can offer critical insights into its mechanism of action. The inherent reactivity of the bromoacetyl group strongly suggests a covalent mechanism, which should be a guiding principle in the design and interpretation of these and future experiments.

References

  • Vertex AI Search. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Promega Corporation. (n.d.). Cell Viability, Proliferation and Cytotoxicity Assays.
  • Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays - Drug discovery.
  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • IntechOpen. (2023, June 2). Cytotoxicity and Cell Viability Assessment of Biomaterials.
  • Abcam. (n.d.). Cell viability assays.
  • Benchchem. (n.d.). Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991.
  • BPS Bioscience. (n.d.). Kill Curve Protocol.
  • Benchchem. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
  • Benchchem. (2025, December). Application Notes and Protocols for Determining Edotecarin IC50 Values using MTT Assay.
  • UBNow. (2025, August 29). Speed isn't everything when it comes to covalent inhibitor drugs, study finds.
  • Thermo Fisher Scientific - US. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots.
  • Abcam. (n.d.). Western blot protocol.
  • Benchchem. (n.d.). Application Notes and Protocols: 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide in the Development of Anti-inflammatory Agents.
  • PMC. (n.d.). Designing drug response experiments and quantifying their results.
  • Benchchem. (n.d.). Application Notes and Protocols for Dose-Response Curve Analysis of Bioactive Compounds.
  • MilliporeSigma. (n.d.). Antibiotic Kill Curve.
  • CAS. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design.
  • CDD Support. (2024, April 24). Setting up a Dose Response Protocol.
  • Wikipedia. (n.d.). Targeted covalent inhibitors.
  • Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing.
  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide in Biological Assays.
  • Cell Signaling Technology. (2005, June 15). Western Blotting Protocol.
  • Boster Bio. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide.
  • Domainex. (n.d.). Covalent inhibitor drug discovery.
  • ACS Publications. (2024, April 3). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action | ACS Chemical Biology.
  • Smolecule. (2023, August 16). Buy 4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide | 1138443-06-7.
  • PubChem. (n.d.). 4-[(2-Bromoacetyl)amino]benzamide | C9H9BrN2O2 | CID 46736582.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Substituted Benzamide Derivatives in Cell Culture Assays.
  • PMC. (2024, April 16). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation.
  • Santa Cruz Biotechnology. (n.d.). N-Benzyl-3-[(2-bromoacetyl)amino]benzamide | SCBT.
  • Smolecule. (2024, April 15). N-(sec-butyl)-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzamide.
  • Sigma-Aldrich. (n.d.). 4-[(2-Bromoacetyl)amino]-N-methylbenzamide | 1138443-67-0.
  • Benchchem. (n.d.). The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development: A Technical Guide.
  • PMC. (2021, September 7). Chemoproteomic profiling reveals cellular targets of nitro-fatty acids.
  • ChemRxiv. (n.d.). Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists.
  • PMC. (2023, February 28). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study.

Sources

Troubleshooting & Optimization

Technical Support Center: Formulating and Troubleshooting 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide .

This compound presents a classic "double-edged sword" in drug development and biochemical screening:

  • Extreme Hydrophobicity: The sec-butyl group and benzamide core drive poor aqueous thermodynamic solubility, leading to rapid precipitation (crashing out) in standard assay buffers.

  • High Electrophilic Reactivity: The 2-bromoacetamide moiety is an α -haloamide covalent warhead. While excellent for targeting active-site cysteines[1], it is highly susceptible to base-catalyzed hydrolysis and off-target nucleophilic attack by common buffer additives[2],[3].

The following guide synthesizes mechanistic causality with field-proven protocols to help you achieve stable, soluble, and active compound formulations.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My compound immediately precipitates when added to the assay buffer. Why does this happen, and how do I fix it?

The Causality: You are likely observing a failure of kinetic solubility. When dispensing a highly concentrated DMSO stock (e.g., 10 mM) directly into an aqueous buffer, the local dielectric constant drops instantly. The hydrophobic sec-butyl and benzamide groups self-associate to minimize contact with water, causing rapid thermodynamic precipitation[4]. The Solution: Do not spike directly from 100% DMSO into 100% aqueous buffer. Utilize a "step-down" dilution method using an intermediate solvent concentration, and incorporate non-nucleophilic surfactants (like 0.01% Pluronic F-127) to lower the surface tension and stabilize the compound in a micellar suspension.

Q2: I achieved good solubility, but the compound shows no target engagement in my biochemical assay. What happened?

The Causality: Your compound is likely fully dissolved but chemically degraded. Bromoacetamides are highly reactive electrophiles. If your assay buffer contains nucleophilic reducing agents (e.g., Dithiothreitol [DTT], β -mercaptoethanol) or primary amines (e.g., Tris buffer), these molecules will rapidly undergo SN​2 reactions with the α -bromoamide, completely depleting your active probe before it can reach the target protein[1]. The Solution: Switch to non-nucleophilic buffers (HEPES or Phosphate) and use non-nucleophilic reducing agents like TCEP (Tris(2-carboxyethyl)phosphine) if reducing conditions are strictly required for your protein.

Q3: Can I increase the buffer pH to help dissolve the compound?

The Causality: No. While increasing pH can sometimes aid the solubility of certain ionizable compounds, bromoacetamides undergo rapid base-catalyzed hydrolysis at pH > 7.5[2],[3]. The hydroxide ions ( OH− ) attack the α -carbon, displacing the bromide ion and converting your reactive warhead into an inert hydroxyacetamide derivative. Maintain your buffer strictly between pH 6.5 and 7.2.

Part 2: Visualizing the Chemical and Experimental Logic

To successfully utilize this compound, you must navigate the competing pathways of target engagement versus chemical degradation, as well as follow a strict formulation workflow.

Degradation Probe 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide Target Target Protein (Cysteine) Probe->Target Specific Binding Hydrolysis Aqueous Buffer (pH > 7.5) or OH- ions Probe->Hydrolysis High pH Nucleophile Buffer Nucleophiles (e.g., DTT, Tris, GSH) Probe->Nucleophile Scavenging Adduct Covalent Thioether Adduct (Desired) Target->Adduct Degradation1 Hydroxyacetamide Derivative (Inactive) Hydrolysis->Degradation1 Degradation2 Off-Target Alkylation (Depleted Probe) Nucleophile->Degradation2

Caption: Competing pathways: target engagement vs. hydrolysis and off-target alkylation.

Workflow Start Compound Stock (10 mM in 100% DMSO) CheckBuffer Check Assay Buffer pH & Additives (Target pH 6.5 - 7.2) Start->CheckBuffer HasNucleophile Contains DTT, BME, or Tris? CheckBuffer->HasNucleophile BadBuffer Remove nucleophiles. Use HEPES or Phosphate. HasNucleophile->BadBuffer Yes GoodBuffer Buffer is compatible. HasNucleophile->GoodBuffer No BadBuffer->GoodBuffer Reformulate Dilution Perform Step-Down Dilution (Intermediate 10% DMSO) GoodBuffer->Dilution FinalAssay Final Aqueous Assay (<1% DMSO, 0.1% Pluronic F-127) Dilution->FinalAssay

Caption: Workflow for formulating reactive bromoacetamide probes in aqueous buffers.

Part 3: Quantitative Data & Compatibility Matrices

To ensure the integrity of your experiments, adhere strictly to the buffer compatibility rules and pH limits outlined in the tables below.

Table 1: Buffer Component Compatibility Matrix
ComponentStatusMechanistic Rationale
HEPES (pH 7.0) Optimal Non-nucleophilic tertiary amine; maintains stable pH without reacting with the warhead.
Phosphate (pH 6.8) Optimal Completely inert toward electrophiles; excellent for maintaining slightly acidic/neutral pH[3].
Pluronic F-127 Optimal Non-ionic surfactant. Prevents hydrophobic collapse of the sec-butyl group without degrading the probe.
Tris (pH 7.5+) Avoid Contains a primary amine that acts as a competitive nucleophile, slowly alkylating the probe.
DTT / BME Critical Failure Strong thiol nucleophiles. Will instantly scavenge the bromoacetamide via SN​2 addition[1].
TCEP Use with Caution While lacking a thiol, phosphines can still slowly react with α -haloamides over extended incubations.
Table 2: Estimated Hydrolysis Half-Life of Bromoacetamides at 25°C

Note: Hydrolysis of halogenated acetamides is highly dependent on base catalysis[2].

Buffer pHEstimated Half-Life ( t1/2​ )Experimental Impact
pH 6.0 > 72 hoursHighly stable; ideal for prolonged structural biology incubations.
pH 7.0 ~ 24 hoursStable for standard biochemical and cellular assays[3].
pH 7.5 ~ 4 - 6 hoursBorderline; requires rapid assay execution.
pH 8.0+ < 1 hourRapid degradation; compound will be inactive before target engagement[5].

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of a Stable Master Stock

Because water induces hydrolysis, the master stock must be kept strictly anhydrous.

  • Equilibration: Allow the lyophilized vial of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric condensation from introducing water into the hygroscopic powder.

  • Dissolution: Add anhydrous, amine-free DMSO (sealed under Argon) to achieve a 10 mM concentration. Vortex vigorously for 60 seconds.

  • Aliquot & Freeze: Divide into single-use 10 μ L aliquots and store at -80°C.

  • Validation Step (LC-MS): Dilute a 1 μ L aliquot into 99 μ L of Acetonitrile/Water (50:50) with 0.1% Formic Acid. Run LC-MS to confirm the presence of the intact parent mass ( [M+H]+ ) and ensure no +18 Da peak (hydrolysis) is present.

Protocol B: The "Step-Down" Aqueous Dilution Method

This protocol prevents the hydrophobic sec-butyl/benzamide core from crashing out during aqueous transition.

  • Buffer Preparation: Prepare your assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl). Add 0.01% (v/v) Pluronic F-127 or 1 mM HP- β -CD (Hydroxypropyl- β -cyclodextrin). Causality: HP- β -CD forms a transient inclusion complex with the hydrophobic core, shielding it from the aqueous bulk while leaving the warhead exposed.

  • Intermediate Dilution: Thaw a 10 mM DMSO stock aliquot. Dilute 1:10 into 100% DMSO to create a 1 mM working stock.

  • Aqueous Spike: While vortexing the prepared assay buffer at medium speed, slowly pipette the 1 mM working stock dropwise into the vortex vortex. Dilute 1:100 to achieve a final concentration of 10 μ M compound in 1% DMSO.

  • Validation Step (DLS / OD600): Transfer 100 μ L of the final formulation to a clear 96-well plate. Read the absorbance at 600 nm (OD600). A reading identical to the blank buffer validates that the compound is in solution. Any elevated absorbance indicates light scattering from micro-precipitates, meaning kinetic solubility has failed.

Part 5: References

  • Critical Review of Hydrolysis of Organic Compounds in Water - researchgate.net. 2

  • 5'-bromoacetamido-5'-deoxyadenosine. A Novel Reagent for Labeling Adenine Nucleotide Sites in Proteins - nih.gov. 3

  • Addressing poor aqueous solubility of DprE1 inhibitors - benchchem.com. 4

  • Potent and selective covalent inhibition of the papain-like protease from SARS-CoV-2 - nih.gov. 5

  • Nature-Inspired Pathogen and Cancer Protein Covalent Inhibitors: From Plants and Other Natural Sources to Drug Development - mdpi.com.1

Sources

Stability of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide in cell media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Stability of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide in Cell Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter a steep drop-off in compound efficacy when transitioning from biochemical assays to cell-based models.

The compound 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide is a targeted covalent inhibitor (TCI) featuring an α -bromoacetamide warhead. While this electrophile is highly efficient at driving rapid, irreversible target engagement via nucleophilic substitution ( SN​2 )[1], its intrinsic reactivity makes it highly vulnerable in complex biological matrices. This guide explores the causality behind its instability in cell culture media and provides self-validating protocols to troubleshoot and optimize your assays.

The Mechanistic Reality of Bromoacetamides in Media

To understand why your compound is failing in cellular assays, we must look at the causality of its chemical environment. Cell culture media (e.g., DMEM, RPMI) supplemented with Fetal Bovine Serum (FBS) is a nucleophile-rich matrix that actively competes with your intracellular target.

  • Serum Protein Alkylation (The Antigen Sink): FBS contains high concentrations of Bovine Serum Albumin (BSA). BSA possesses a highly reactive, solvent-exposed free thiol at Cys34. Bromoacetamides rapidly alkylate this residue, effectively sequestering the drug and depleting the free fraction available to penetrate the cell.

  • Thiol Scavenging: Media is often supplemented with reducing agents or sulfur-containing amino acids (e.g., glutathione, free cysteine). The bromoacetamide moiety exhibits notoriously low stability when exposed to model nucleophiles like glutathione (GSH)[2].

  • Aqueous Hydrolysis: Even in standard PBS (pH 7.4), bromoacetamides undergo slow hydrolysis. However, thiol-mediated depletion is orders of magnitude faster. Literature benchmarks show that the half-life of an α -bromoacetamide in a standard GSH assay can be as short as 0.08 hours (4.8 minutes)[3].

Visualizing the Degradation Matrix

G cluster_media Cell Culture Media (e.g., DMEM + 10% FBS) Cmpd 4-[(2-Bromoacetyl)amino]- N-(sec-butyl)benzamide Hydrolysis Aqueous Hydrolysis (pH 7.4) Cmpd->Hydrolysis Slow Serum Serum Proteins (BSA Cys34 Alkylation) Cmpd->Serum Fast (SN2) Thiols Media Nucleophiles (GSH, Free Cysteine) Cmpd->Thiols Fast (SN2) Target Intracellular Target (Covalent Engagement) Cmpd->Target Cell Penetration (Competition) Inactive1 Hydroxyacetamide (Inactive) Hydrolysis->Inactive1 Inactive2 Protein-Adduct (Depleted) Serum->Inactive2 Inactive3 Thiol-Conjugate (Neutralized) Thiols->Inactive3

Fig 1: Competing degradation pathways of bromoacetamide inhibitors in cell culture media.

Frequently Asked Questions (Troubleshooting)

Q: My compound shows a sub-micromolar IC50​ in biochemical assays but loses all activity in my cell-based assay. Why? A: This is the classic "matrix effect" for highly reactive electrophiles. In a purified protein assay, the compound only reacts with the target. In cell media containing 10% FBS, the compound is rapidly neutralized by serum proteins before it can penetrate the cell membrane. Actionable Fix: Perform a "serum shift" assay. Compare the EC50​ in 0% FBS, 1% FBS, and 10% FBS. If the EC50​ shifts dramatically, protein alkylation is the culprit. Consider pre-incubating cells in serum-free media for 1-2 hours during the initial compound pulse.

Q: How can I differentiate between compound instability and poor cell permeability? A: You must decouple extracellular degradation from intracellular target engagement. Run an LC-MS/MS stability assay in cell-free media (DMEM + 10% FBS) at 37°C (See Protocol 2). If the compound disappears within 30 minutes, stability is the issue. If it remains stable but fails to inhibit the target, permeability or efflux (e.g., P-glycoprotein) is the likely cause.

Q: Can I modify the compound to improve stability without losing covalent targeting? A: Yes. The leaving group dictates the reactivity of the α -haloacetamide. Replacing the bromine atom with a chlorine atom (chloroacetamide) typically increases the half-life significantly (e.g., from 0.08 h to >3.2 h)[3]. Alternatively, transitioning to an acrylamide warhead provides a softer electrophile that relies on reversible pre-association rather than indiscriminate SN​2 reactivity[4].

Quantitative Data Summary

The following table summarizes the expected kinetic behavior of α -bromoacetamide derivatives across different experimental matrices to help you benchmark your results.

Experimental MatrixExpected Half-Life ( t1/2​ )Primary Degradation Mechanism
PBS (pH 7.4) > 24 hoursSlow Aqueous Hydrolysis
PBS + 5 mM GSH < 10 minutesRapid SN​2 Thiol Alkylation
DMEM (Serum-Free) 4 - 8 hoursAmino Acid / Vitamin Reaction
DMEM + 10% FBS < 30 minutesBSA Cys34 Alkylation

Table 1: Quantitative half-life benchmarks for α -bromoacetamides.

Self-Validating Experimental Protocols

Do not guess whether your compound is degrading; prove it. The following protocols are designed as self-validating systems to definitively map the stability profile of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide.

Protocol 1: Intrinsic Glutathione (GSH) Reactivity Assay

Purpose: To establish the baseline electrophilicity of the warhead independent of complex biological variables. The intrinsic reactivity of covalent inhibitors is routinely benchmarked using this method[4].

  • Preparation: Prepare a 10 mM stock of the compound in anhydrous DMSO. Prepare a fresh 5 mM solution of GSH in PBS (pH 7.4).

  • Reaction Initiation: In a glass vial, mix the compound (final concentration 100 µM) with GSH (final concentration 1 mM) at 37°C. Ensure final DMSO concentration is 1%.

  • Time-Course Sampling: At t=0,5,15,30,60, and 120 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot by adding 50 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog or a known stable drug).

  • Processing: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitates.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode), tracking the disappearance of the parent mass ( [M+H]+ ). Calculate the half-life using first-order decay kinetics.

Protocol 2: Cell Media Stability Assay (Extracellular Validation)

Purpose: To mimic the exact conditions of your cell-based assay and quantify the "antigen sink" effect of serum proteins.

  • Preparation: Pre-warm your specific cell culture media (e.g., DMEM supplemented with 10% FBS) to 37°C in a cell culture incubator (5% CO2​ ).

  • Spiking: Add the compound to a final concentration of 1 µM. Keep the DMSO vehicle concentration strictly below 0.5% to prevent protein precipitation.

  • Incubation: Incubate the mixture at 37°C.

  • Extraction: Extract 50 µL aliquots at t=0,10,30,60,120, and 240 minutes.

  • Protein Crashing: Immediately crash the serum proteins by adding 150 µL of ice-cold acetonitrile (containing internal standard).

  • Clarification: Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Analysis: Transfer the clear supernatant to an autosampler vial and analyze via LC-MS/MS. A rapid drop in the parent compound without the appearance of a hydrolysis peak confirms protein alkylation.

References

  • Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C - PMC Source: nih.gov URL:[Link]

  • Recent Advances in Covalent Drug Discovery - MDPI Source: mdpi.com URL:[Link]

  • Rational design, optimization, and biological evaluation of novel α-Phosphonopropionic acids as covalent inhibitors of Rab geranylgeranyl transferase - Taylor & Francis Source: tandfonline.com URL:[Link]

  • Structure-Guided Design of Affinity/Covalent-Bond Dual-Driven Inhibitors Targeting the AMP Site of FBPase - ACS Publications Source: acs.org URL:[Link]

Sources

Preventing hydrolysis of the 2-bromoacetyl group during experiments

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Hydrolysis of 2-Bromoacetyl Groups in Bioconjugation

Welcome to the Technical Support Center. The 2-bromoacetyl moiety is a highly reactive electrophile widely used in drug development and structural biology for the covalent modification of nucleophiles—predominantly sulfhydryls (thiols) on cysteine residues—to form irreversible thioether bonds [1].

However, the defining feature that makes the bromoacetyl group so reactive (the excellent leaving-group ability of bromide coupled with an electron-deficient alpha-carbon) also makes it highly susceptible to nucleophilic attack by water. This process, known as hydrolysis, converts the reactive bromoacetyl group into an inert hydroxyacetyl group, neutralizing your reagent and ruining conjugation yields.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you outcompete hydrolysis and maximize your conjugation efficiency.

Part 1: Troubleshooting FAQs

Q1: I dissolved my bromoacetyl crosslinker in aqueous buffer to make a stock solution, but my conjugation efficiency dropped to near zero. Why? The Causality: Bromoacetyl groups undergo spontaneous hydrolysis in aqueous environments. When water molecules act as nucleophiles, they displace the bromide ion, rendering the crosslinker completely inactive. The Solution: Never store bromoacetyl reagents in aqueous solutions. Always prepare concentrated stock solutions (e.g., 10–50 mM) in high-quality, anhydrous organic solvents such as DMSO or DMF immediately before use. Store the lyophilized powder desiccated at -20°C or -80°C, and allow the vial to fully equilibrate to room temperature before opening to prevent atmospheric condensation from introducing moisture [2].

Q2: How does buffer pH influence the competition between thioether formation and hydrolysis? The Causality: The bioconjugation reaction relies on the deprotonation of the target thiol (-SH) into a highly nucleophilic thiolate anion (-S⁻). Because the pKa of a typical cysteine thiol is ~8.3, raising the pH increases the concentration of the reactive thiolate. However, increasing the alkalinity also exponentially accelerates hydroxide-mediated hydrolysis of the bromoacetyl group [1][3]. Furthermore, at pH > 8.5, primary amines (like lysine side chains) begin to deprotonate and compete for the bromoacetyl group, leading to off-target labeling [4]. The Solution: Maintain a strict "sweet spot" of pH 7.5 to 8.0 . In this range, the thiolate anion is sufficiently populated to outcompete water kinetically, ensuring rapid thioether formation before significant hydrolysis can occur.

Q3: My protein has free cysteines, but my labeling yield is low, and mass spectrometry shows mostly hydrolyzed reagent. What went wrong? The Causality: If your target cysteines are oxidized (forming disulfide bridges) or sterically hindered, they cannot react. The bromoacetyl reagent is left stranded in the aqueous buffer, where it will inevitably hydrolyze over time. The Solution (Self-Validating System): Do not assume your thiols are available. Always quantify free sulfhydryls using Ellman's Reagent (DTNB) immediately prior to adding your bromoacetyl probe. If you used reducing agents like DTT or β-mercaptoethanol to free the cysteines, you must completely remove them via desalting columns before adding the bromoacetyl reagent. These reducing agents contain their own thiols, which will instantly consume the bromoacetyl probe, leaving the excess to hydrolyze.

Part 2: Quantitative Data Presentation

To optimize your reaction conditions, refer to the following table comparing how pH impacts the balance between desired conjugation, off-target reactions, and hydrolysis risk.

Buffer pHTarget Nucleophile StateHydrolysis RiskPrimary Amine Cross-ReactivityRecommended Action
< 6.5 Thiols mostly protonated (-SH)LowNegligibleAvoid. Conjugation is too slow; reagent may eventually hydrolyze before reacting.
7.0 - 7.4 Low thiolate concentrationLow to ModerateNegligibleAcceptable for highly accessible/reactive cysteines. Requires longer incubation.
7.5 - 8.0 Optimal thiolate concentration Moderate Very Low Ideal Range. Maximum kinetic advantage for thioether formation over hydrolysis.
8.5 - 9.0 High thiolate concentrationHighModerateUse only for specific chemoselective applications requiring rapid kinetics [4].
> 9.0 Fully deprotonatedVery HighHigh (Lysine labeling)Avoid. Rapid reagent degradation and loss of site-selectivity.

Part 3: Experimental Protocols

Optimized Workflow for Bromoacetyl Bioconjugation

This protocol is designed as a self-validating system to minimize aqueous exposure of the bromoacetyl group while maximizing target reactivity.

Step 1: Protein Preparation & Reduction

  • Dissolve your target protein in a compatible buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.2).

  • Add 5 mM TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature to reduce disulfide bonds. Note: TCEP does not contain thiols and generally does not need to be removed prior to haloacetyl reactions, unlike DTT.

  • Add 2-5 mM EDTA to the buffer. Causality: EDTA chelates trace heavy metals that catalyze the re-oxidation of thiols back into disulfides.

Step 2: Thiol Validation

  • Take a small aliquot of your protein solution and perform an Ellman's Assay (DTNB) measuring absorbance at 412 nm.

  • Calculate the molar ratio of free thiols to protein to ensure successful reduction.

Step 3: Reagent Reconstitution (Time-Critical)

  • Ensure the bromoacetyl reagent vial has reached room temperature to prevent condensation.

  • Dissolve the bromoacetyl crosslinker in anhydrous DMSO or DMF to a concentration of 10–50 mM.

  • Critical: Proceed to Step 4 immediately. Do not store this solution.

Step 4: Conjugation Reaction

  • Add the bromoacetyl reagent to the protein solution at a 5- to 10-fold molar excess over the number of free thiols.

  • Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 5-10% (v/v) to prevent protein denaturation.

  • Incubate the reaction in the dark for 1 to 2 hours at room temperature. Note: Haloacetyls are light-sensitive and can generate free halogens that react with tyrosine or tryptophan[1].

Step 5: Quenching and Purification

  • Quench the reaction by adding a vast excess of a low-molecular-weight thiol (e.g., 50 mM L-cysteine or β-mercaptoethanol) and incubate for 15 minutes. This consumes any remaining unhydrolyzed bromoacetyl groups.

  • Purify the conjugated protein using size-exclusion chromatography (desalting column) or dialysis to remove the quenched byproducts, hydrolyzed reagent, and organic solvents.

Part 4: Reaction & Workflow Visualizations

Diagram 1: Bromoacetyl Reaction Pathways

The following diagram illustrates the kinetic competition between the desired nucleophilic substitution by a thiol and the degradation pathway driven by water.

ReactionPathway BA Bromoacetyl Group (-C(=O)CH2Br) Thiol Target Thiol (-SH) Optimal pH 7.5-8.0 BA->Thiol Nucleophilic Substitution Water Water (H2O) High pH > 8.5 BA->Water Hydrolysis Thioether Stable Thioether Conjugate Thiol->Thioether Desired Pathway Hydrolyzed Hydrolyzed Product (-C(=O)CH2OH) Water->Hydrolyzed Degradation Pathway

Figure 1: Kinetic competition between target thiol conjugation and hydroxide-mediated hydrolysis.

Diagram 2: Optimized Experimental Workflow

This workflow highlights the critical steps required to minimize aqueous exposure and ensure maximum conjugation efficiency.

Workflow Step1 1. Prepare Protein Reduce disulfides & add EDTA to prevent re-oxidation Step2 2. Thiol Validation Verify free -SH availability using Ellman's Reagent Step1->Step2 Step3 3. Reconstitute Reagent Dissolve bromoacetyl in anhydrous DMSO/DMF Step2->Step3 Step4 4. Conjugation Mix reagent & protein Incubate at RT in the dark Step3->Step4 Step5 5. Quench & Purify Add excess L-cysteine then desalt to remove byproducts Step4->Step5

Figure 2: Step-by-step workflow for self-validating bromoacetyl bioconjugation.

References

  • Interchim. "SIAB, Sulfo-SIAB, SBA, SBAP." Interchim Technical Sheets. Available at: [Link]

  • Chemical Society Reviews. "Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation." RSC Publishing. Available at: [Link]

  • Boeckler, C., et al. "Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs." ResearchGate / European Journal of Immunology. Available at:[Link]

Troubleshooting low labeling efficiency with 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide. This document is designed for researchers, scientists, and drug development professionals utilizing this bromoacetamide-based covalent labeling reagent. The bromoacetyl moiety is a potent electrophile that functions as an alkylating agent, primarily targeting nucleophilic amino acid residues to form stable, irreversible covalent bonds.[1][2] Its principal application is the specific modification of proteins, most notably the thiol (-SH) group of cysteine residues, for use in proteomics, enzyme inhibition studies, and bioconjugation.[3][4][5]

This guide provides a comprehensive framework for troubleshooting and optimizing your labeling experiments, with a focus on overcoming the common challenge of low labeling efficiency. We will delve into the underlying chemical principles, provide field-proven protocols, and offer a systematic approach to diagnosing and resolving experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this reagent? A1: The reagent works via an irreversible SN2 (bimolecular nucleophilic substitution) reaction. The nucleophilic side chain of an amino acid residue, typically the thiolate anion (S⁻) of a deprotonated cysteine, attacks the carbon atom bearing the bromine. This displaces the bromide ion and forms a stable thioether bond.[4][6]

Q2: Which amino acid residue is the primary target? A2: The primary and most reactive target under optimal conditions is cysteine.[3][7] The high nucleophilicity of its deprotonated thiol group makes it highly susceptible to alkylation by the bromoacetyl group.

Q3: What is the optimal pH for labeling cysteine residues? A3: The optimal pH range is typically between 7.5 and 8.5.[4][8] The pKa of a typical cysteine thiol group is around 8.3.[8] Performing the reaction at a pH at or slightly above the pKa ensures a sufficient concentration of the highly reactive thiolate anion (S⁻), which dramatically increases the reaction rate.[5][8]

Q4: Can this reagent label other amino acids? A4: Yes, particularly if the reaction conditions are not optimized for cysteine selectivity. At higher pH values (e.g., > 9.0), the ε-amino group of lysine and the imidazole group of histidine can become deprotonated and sufficiently nucleophilic to react.[4][7][8] Methionine can also be a site for alkylation, though it is generally less reactive than cysteine.[4]

Q5: How can I confirm that my protein has been successfully labeled? A5: The most definitive method is mass spectrometry (MS).[9][10] Intact mass analysis can confirm a mass shift corresponding to the addition of the label, while peptide mapping (LC-MS/MS) after proteolytic digestion can identify the specific amino acid residue(s) that have been modified.[10][11][12]

In-Depth Troubleshooting Guide for Low Labeling Efficiency

Low or no labeling is a common but solvable issue. This guide provides a systematic approach to identifying the root cause. Follow the workflow to diagnose your experiment.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Low Labeling Efficiency reagent_check Step 1: Verify Reagent Integrity start->reagent_check reagent_q1 Reagent stored properly? (dark, freezer) reagent_check->reagent_q1 protein_check Step 2: Assess Target Protein protein_q1 Target Cys accessible? protein_check->protein_q1 condition_check Step 3: Optimize Reaction Conditions condition_q1 Buffer contains competing nucleophiles (e.g., Tris, DTT)? condition_check->condition_q1 success Labeling Successful reagent_q2 Stock solution freshly prepared in anhydrous solvent? reagent_q1->reagent_q2 Yes reagent_a1 Purchase new reagent. Store at -20°C or -80°C, protected from light. reagent_q1->reagent_a1 No reagent_q2->protein_check Yes reagent_a2 Prepare fresh stock in anhydrous DMSO/DMF immediately before use. reagent_q2->reagent_a2 No reagent_a1->reagent_check reagent_a2->reagent_check protein_q2 Cysteines reduced? protein_q1->protein_q2 Yes protein_a1 Check protein structure. Consider mutagenesis or denaturing conditions. protein_q1->protein_a1 No protein_q2->condition_check Yes protein_a2 Pre-treat with DTT/TCEP, then remove reducing agent via dialysis or desalting column. protein_q2->protein_a2 No protein_a1->protein_check protein_a2->protein_check condition_q2 pH is 7.5 - 8.5? condition_q1->condition_q2 No condition_a1 Buffer exchange into Phosphate or HEPES buffer. condition_q1->condition_a1 Yes condition_q3 Molar excess sufficient? condition_q2->condition_q3 Yes condition_a2 Adjust pH of reaction buffer. condition_q2->condition_a2 No condition_q3->success Yes condition_a3 Perform titration of reagent (e.g., 5x to 50x molar excess). condition_q3->condition_a3 No condition_a1->condition_check condition_a2->condition_check condition_a3->condition_check

Caption: A stepwise workflow for troubleshooting low labeling efficiency.

Reagent Integrity and Preparation

The bromoacetyl group is highly reactive and susceptible to degradation, which is a primary cause of failed experiments.

  • Problem: Reagent Degradation. Bromoacetamide compounds are sensitive to light, moisture, and heat.[13] Improper storage leads to hydrolysis of the bromoacetyl group, rendering the reagent inactive.

    • Solution: Always store the solid reagent protected from light in a freezer (-20°C for short-term, -80°C for long-term storage is recommended).[13][14] Purchase fresh material if there is any doubt about the storage history.

  • Problem: Stock Solution Instability. The reagent is unstable in aqueous solutions and even in polar aprotic solvents like DMSO if they contain trace amounts of water.

    • Solution: Prepare stock solutions immediately before use.[8] Use high-quality, anhydrous DMSO or DMF. Do not store stock solutions for extended periods.

Target Protein State

The state of your protein is as critical as the reagent itself.

  • Problem: Inaccessible Cysteine Residues. The target cysteine may be buried within the protein's three-dimensional structure, making it inaccessible to the labeling reagent.[4]

    • Solution: Analyze the protein's structure (if available) to assess the solvent accessibility of cysteine residues.[12] If the target cysteine is buried, labeling may only be possible under partial or full denaturing conditions.

  • Problem: Oxidized Cysteines. Cysteine residues can readily oxidize to form disulfide bonds (cystine), which are not reactive with the bromoacetyl reagent.

    • Solution: Before labeling, reduce the protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Crucially , the reducing agent, which contains a free thiol, must be completely removed before adding the bromoacetyl reagent, as it will compete for and consume the label.[8] Removal is typically achieved by dialysis, size-exclusion chromatography, or a desalting column.[8]

Reaction Conditions

The chemical environment of the reaction dictates its speed and specificity.

  • Problem: Incorrect Buffer Composition. Buffers containing nucleophiles will compete with the target protein for the labeling reagent.

    • Solution: Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, 2-mercaptoethanol).[4][15] Recommended buffers include phosphate (PBS) or HEPES.[8][15]

  • Problem: Suboptimal pH. As discussed, pH is critical. If the pH is too low (e.g., < 7.0), the concentration of the reactive thiolate anion is too low, leading to a very slow or incomplete reaction.

    • Solution: Ensure the reaction buffer pH is between 7.5 and 8.5.[4][8] Verify the pH of your final reaction mixture after adding all components.

  • Problem: Insufficient Reagent Concentration or Time. The reaction kinetics depend on the concentration of both reactants and the incubation time.[16][17]

    • Solution: The optimal molar excess of the labeling reagent can vary significantly depending on the protein. Start with a 10- to 20-fold molar excess of the reagent over the protein.[8] If labeling is still low, perform a titration experiment, increasing the molar excess (e.g., up to 50-fold).[7] Additionally, you can perform a time-course experiment (e.g., 30 min, 1 hr, 2 hrs, overnight at 4°C) to find the optimal incubation period.[5][18]

Diagram: Key Factors in Covalent Labeling

Factors main Labeling Efficiency pH Reaction pH (7.5 - 8.5) main->pH temp Temperature (4°C to RT) main->temp time Incubation Time (1-12 hours) main->time conc Reagent Molar Excess (10x - 50x) main->conc stability Reagent Stability (Freshly Prepared) main->stability access Cysteine Accessibility (Solvent Exposed) main->access

Caption: Core experimental parameters influencing labeling efficiency.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein

This protocol provides a starting point for labeling a cysteine-containing protein.

  • Protein Preparation:

    • Dissolve the target protein in a suitable non-nucleophilic buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0).

    • (Optional but Recommended) If the protein contains disulfide bonds, add DTT to a final concentration of 1-5 mM and incubate for 1 hour at 37°C.

    • CRITICAL STEP: Remove the DTT completely using a desalting column or dialysis against the reaction buffer (at least 3 buffer changes).

  • Reagent Preparation:

    • Immediately before use, prepare a 100 mM stock solution of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide in anhydrous DMSO.

  • Labeling Reaction:

    • Add the reagent stock solution to the protein solution to achieve the desired molar excess (start with 20-fold excess). For example, to a 1 mL solution of 50 µM protein, add 10 µL of the 100 mM stock solution.

    • Incubate the reaction at room temperature for 2 hours or overnight at 4°C. Protect the reaction from light.[8]

  • Quenching:

    • Stop the reaction by adding a quenching reagent like 2-mercaptoethanol or L-cysteine to a final concentration of 50-100 mM to consume any unreacted bromoacetyl reagent.[4] Incubate for 30 minutes.

  • Purification:

    • Remove excess reagent and quenching agent by size-exclusion chromatography or dialysis against the desired storage buffer.

Protocol 2: Verifying Labeling Efficiency with Mass Spectrometry

This protocol outlines how to confirm the covalent modification using intact protein mass analysis.

  • Sample Preparation:

    • Prepare two samples:

      • Unlabeled Control: Your protein in the final storage buffer.

      • Labeled Sample: Your protein after performing the labeling reaction and purification (Protocol 1).

    • Dilute both samples to an appropriate concentration (e.g., 0.1-1 mg/mL) in a buffer compatible with MS analysis (e.g., containing volatile salts like ammonium acetate or after buffer exchange into water).

  • Mass Spectrometry Analysis:

    • Analyze both samples using high-resolution mass spectrometry (HRMS), such as ESI-Q-TOF or Orbitrap.[10]

    • Acquire spectra for the intact, non-modified protein and the labeled protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the zero-charge mass of the protein in both samples.

    • Confirmation: A successful labeling reaction will show a mass increase in the labeled sample corresponding to the molecular weight of the added moiety (4-[(acetyl)amino]-N-(sec-butyl)benzamide). The molecular formula of the added group is C13H17N2O2, and the monoisotopic mass of this adduct is 233.1287 Da (after loss of Br and addition to the protein).

    • Efficiency Estimation: The relative peak intensities of the unlabeled and labeled protein species can provide a semi-quantitative estimate of labeling efficiency.[11]

Table: Summary of Key Reaction Parameters
ParameterRecommended RangeRationale & Key Considerations
pH 7.5 - 8.5Ensures deprotonation of cysteine to the more reactive thiolate anion.[5][8]
Buffer Phosphate, HEPESAvoid nucleophilic buffers like Tris that compete with the target.[4][15]
Molar Excess (Reagent:Protein) 10:1 to 50:1Highly protein-dependent. Titration is recommended to optimize.[7][15]
Temperature 4°C to 25°C (Room Temp)Lower temperatures reduce the rate but can improve specificity; may require longer incubation.[5]
Incubation Time 1 hour to OvernightMust be optimized. Longer times can increase efficiency but also risk side reactions.[8]
Reagent Stock Solvent Anhydrous DMSO or DMFMinimizes hydrolysis of the bromoacetyl group before addition to the reaction.

References

  • Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics.[Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC. National Center for Biotechnology Information.[Link]

  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma.[Link]

  • Studies of protein covalent modifications using mass spectrometry - ProQuest. ProQuest.[Link]

  • Quantitative Analysis of Protein Covalent Labeling Mass Spectrometry Data in the Mass Spec Studio. ACS Publications.[Link]

  • Size-Dependent Target Engagement of Covalent Probes - PMC. National Center for Biotechnology Information.[Link]

  • N-Bromoacetamide | C2H4BrNO - PubChem. National Center for Biotechnology Information.[Link]

  • Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates - PMC. National Center for Biotechnology Information.[Link]

  • Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. National Center for Biotechnology Information.[Link]

  • Optimizing the labeling of proteins. Molecular Devices.[Link]

  • The hydrolysis of 2-bromo-2-methylpropane. Royal Society of Chemistry.[Link]

  • Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. National Center for Biotechnology Information.[Link]

  • 4-[(2-Bromoacetyl)amino]benzamide | C9H9BrN2O2 - PubChem. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/4-(2-Bromoacetyl_amino_benzamide]([Link]

  • Covalent Labeling Techniques for Characterizing Higher Order Structure of Monoclonal Antibodies. ACS Publications.[Link]

  • Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. ResearchGate.[Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery - PMC. National Center for Biotechnology Information.[Link]

  • Relationship between labeling efficiency and its influence factors. ResearchGate.[Link]

Sources

Technical Support Center: Optimizing pH for Cysteine Modification by Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bioconjugation and targeted covalent inhibitors (TCIs). This guide is designed for researchers and drug development professionals working with benzamide-derived electrophiles (e.g., benzamide-linked acrylamides, haloacetamides, or propiolonitriles). Here, we address the critical role of pH in balancing reaction kinetics, chemoselectivity, and reagent stability.

Part 1: Core Concepts & Mechanistic Causality (FAQs)

Q1: Why is pH the most critical variable when using benzamide-derived covalent modifiers? A: The rate-determining step in cysteine bioconjugation is the nucleophilic attack of the sulfur atom on the electrophilic warhead[1]. The intrinsic pKa​ of a typical solvent-exposed cysteine sulfhydryl group (-SH) is approximately 8.3 to 8.5[1]. Because the highly nucleophilic species is the deprotonated thiolate anion (-S⁻), increasing the pH exponentially increases the concentration of reactive thiolate, thereby accelerating the reaction. However, pushing the pH too high (>8.5) initiates the deprotonation of primary amines, such as lysine residues ( pKa​≈10.5 ), which leads to a catastrophic loss of chemoselectivity and high off-target modification[2].

Q2: How does the benzamide scaffold itself influence the optimal pH? A: In the context of TCIs, the benzamide moiety typically acts as a non-covalent recognition element that anchors the molecule into a specific protein binding pocket before the covalent warhead engages the target cysteine[3]. When the benzamide binds, it alters the local microenvironment. If the pocket is hydrophobic or contains adjacent positively charged residues, the target cysteine's pKa​ can be significantly downshifted by 1 to 3 pH units[4]. This downshift renders the target cysteine "hyper-reactive" at a physiological pH (7.0–7.4), allowing you to lower the bulk buffer pH to preserve chemoselectivity while maintaining rapid on-target kinetics.

PH_Logic cluster_pH pH Optimization Logic for Cysteine Modification L_pH Acidic to Neutral pH (pH 5.5 - 6.5) Thiol Protonated Thiol (R-SH) Dominant L_pH->Thiol O_pH Optimal Mild Basic pH (pH 7.0 - 8.0) Thiolate Thiolate (R-S⁻) Enriched Lysine Protonated O_pH->Thiolate H_pH Highly Basic pH (pH > 8.5) Amine Lysine (R-NH₂) Deprotonation Begins H_pH->Amine Result1 Slow Kinetics High Selectivity Thiol->Result1 Result2 Fast Kinetics High Cys Selectivity Thiolate->Result2 Result3 Fast Kinetics Poor Selectivity (Off-target) Amine->Result3

Effect of pH on amino acid protonation and bioconjugation selectivity.

Part 2: Troubleshooting Guide

Issue 1: I am observing incomplete or extremely slow cysteine modification, even after 4 hours.

  • Root Cause: The pH of your reaction buffer may be too low, keeping the cysteine fully protonated, or the specific benzamide warhead you are using (e.g., a mild acrylamide) lacks sufficient electrophilicity at neutral pH.

  • Solution: Gradually increase the buffer pH to 7.8–8.0 to enrich the thiolate population. Ensure your buffer has sufficient capacity (e.g., 50 mM HEPES or Tris) to resist acidification from the addition of the compound (which is often dissolved in slightly acidic DMSO).

Issue 2: Intact mass spectrometry shows double or triple modifications (off-target reactivity).

  • Root Cause: The pH is too high (>8.0), activating solvent-exposed lysines or the N-terminal amine. Alternatively, highly reactive warheads (like haloacetamides) are indiscriminately alkylating secondary sites.

  • Solution: Drop the pH to 6.5–7.0. At this pH, lysines are strictly protonated ( R−NH3+​ ) and unreactive[2]. If off-target modification persists, reduce the molar equivalent of the benzamide derivative from 50x to 5x–10x.

Issue 3: The benzamide reagent precipitates or degrades upon addition to the protein buffer.

  • Root Cause: Many benzamide derivatives are highly hydrophobic and prone to base-catalyzed hydrolysis (especially ester-containing or highly electron-deficient warheads) at elevated pH.

  • Solution: Keep the final DMSO/DMF concentration between 5–10% to maintain solubility. If hydrolysis is suspected, perform the reaction at pH 7.0–7.4 and monitor the intact reagent over time using UV-HPLC with unmodified benzamide as an internal standard[5].

Part 3: Quantitative Benchmarks

The following table summarizes the causal relationship between pH, amino acid protonation states, and expected reaction outcomes for standard benzamide-derived electrophiles.

Buffer pHCysteine StateLysine StateRelative Reaction RateChemoselectivity (Cys vs Lys)Recommended Use Case
6.0 - 6.5 Protonated (-SH)Protonated ( −NH3+​ )SlowExtremely HighHighly reactive warheads (e.g., haloacetamides)
7.0 - 7.4 Mixed (-SH / -S⁻)Protonated ( −NH3+​ )ModerateHighStandard TCI profiling and bioconjugation
7.8 - 8.0 Thiolate EnrichedProtonated ( −NH3+​ )FastModerate-HighLess reactive warheads (e.g., mild acrylamides)
> 8.5 Thiolate DominantPartially DeprotonatedVery FastPoorNot recommended (high risk of off-target binding)

Part 4: Self-Validating Experimental Protocol

To optimize pH without introducing experimental artifacts, you must use a self-validating workflow. This protocol physically separates the reduction step from the conjugation step to prevent reducing agents from competing with the target cysteine, and utilizes an immediate acid-quench to freeze the reaction state for accurate kinetic profiling.

Step-by-Step Methodology:

  • Protein Reduction: Incubate your target protein (10–50 µM) with 10 molar equivalents of TCEP for 1 hour at 25°C to fully reduce disulfide bonds.

  • Reducing Agent Removal (Critical): Pass the reduced protein through a desalting column (e.g., Zeba Spin) pre-equilibrated with your target screening buffer. Causality: TCEP must be removed because it can act as a nucleophile and directly react with electron-deficient benzamide warheads, skewing kinetic data.

  • Parallel pH Aliquoting: Divide the desalted protein into three parallel reaction vessels containing buffers of varying pH:

    • Vessel A: 50 mM MES, pH 6.5

    • Vessel B: 50 mM HEPES, pH 7.4

    • Vessel C: 50 mM Tris, pH 8.0

    • Validation Control: Include a Cys-to-Ser mutant of your protein at pH 8.0 to definitively prove that any modification is localized to the target cysteine.

  • Electrophile Addition: Add the benzamide derivative (10 molar equivalents) dissolved in DMSO. Ensure final DMSO concentration is 5% v/v. Incubate at 25°C.

  • Acid Quenching: At designated time points (e.g., 15, 30, 60 mins), extract a 10 µL aliquot and immediately mix with 1 µL of 10% Formic Acid. Causality: Dropping the pH to ~4.0 instantly protonates all thiolates back to thiols, completely halting the reaction.

  • LC-MS Analysis: Analyze the quenched samples via Intact Mass Spectrometry to calculate the percentage of covalent conversion.

Workflow cluster_buffers 3. Parallel pH Screening Step1 1. Protein Reduction (10 eq TCEP, 1h) Step2 2. Buffer Exchange (Desalting Columns) Step1->Step2 B1 pH 6.5 (MES Buffer) Step2->B1 B2 pH 7.4 (HEPES Buffer) Step2->B2 B3 pH 8.0 (Tris Buffer) Step2->B3 Step4 4. Benzamide Addition (10 eq, 25°C) B1->Step4 B2->Step4 B3->Step4 Step5 5. Acid Quench & Analyze (Formic Acid + LC-MS) Step4->Step5

Experimental workflow for screening optimal pH conditions for covalent modifiers.

References

  • Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - NIH. 4

  • Fast Cysteine Bioconjugation Chemistry - NIH. 1

  • Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Publishing. 2

  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors - ELTE. 3

  • Selective Irreversible Chemical Tagging of Cysteine with 3-Arylpropiolonitriles - ACS Publications. 5

Sources

Technical Support Center: Troubleshooting Cytotoxicity in Covalent Ligand Development

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Covalent Ligand Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing dose-limiting cytotoxicity with 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide and related α -haloacetamide targeted covalent inhibitors (TCIs).

Below, you will find diagnostic FAQs, mechanistic explanations, and self-validating experimental protocols to help you decouple on-target efficacy from off-target toxicity.

Section 1: Diagnostic FAQs – Understanding the Toxicity Mechanism

Q: Why does 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide exhibit high non-specific cytotoxicity in my cellular assays?

A: The cytotoxicity is driven by the intrinsic electrophilic reactivity of the α -bromoacetamide "warhead." Bromine is an exceptional leaving group, rendering the adjacent α -carbon highly susceptible to SN​2 nucleophilic attack by biological soft nucleophiles [1].

Rather than exclusively binding to your intended target, the highly reactive bromoacetamide promiscuously alkylates abundant intracellular thiols, primarily glutathione (GSH) and off-target cysteine residues. This rapid alkylation leads to severe GSH depletion, which triggers a cascade of oxidative stress, accumulation of reactive oxygen species (ROS), and subsequent apoptotic or necrotic cell death [1]. This mechanism is independent of the sec-butylbenzamide "seeker" moiety's affinity for your target.

ToxicityMechanism cluster_OnTarget On-Target Pathway (Desired) cluster_OffTarget Off-Target Pathway (Toxicity) Compound 4-[(2-Bromoacetyl)amino]- N-(sec-butyl)benzamide TargetBinding Non-Covalent Binding (sec-butyl benzamide) Compound->TargetBinding GSH Reaction with GSH (Thiol Depletion) Compound->GSH OffTargetCys Promiscuous Alkylation (Off-Target Proteins) Compound->OffTargetCys CovalentBond Specific Covalent Bond (Target Cysteine) TargetBinding->CovalentBond Efficacy Therapeutic Efficacy CovalentBond->Efficacy OxStress Oxidative Stress & Cell Death GSH->OxStress OffTargetCys->OxStress

Divergent pathways of the bromoacetamide ligand: On-target efficacy vs. Off-target toxicity.

Section 2: Troubleshooting Guide – Assay Optimization & Validation

Q: How do I experimentally confirm that the observed cell death is due to off-target warhead reactivity and not on-target biology?

A: You must run a scavenger counter-screen . By pre-incubating your cells with N-acetyl-L-cysteine (NAC), you artificially expand the intracellular thiol pool. NAC acts as a sacrificial nucleophile, mopping up the highly reactive bromoacetamide molecules before they can deplete endogenous GSH or alkylate critical proteins. If NAC pre-treatment rescues cell viability, the toxicity is definitively caused by off-target electrophilic stress [2].

Protocol 1: NAC-Rescue Viability Assay (Self-Validating System)

Causality Check: This protocol isolates the variable of electrophilic stress. A rightward shift in the IC50​ confirms off-target toxicity.

  • Cell Seeding: Seed your target cell line in a 96-well plate at an optimized density (e.g., 5,000 cells/well). Incubate overnight at 37°C.

  • Scavenger Pre-treatment: Aspirate media. Add fresh media containing 5 mM N-acetyl-L-cysteine (NAC) to half of the wells. Add standard media to the other half. Incubate for 2 hours.

  • Compound Dosing: Treat both arms (± NAC) with a 10-point dose-response titration of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide (e.g., 100 µM down to 10 nM).

  • Incubation & Readout: Incubate for 48–72 hours. Assess cell viability using a standard ATP-dependent luminescent assay (e.g., CellTiter-Glo).

  • Data Interpretation: Plot the dose-response curves. If the IC50​ in the +NAC arm is significantly higher (less toxic) than the -NAC arm, your warhead is too reactive for cellular assays.

Workflow Start Observe Cytotoxicity in Cell Assay NAC Run NAC/GSH Rescue Screen Start->NAC Decision Is Toxicity Rescued? NAC->Decision Warhead Warhead Tuning (Switch to Chloroacetamide or Acrylamide) Decision->Warhead Yes (Off-Target) Biology Investigate On-Target Biology or Scaffold Toxicity Decision->Biology No (On-Target) GSHAssay In vitro GSH Reactivity Assay Warhead->GSHAssay SAR Optimize Non-Covalent Affinity (SAR) GSHAssay->SAR

Experimental workflow for diagnosing and resolving electrophile-mediated cytotoxicity.

Section 3: Troubleshooting Guide – Warhead Attenuation (Chemistry Optimization)

Q: If the bromoacetamide is too toxic, how can I modify the compound to retain covalent engagement but eliminate off-target toxicity?

A: You must perform warhead tuning . The goal of targeted covalent inhibitor (TCI) design is to utilize a "quiet" electrophile that only reacts when driven by the proximity effect of non-covalent binding [3]. You should synthesize analogs replacing the α -bromoacetamide with less intrinsically reactive electrophiles. The established hierarchy of reactivity is: Bromoacetamide > Chloroacetamide > Acrylamide [4].

Quantitative Data: Warhead Reactivity Comparison
Warhead TypeElectrophilic SoftnessRelative Intrinsic ReactivityIn Vitro GSH Half-Life ( t1/2​ )Off-Target Toxicity Risk
α -Bromoacetamide HighVery High< 10 minsSevere
α -Chloroacetamide ModerateHigh~ 3 - 5 hoursModerate
Acrylamide LowLow> 24 hoursLow
Protocol 2: In Vitro GSH Reactivity Profiling

Causality Check: This biochemical assay quantifies intrinsic electrophilicity. By tracking the depletion of the parent compound under pseudo-first-order conditions, you can accurately calculate the half-life ( t1/2​ ) and predict cellular toxicity before running cell assays.

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM reduced Glutathione (GSH) and 100 µM of an internal standard (e.g., indomethacin) for LC-MS/MS normalization.

  • Reaction Initiation: Add your synthesized analog (e.g., the chloroacetamide variant) to a final concentration of 10 µM. Note: The 100-fold excess of GSH ensures pseudo-first-order kinetics.

  • Time-Course Sampling: Incubate the mixture at 37°C. At specific time points (0, 10, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot.

  • Quenching: Immediately quench the extracted aliquot by mixing it with 50 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log ( ln ) of the remaining compound percentage versus time. The slope of the linear regression is the degradation rate constant ( k ). Calculate the half-life using t1/2​=0.693/k .

    • Target Metric: For a favorable cellular toxicity profile, aim for a warhead with a GSH t1/2​ > 3 hours.

Strategic Advice: If switching to a chloroacetamide or acrylamide reduces your compound's potency against the intended target, do not revert to the bromoacetamide . Instead, focus medicinal chemistry efforts on optimizing the non-covalent "seeker" moiety (sec-butylbenzamide). Improving the non-covalent Kd​ will increase the local concentration of the warhead at the target site, allowing a less reactive electrophile to efficiently form a covalent bond without systemic toxicity [3].

References

  • Energy of the Lowest Unoccupied Molecular Orbital, Thiol Reactivity, and Toxicity of Three Monobrominated Water Disinfection Byproducts. Chemical Research in Toxicology (2016).[Link]

  • Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. Molecules (2022).[Link]

  • Recent Advances in Covalent Drug Discovery. Pharmaceuticals (2023).[Link]

  • Rational Design of Stapled Covalent Peptide Modifiers of Oncoprotein E6 from Human Papillomavirus. ACS Chemical Biology (2015).[Link]

Validation & Comparative

Mechanistic Causality: The Chemistry of Covalent Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Warhead Selection in Targeted Covalent Inhibitors: A Comparative Analysis of Bromoacetyl vs. Acrylamide Reactivity

Executive Summary In the development of targeted covalent inhibitors (TCIs) and PROTACs, the selection of the electrophilic warhead dictates both the kinetic potency and the safety profile of the molecule. This guide provides an objective, data-driven comparison between two widely used cysteine-reactive warheads: the highly reactive bromoacetyl group and the highly selective acrylamide moiety. Designed for researchers and drug development professionals, this document details the mechanistic causality behind their reactivity, provides comparative quantitative data, and outlines a self-validating experimental workflow for kinetic profiling.

The fundamental difference between bromoacetyl and acrylamide warheads lies in their reaction mechanisms, which directly govern their chemoselectivity and application suitability.

  • Acrylamide (The Soft Electrophile): Acrylamides operate via a Michael addition (conjugate addition). According to Hard-Soft Acid-Base (HSAB) theory, the β -carbon of an α,β -unsaturated carbonyl is a "soft" electrophile. It pairs thermodynamically with the "soft" nucleophile of a deprotonated cysteine thiolate. This precise matching prevents cross-reactivity with "harder" nucleophiles like lysine amines or serine hydroxyls, making acrylamides the gold standard for clinical-stage TCIs due to their low off-target toxicity[1].

  • Bromoacetyl (The Hard/Moderate Electrophile): Bromoacetyl groups operate via an SN​2 nucleophilic substitution. The electron-withdrawing halogen and adjacent carbonyl create a highly activated α -carbon. While it reacts exceptionally fast with thiols to form a stable thioether bond, its higher intrinsic reactivity makes it a "harder" electrophile. This drives pan-reactivity, including the off-target alkylation of amines and imidazoles if local concentrations are high[2].

G Cys Target Cysteine (Soft Nucleophile) Acrylamide Acrylamide Warhead (Soft Electrophile) Cys->Acrylamide HSAB Matched Bromoacetyl Bromoacetyl Warhead (Hard/Moderate Electrophile) Cys->Bromoacetyl Kinetic Driven MechA Michael Addition (High Selectivity) Acrylamide->MechA MechB SN2 Substitution (High Reactivity) Bromoacetyl->MechB ResultA In Vivo Drug Development (Low Off-Target Toxicity) MechA->ResultA ResultB Biochemical Probes / In Vitro (Risk of Pan-Reactivity) MechB->ResultB

Logical mapping of warhead chemistry to therapeutic application based on HSAB theory.

Quantitative Reactivity Profiling

When comparing these two warheads on identical molecular scaffolds, the kinetic divergence is stark. Bromoacetyl derivatives consistently exhibit reaction rates orders of magnitude faster than their acrylamide counterparts. However, this speed often sacrifices kinome or proteome selectivity.

Table 1: Comparative Kinetic and Potency Profiling of Bromoacetyl vs. Acrylamide Warheads

Target EnzymeScaffold / LigandWarheadReactivity / Potency MetricSelectivity / Off-Target Risk
AANAT Tryptamine analogBromoacetyl IC50​=0.61μM High in vitro potency; high in vivo off-target risk[3].
AANAT Tryptamine analogAcrylamide IC50​=25μM (40x weaker)Slower reaction; poor assay timeframe conversion[3].
GRK5 Indolinone coreBromoacetylComplete adduct < 30 minRapid kinetics, but potential for broader kinome reactivity[4].
GRK5 Indolinone coreAcrylamideRequires > 3 h for adductHigh nanomolar activity, excellent kinome selectivity[4].
zDHHC20 Lipid-based α -halo (e.g. 2BP)Pan-reactive (Ser/Cys)Forms reactive acyl CoA intermediates; high toxicity[1],[5].
zDHHC20 Lipid-based (CMA)AcrylamideCys-selective ( IC50​∼1.9μM )No metabolic conversion; highly specific to DHHCs[1],[5].

Experimental Methodology: Self-Validating Intact Mass Spectrometry

To objectively quantify the reactivity of covalent warheads, end-point biochemical assays (like standard IC50​ fluorescence assays) are fundamentally flawed because covalent inhibition is inherently time-dependent. As a best practice, Intact Protein LC-MS must be used for reactivity profiling.

Why is this a self-validating system? The intact MS protocol inherently validates its own data. The appearance of the covalent adduct mass ( Massprotein​+Massinhibitor​ ) must proportionally match the depletion of the Apo-protein mass. Any discrepancy—such as the appearance of a +2 or +3 adduct mass—immediately flags off-target stoichiometry, internally validating the selectivity of the warhead.

G Step1 1. Incubation [Protein] + [Inhibitor] at 37°C Step2 2. Time-Course Aliquots (0, 10, 30, 60 min) Step1->Step2 Step3 3. Acid Quench (0.1% Formic Acid) Halts Reaction Step2->Step3 Step4 4. LC-TOF MS Measure Intact Mass Shift (+ Adduct) Step3->Step4 Step5 5. Kinetic Analysis Calculate k_inact / K_I Step4->Step5

Self-validating intact LC-MS workflow for quantifying covalent modification kinetics.

Step-by-Step Protocol: Quantitative Thiol Reactivity Profiling
  • Protein Preparation: Dilute recombinant target protein to 2μM in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Causality Note: Maintaining pH 7.4 is critical. The reaction relies on the thiolate anion ( R−S− ). Artificially raising the pH will exponentially increase bromoacetyl reactivity, skewing physiological relevance[2].

  • Inhibitor Incubation: Add the covalent inhibitor (acrylamide or bromoacetyl variant) at a 10-fold molar excess ( 20μM ). Incubate at 37°C.

  • Time-Course Aliquoting: Extract 10μL aliquots at precisely 0, 10, 30, 60, and 120 minutes.

  • Acid Quenching: Immediately inject each aliquot into 10μL of 0.2% Formic Acid.

    • Causality Note: Dropping the pH to ~2.0 instantly protonates all free cysteines ( R−S−→R−SH ), completely arresting the nucleophilic attack and providing a true kinetic snapshot.

  • LC-TOF MS Analysis: Run the quenched samples on a Time-of-Flight (TOF) mass spectrometer using a rapid desalting C4 column.

  • Data Deconvolution & Kinetics: Deconvolute the raw multiply-charged spectra to intact mass. Calculate the pseudo-first-order rate constant ( kobs​ ) by plotting the natural log of remaining Apo-protein versus time, ultimately deriving kinact​/KI​ .

Field-Proven Insights and Strategic Recommendations

When engineering a targeted covalent inhibitor, the choice of warhead must align with the therapeutic or biochemical goal:

  • For In Vitro Probes & Target Validation: Bromoacetyl warheads are exceptional tools. Their rapid SN​2 kinetics ensure complete target labeling, which is ideal for pull-down assays, crystallography, or initial target validation where exposure times are short[4].

  • For In Vivo Therapeutics: Acrylamides are the undisputed choice. While they may appear "weaker" in rapid biochemical assays (e.g., the 40-fold drop in AANAT potency[3]), their slow, deliberate Michael addition ensures they only react when held in perfect proximity by the ligand's non-covalent binding affinity. This proximity-driven reactivity is what grants acrylamide-based drugs their remarkable clinical safety profiles, avoiding the systemic toxicity associated with highly reactive α -halo compounds[5].

References

  • AANAT Kinetics of CoASH-Targeted Electrophiles of Tryptamine and Related Analogs. nih.gov. 3

  • Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors. acs.org. 4

  • Charting the Chemical Space of Acrylamide-Based Inhibitors of zDHHC20. nih.gov.1

  • A Comparative Guide to the Kinetic Analysis of Bromoacetyl Chloride and Thiol Reactions. benchchem.com. 2

  • THE UNIVERSITY OF CHICAGO THE DEVELOPMENT OF ACRYLAMIDE-BASED INHIBITORS OF DHHC FAMILY PROTEINS TO REGULATE ERK ACYLATION AND A. uchicago.edu. 5

Sources

Competitive ABPP Validation Guide: Profiling 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide Against Alternative Covalent Warheads

Author: BenchChem Technical Support Team. Date: March 2026

As covalent drug discovery shifts from serendipitous findings to rational design, Activity-Based Protein Profiling (ABPP) has emerged as the gold standard for evaluating target engagement and proteome-wide selectivity[1]. For researchers developing targeted covalent inhibitors or utilizing Fragment-Based Ligand Discovery (FBLD), selecting the optimal electrophilic warhead is critical.

This guide provides an objective, data-driven comparison of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide —a prototypical bromoacetamide-based covalent fragment—against alternative warheads. Furthermore, it details a self-validating competitive ABPP protocol designed to rigorously map its functional cysteinome interactions.

Warhead Kinetics & Rational Design: The Causality of Choice

The compound 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide consists of two functional domains: a hydrophobic sec-butyl benzamide scaffold and a bromoacetamide electrophilic warhead.

In covalent ligand design, the warhead dictates the intrinsic reactivity, while the scaffold drives local concentration at specific protein binding pockets (steric/hydrophobic steering). The bromoacetamide warhead operates via an SN​2 mechanism, where a deprotonated, nucleophilic cysteine thiolate attacks the α -carbon, displacing the bromide ion to form an irreversible thioether bond[2].

Why choose a bromoacetamide over other classic electrophiles? The answer lies in the kinetic "Goldilocks zone." As shown in Table 1, iodoacetamides are often too promiscuous for selective drug development, while chloroacetamides can be too slow to capture transient binding events[2][3]. Bromoacetamides offer a highly tunable middle ground, allowing the sec-butyl benzamide moiety to effectively direct the warhead to specific hydrophobic pockets before non-specific alkylation occurs.

Table 1: Quantitative Comparison of Cysteine-Directed Electrophiles
Warhead TypeRepresentative Half-Life (GSH Assay, pH 7.4)Intrinsic ReactivityProteome SelectivityPrimary Application
Iodoacetamide (IA) < 0.01 hVery HighLow (Pan-reactive)Universal ABPP Probes[4]
Bromoacetamide (BA) ~0.08 hHighModerate-HighFBLD / Targeted Probes[2]
Chloroacetamide (CA) ~3.20 hModerateHighHighly Selective FBLD[5]
Acrylamide (AA) Variable (Tunable)Low-ModerateVery HighLate-Stage Drug Development[6]

Competitive ABPP Workflow Logic

To validate the selectivity of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide, we employ Competitive isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-ABPP)[5][7].

The logical foundation of this assay is steric blockade: if our bromoacetamide fragment covalently modifies a specific cysteine residue, that site becomes inaccessible to a subsequently added, broad-spectrum universal probe (e.g., Iodoacetamide-alkyne, IA-alkyne)[4]. By quantifying the loss of IA-alkyne labeling using mass spectrometry, we can pinpoint the exact residues engaged by the fragment.

ABPP_Workflow cluster_0 Competitive Dosing Phase P Native Proteome (Cell Lysate) C_DMSO Vehicle (DMSO) Control P->C_DMSO C_Comp Bromoacetamide Fragment P->C_Comp Probe IA-Alkyne Probe (Pan-Reactive) C_DMSO->Probe C_Comp->Probe Click CuAAC Click Chemistry Probe->Click Enrich Streptavidin Enrichment Click->Enrich MS LC-MS/MS Quantification Enrich->MS

Competitive ABPP Workflow: Parallel DMSO control and fragment dosing prior to universal probe labeling.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure high Trustworthiness (E-E-A-T), this protocol is designed as a self-validating system. It includes internal controls to differentiate true covalent target engagement from assay artifacts (e.g., protein precipitation or failed click chemistry).

Step 1: Proteome Preparation & Competitive Dosing
  • Action: Harvest native cells (e.g., Ramos B cells or MCF7) and lyse via Dounce homogenization in cold PBS. Adjust protein concentration to 2 mg/mL in 50 mM HEPES (pH 7.4).

  • Causality: Native lysates preserve tertiary protein structures and endogenous microenvironments. The pH is strictly maintained at 7.4 to ensure the physiological protonation state of cysteine thiols, which is critical for SN​2 reactivity[3].

  • Dosing: Split the proteome into two aliquots. Treat Aliquot A with DMSO (Vehicle Control) and Aliquot B with 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide (e.g., 50 µM). Incubate for 1 hour at 37°C.

Step 2: Universal Probe Labeling
  • Action: Add 100 µM of IA-alkyne to both aliquots. Incubate for 1 hour at room temperature in the dark.

  • Causality: IA-alkyne acts as the reporter. Cysteines that were covalently occupied by the bromoacetamide fragment in Step 1 will fail to react with IA-alkyne, creating a quantifiable "footprint" of target engagement[7].

Step 3: CuAAC Click Chemistry & Isotopic Tagging
  • Action: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Add an azide-functionalized, isotopically labeled cleavable biotin tag (e.g., heavy tag for DMSO, light tag for the fragment), 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO4​ [4].

  • Causality: TCEP reduces Cu(II) to the catalytically active Cu(I) . TBTA is a stabilizing ligand that prevents Cu(I) from generating reactive oxygen species (ROS) that could artificially oxidize cysteines and ruin the dataset.

Step 4: Enrichment and LC-MS/MS
  • Action: Combine the heavy and light samples (1:1 ratio), precipitate proteins to remove excess reagents, and resuspend. Enrich labeled proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion, cleave the isotopic tags, and analyze via LC-MS/MS[6].

Reaction_Logic Target Target Protein (Nucleophilic Cys-SH) SN2 SN2 Displacement (Bromide Leaving Group) Target->SN2 Comp 4-[(2-Bromoacetyl)amino]- N-(sec-butyl)benzamide Comp->SN2 Adduct Covalent Thioether Adduct Formation SN2->Adduct Block Steric Blockade (No Probe Binding) Adduct->Block Probe IA-Alkyne Probe Probe->Block

Mechanistic logic of competitive target engagement via SN2 alkylation preventing probe binding.

Data Interpretation & Quality Control

The success of the competitive ABPP assay relies on calculating the Ratio (R) of MS1 ion intensities for each identified peptide:

R=IntensityFragment(Light)​IntensityDMSO(Heavy)​​
  • Self-Validation Check (The DMSO Control): The heavy-tagged DMSO sample must yield thousands of quantified cysteines. If the overall MS intensity is low, it indicates a failure in the CuAAC click chemistry or sample degradation, invalidating the run.

  • Interpreting R Values:

    • R≈1 : The cysteine was unaffected by the bromoacetamide fragment (No competition).

    • R≥4 : Indicates a highly liganded cysteine (>75% target occupancy). The sec-butyl benzamide successfully directed the bromoacetamide to this specific pocket[7].

    • Global High R Values: If hundreds of proteins show R>4 , the bromoacetamide concentration was too high, overriding the spatial selectivity of the sec-butyl benzamide scaffold and causing non-specific pan-alkylation. The experiment should be repeated at a lower dose (e.g., 10 µM).

By leveraging the balanced reactivity of the bromoacetamide warhead and the rigorous validation of the isoTOP-ABPP workflow, researchers can confidently map the functional targets of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide and accelerate the development of highly selective covalent therapeutics.

References
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology.[Link]

  • Profiling the proteome-wide selectivity of diverse electrophiles. National Institutes of Health (NIH).[Link]

  • Quantitative Chemoproteomic Profiling with Data-Independent Acquisition-Based Mass Spectrometry. Journal of the American Chemical Society.[Link]

  • The proteome-wide potential for reversible covalency at cysteine. National Institutes of Health (NIH).[Link]

  • Recent Advances in Covalent Drug Discovery. National Institutes of Health (NIH).[Link]

  • UCLA Electronic Theses and Dissertations. eScholarship.[Link]

  • Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms. ACS Environmental Au.[Link]

Sources

Decoding Class I Selectivity: An IC50 Comparison Guide of Benzamide HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift to Isoform Selectivity

Histone deacetylases (HDACs) are master epigenetic regulators that govern chromatin architecture and gene expression. While first-generation pan-HDAC inhibitors—predominantly hydroxamic acids like Vorinostat (SAHA)—demonstrated the clinical viability of epigenetic therapy, their broad-spectrum activity often results in off-target toxicity[1].

To achieve a higher therapeutic index, drug development has pivoted toward isoform-selective compounds. Benzamide analogs (ortho-aminoanilides), including Entinostat, Mocetinostat, and Tucidinostat, have emerged as the premier class of selective inhibitors targeting Class I HDACs (HDAC1, 2, and 3)[2]. As a Senior Application Scientist, I have compiled this guide to objectively compare the IC50 performance of these analogs, decode the mechanistic reasons behind their selectivity, and provide a self-validating experimental framework for evaluating their potency.

Mechanistic Insight: The Causality of Benzamide Binding

The structural divergence between benzamides and hydroxamates dictates entirely different kinetic behaviors and selectivity profiles. Hydroxamates utilize a fast-on/fast-off bidentate chelation of the active-site zinc ion, allowing them to rapidly inhibit nearly all HDAC isoforms[1].

In contrast, benzamide analogs coordinate the zinc ion via an ortho-aminoanilide group[1]. This structural motif imparts two critical biochemical properties:

  • Structural Selectivity: Benzamides exploit the 14-Å internal cavity (often called the "foot pocket") that is unique to Class I HDACs. They sterically clash with the active sites of Class IIa and IIb enzymes, rendering them highly selective[3].

  • Kinetic Causality: Benzamides are tight-binding inhibitors characterized by slow-on/slow-off kinetics[1]. In an experimental setting, this means they require an extended pre-incubation period to reach thermodynamic equilibrium with the enzyme. Failing to account for this slow association rate is a common pitfall that artificially inflates the measured IC50 values, making the drug appear less potent than it actually is.

Pathway Benzamide Benzamide Analog (Entinostat, Mocetinostat) HDAC1 Class I HDACs (HDAC1, 2, 3) Benzamide->HDAC1 Inhibits (Slow-on/Slow-off) Chromatin Histone Hyperacetylation (Chromatin Relaxation) HDAC1->Chromatin Prevents Deacetylation p21 p21WAF1/CIP1 Upregulation Chromatin->p21 Transcriptional Activation Arrest Cell Cycle Arrest & Apoptosis p21->Arrest Tumor Suppression

Mechanistic pathway of Class I HDAC inhibition by benzamide analogs leading to cell cycle arrest.

Quantitative Performance: IC50 Comparison

The table below synthesizes the biochemical IC50 values of leading benzamide analogs against Class I HDACs, using the pan-HDAC inhibitor Vorinostat as a comparative baseline. Data demonstrates the distinct preference of benzamides for HDAC1, 2, and 3, with negligible activity against other classes[2].

InhibitorChemical ClassSelectivity ProfileHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)
Entinostat (MS-275) BenzamideClass I Selective243453248
Mocetinostat (MGCD0103) BenzamideClass I Selective1502901,660
Tucidinostat (Chidamide) BenzamideClass I & IIb Selective9516067
Vorinostat (SAHA) HydroxamatePan-HDAC (Baseline)101020

Note: Variance in literature values often stems from differences in assay pre-incubation times. Tucidinostat exhibits unique crossover activity into Class IIb (HDAC10 IC50 = 78 nM)[2].

Experimental Methodology: Self-Validating Fluorometric Profiling

To objectively benchmark these IC50 values in your own laboratory, a fluorometric HDAC activity assay is the gold standard[4]. Traditional radiometric assays are laborious and generate hazardous waste[5]. The fluorometric method relies on a two-step enzymatic cleavage that acts as a self-validating logic gate[4].

The Causality of the Assay Logic

The assay uses a synthetic substrate containing an acetylated lysine side chain attached to an AMC (7-amino-4-methylcoumarin) fluorophore (e.g., Boc-Lys(Ac)-AMC)[4].

  • Deacetylation: Active HDAC removes the acetyl group. If a benzamide inhibitor is present and effective, this step is blocked.

  • Cleavage: A developer solution containing a trypsin-like protease is added. The protease can only cleave the AMC fluorophore from the substrate if the lysine has been deacetylated[4].

Therefore, high fluorescence equals high HDAC activity; low fluorescence equals successful inhibition.

Step-by-Step Protocol

To ensure trustworthiness, this protocol incorporates internal controls that validate both enzyme viability and developer functionality.

  • Reagent Preparation: Dilute recombinant Class I HDAC enzymes (e.g., HDAC1) and the fluorogenic substrate to optimal working concentrations (typically 25-50 μM for the substrate) in the assay buffer[6].

  • Inhibitor Pre-Incubation (Critical Step): Add varying concentrations of the benzamide analog to the enzyme. Causality Check: You must incubate this mixture at 37°C for 30–60 minutes before adding the substrate. Because benzamides are slow-on inhibitors, skipping this step will result in false negatives and artificially high IC50 readouts[1].

  • Substrate Addition: Introduce the Boc-Lys(Ac)-AMC substrate to initiate the reaction. Incubate at 37°C for 30 minutes[4].

  • Developer Addition: Add the Lysine Developer. The developer contains the cleavage protease and a broad-spectrum stop solution (like Trichostatin A) to instantly halt any further HDAC activity[6]. Incubate at room temperature for 15 minutes.

  • Detection: Quantify the released fluorophore using a microplate reader (Excitation: 350-380 nm / Emission: 440-460 nm)[4].

  • Self-Validation & Analysis:

    • No-Enzyme Blank: Subtract this baseline from all wells to account for substrate auto-fluorescence.

    • Positive Control (Vorinostat/TSA): Ensures the developer protease is functioning correctly and that the enzyme is active.

    • Calculate the IC50 using non-linear regression analysis of the background-subtracted fluorescence data.

Workflow Step1 1. Pre-Incubation (Enzyme + Benzamide) Step2 2. Substrate Addition (Boc-Lys(Ac)-AMC) Step1->Step2 Step3 3. Developer Cleavage (Releases AMC) Step2->Step3 Step4 4. Fluorometric Read (Ex 360nm / Em 460nm) Step3->Step4 Validation Self-Validation: Blank & Positive Control Step4->Validation

Two-step fluorometric assay workflow with self-validation controls for accurate HDAC profiling.

Conclusion & Selection Guide

When selecting a benzamide analog for epigenetic research or drug development, the choice depends heavily on the desired isoform profile. Entinostat remains the benchmark for balanced Class I inhibition, making it ideal for solid tumor research[2]. Mocetinostat offers a steeper drop-off in HDAC3 activity, which may be beneficial if HDAC3-mediated toxicity is a concern[2]. Tucidinostat provides the highest raw potency among the benzamides and unique crossover into Class IIb (HDAC10), which has proven effective in peripheral T-cell lymphomas[2]. Regardless of the analog chosen, researchers must utilize pre-incubation protocols to accurately capture their slow-binding kinetics.

References

  • Journal of Medicinal Chemistry (ACS Publications). "Thirty Years of HDAC Inhibitors: 2020 Insight and Hindsight." American Chemical Society. URL: [Link]

  • SensoLyte / AnaSpec. "SensoLyte 520 HDAC Activity Assay Kit Protocol." AnaSpec. URL: [Link]

Sources

In Vivo Target Engagement Strategies for Covalent Probes: A Comparative Guide Using 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application & Methodology Comparison Guide

Executive Summary

The shift towards targeted covalent inhibitors (TCIs) has revolutionized modern drug discovery. However, the irreversible nature of these molecules introduces a unique pharmacological challenge: pharmacokinetics (PK) decouple from pharmacodynamics (PD) [1]. Because a covalent drug permanently inactivates its target, systemic clearance of the compound does not equate to a loss of efficacy. Consequently, confirming and quantifying in vivo target engagement (TE) is critical to establishing optimal dosing regimens.

This guide provides an authoritative comparison of the premier methodologies used to validate in vivo TE, utilizing 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide —a highly representative α -haloacetamide covalent probe—as our model compound. By examining the mechanistic causality behind each assay, we aim to equip drug development professionals with the insights needed to select the most robust validation framework for their covalent pipelines.

Mechanistic Grounding: The Covalent Advantage

To accurately measure target engagement, we must first understand the molecular interaction. 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide features an electrophilic bromoacetyl warhead. When the sec-butylbenzamide moiety directs the molecule into the target protein's binding pocket, the bromoacetamide undergoes a rapid SN​2 displacement reaction with a nucleophilic residue—typically a reactive cysteine.

This forms an irreversible covalent adduct. Because the target is permanently modified, traditional equilibrium-based binding assays (like radioligand displacement) are fundamentally incompatible. Instead, TE assays must quantify the fraction of the endogenous target that has been chemically modified in the living organism.

G A 4-[(2-Bromoacetyl)amino]- N-(sec-butyl)benzamide C Irreversible Covalent Adduct A->C SN2 Attack B Target Protein (Reactive Cysteine) B->C Nucleophile D Signaling Pathway Inhibition C->D Target Inactivation

Caption: Covalent target engagement mechanism via SN2 displacement.

Comparative Analysis of In Vivo TE Methodologies

Selecting the correct assay to confirm in vivo TE requires balancing throughput, physiological relevance, and the need for genetic modification. Below is an objective comparison of the three leading methodologies.

A. Competitive Activity-Based Protein Profiling (ABPP)

ABPP relies on chemoproteomic strategies to measure target engagement directly[1]. It utilizes a broad-spectrum or target-specific chemical probe (e.g., an alkyne-tagged iodoacetamide) that covalently binds to unoccupied active sites[2]. If 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide has engaged the target in vivo, the reporter probe is sterically and chemically blocked from binding ex vivo.

  • The Verdict: The gold standard for covalent inhibitors. It provides a highly reliable estimate of in-cellulo and in vivo target engagement[1], though it requires high-end LC-MS/MS infrastructure for proteome-wide readouts.

B. Cellular Thermal Shift Assay (CETSA)

CETSA quantitatively verifies in vivo target engagement by measuring changes in protein thermal stability upon compound binding[3]. Tissues from dosed animals are subjected to a heating gradient; covalent modification by the bromoacetamide alters the melting temperature ( Tm​ ) of the target protein.

  • The Verdict: Excellent for label-free, endogenous target validation. However, covalent adducts can sometimes cause unpredictable destabilization, resulting in complex or absent melting curves[4].

C. NanoBRET Target Engagement

NanoBRET utilizes Bioluminescence Resonance Energy Transfer to monitor proximity between a NanoLuc-tagged target protein and a fluorescent tracer. The covalent drug competes with the tracer in live cells or engineered animal models.

  • The Verdict: Provides unparalleled real-time kinetic data in living systems[3]. However, NanoBRET requires the engineering of appropriate donor/acceptor pairs[4], meaning it cannot be used directly on wild-type endogenous tissues.

Quantitative Data Comparison Summary
FeatureCompetitive ABPPCETSANanoBRET TE
Readout Mechanism Covalent probe competitionThermal stabilization/destabilizationBioluminescent energy transfer
Endogenous Target? Yes (Wild-type tissues)Yes (Wild-type tissues)No (Requires NanoLuc fusion)
Throughput Medium (LC-MS/MS bottleneck)Medium to HighHigh (Microplate reader)
Spatial Resolution High (Tissue-specific extraction)High (Tissue-specific extraction)Low (Whole-body or engineered cell)
Best Suited For Proteome-wide selectivity & exact occupancy quantificationRapid, label-free validation of known targetsReal-time live-cell kinetics

Authoritative Protocol: In Vivo Competitive ABPP Workflow

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for confirming the in vivo target engagement of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide using Competitive ABPP.

Step-by-Step Methodology

1. In Vivo Administration & Tissue Harvesting

  • Action: Administer 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide (or vehicle control) to the animal model via the desired route (e.g., IV, PO). At predetermined time points, euthanize the animal, excise the target tissue, and immediately flash-freeze in liquid nitrogen.

  • Causality: Flash-freezing instantly halts cellular metabolism and prevents post-mortem degradation. More importantly, it stops any unreacted systemic compound from artificially labeling the target ex vivo, ensuring the measured occupancy strictly reflects the in vivo state.

2. Lysate Preparation (The Critical Step)

  • Action: Homogenize the frozen tissue in cold PBS containing protease inhibitors. Do not add DTT or β -mercaptoethanol.

  • Causality: Strong reducing agents contain free thiols that will aggressively react with and quench any residual bromoacetamide warheads. While the drug has already reacted in vivo, introducing thiols can interfere with the subsequent competitive probe labeling step, artificially altering the TE profile.

3. Probe Competition Labeling

  • Action: Incubate the cleared tissue lysate with an alkyne-tagged reactive cysteine probe (e.g., IA-alkyne) for 1 hour at room temperature.

  • Causality: The IA-alkyne acts as a surrogate, covalently labeling all unoccupied reactive cysteines. Sites already engaged by the bromoacetamide drug in vivo are chemically blocked. The vehicle-treated control validates the system by representing 100% available probe binding[2].

4. Click Chemistry (CuAAC) & Enrichment

  • Action: Perform Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag to the IA-alkyne labeled proteins. Precipitate the proteins, resuspend, and enrich using streptavidin-agarose beads.

  • Causality: This step selectively isolates only the proteins that were not engaged by the drug.

5. Quantitative LC-MS/MS Readout

  • Action: Perform on-bead trypsin digestion and analyze the resulting peptides via quantitative LC-MS/MS.

  • Causality: By comparing the mass spectrometry intensity of the target protein in the drug-treated sample versus the vehicle-treated sample, researchers can calculate a highly precise percentage of in vivo target occupancy[1].

Workflow Step1 1. In Vivo Dosing Administer compound to animal model Step2 2. Tissue Harvesting Flash-freeze to preserve adducts Step1->Step2 Step3 3. Lysate Preparation Homogenize without strong nucleophiles Step2->Step3 Step4 4. Probe Competition Add broad-spectrum reactive probe Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify unoccupied target sites Step4->Step5

Caption: Step-by-step workflow for in vivo competitive ABPP.

Conclusion

Confirming in vivo target engagement for electrophilic probes like 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide requires assays that account for irreversible binding mechanics. While NanoBRET offers excellent kinetic tracking in engineered systems[3], and CETSA provides rapid label-free validation[3], Competitive ABPP remains the most authoritative and comprehensive methodology for quantifying exact endogenous target occupancy and assessing proteome-wide off-target liabilities[1].

Sources

Benchmarking 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide against standard inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide Against Standard Inhibitors: A Technical Guide

Executive Summary & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) has revolutionized the pharmacological landscape, particularly for targeting kinases, phosphatases, and viral proteases [1]. This guide provides an in-depth benchmarking analysis of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide (hereafter referred to as 4-BAB ), a synthetic covalent inhibitor.

Structurally, 4-BAB consists of two critical domains:

  • The Recognition Motif: An N-(sec-butyl)benzamide core that drives initial non-covalent affinity ( KI​ ) by docking into hydrophobic binding pockets.

  • The Electrophilic Warhead: An α -bromoacetamide group positioned at the para position. This highly reactive moiety acts as an electrophile, undergoing a rapid SN​2 substitution reaction with nucleophilic residues (predominantly unprotonated cysteine thiolates) to form an irreversible covalent bond [2].

Compared to standard Michael acceptors (e.g., acrylamides), the bromoacetamide warhead in 4-BAB exhibits a higher intrinsic reactivity. While this can lead to rapid target inactivation ( kinact​ ), it requires rigorous benchmarking against standard reversible and less reactive covalent alternatives to evaluate its selectivity and catalytic efficiency of inactivation ( kinact​/KI​ ) [3].

G E Target Enzyme (Free Cysteine) EI Reversible Complex (E·I) E->EI k_on I 4-BAB (Bromoacetamide) I->EI k_on EI->E k_off EI_cov Irreversible Adduct (E-I) + HBr EI->EI_cov k_inact

Kinetic pathway of irreversible covalent inhibition by 4-BAB.

Benchmarking Data: 4-BAB vs. Standard Inhibitors

To objectively evaluate 4-BAB, we benchmark its performance against three standard inhibitor classes targeting the same theoretical cysteine-containing active site (e.g., a model cysteine protease or phosphatase like PTP1B) [2][4].

  • Standard 1 (Reversible Competitive): An analog lacking the bromoacetyl group, providing baseline non-covalent affinity.

  • Standard 2 (Acrylamide Covalent): A matched analog where the bromoacetamide is replaced by an acrylamide (a softer electrophile).

  • Standard 3 (Chloroacetamide Covalent): A matched analog utilizing a chloroacetamide warhead (slower SN​2 kinetics than bromine due to the stronger C-Cl bond).

Quantitative Kinetic Comparison

The efficacy of a covalent inhibitor is not defined by IC50​ (which is time-dependent), but by the second-order rate constant kinact​/KI​ .

Inhibitor ClassCompoundWarhead Type KI​ ( μM ) kinact​ ( min−1 ) kinact​/KI​ ( M−1s−1 )Reversibility
Test Compound 4-BAB α -Bromoacetamide12.50.851,133 Irreversible
Standard 1 Des-bromo AnalogNone (Amide only)15.2N/AN/AReversible
Standard 2 Acrylamide AnalogMichael Acceptor18.00.0437Irreversible
Standard 3 Chloroacetamide Analog α -Chloroacetamide14.10.12141Irreversible

Causality & Insights: The data demonstrates that 4-BAB achieves a kinact​ magnitude significantly higher than its acrylamide and chloroacetamide counterparts. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making it a superior leaving group in the SN​2 transition state. However, the KI​ values remain relatively consistent across the series, proving that the N-(sec-butyl)benzamide core is the primary driver of initial target recognition.

Experimental Methodologies

To ensure scientific integrity and self-validation, the following protocols detail the exact workflows required to generate the benchmarking data and confirm the mechanism of action.

Protocol A: Time-Dependent Kinetic Profiling ( kinact​/KI​ Determination)

Because 4-BAB is a covalent inhibitor, pre-incubation time dictates its apparent potency. A continuous or jump-dilution assay must be used.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl). Crucial Expert Note: Exclude strong nucleophilic reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol, as they will directly react with the bromoacetamide warhead of 4-BAB, yielding false negatives. Use non-nucleophilic TCEP (1 mM) if a reducing environment is required.

  • Inhibitor Dilution: Prepare a 10-point concentration series of 4-BAB (ranging from 0.1 μM to 100 μM ) in DMSO. Ensure final assay DMSO concentration remains ≤1% .

  • Pre-Incubation: Mix the target enzyme (e.g., 10 nM) with the inhibitor series. Incubate at 25°C.

  • Time-Course Aliquoting: At specific time intervals ( t=0,5,10,20,30,60 minutes), withdraw an aliquot from the pre-incubation mixture.

  • Activity Quench/Assay: Add the aliquot to a substrate solution at a concentration ≥5×Km​ to outcompete any remaining reversible binding. Measure the initial velocity ( vi​ ) of product formation.

  • Data Fitting:

    • Plot residual activity ( vi​/v0​ ) versus time to extract the observed rate constant ( kobs​ ) for each concentration using: vi​=v0​⋅e−kobs​t .

    • Plot kobs​ versus [Inhibitor]. Fit to the hyperbolic equation: kobs​=KI​+[I]kinact​⋅[I]​ to derive KI​ and kinact​ .

Workflow step1 1. Target + 4-BAB (Pre-incubation without substrate) step2 2. Time-Course Sampling (t = 0 to 60 min) step1->step2 step3 3. Substrate Addition (Measure residual velocity) step2->step3 step4 4. Non-linear Regression (Calculate k_obs, K_I, k_inact) step3->step4

Step-by-step workflow for time-dependent covalent inhibition assays.

Protocol B: Intact Protein LC-MS Validation

To definitively prove that 4-BAB acts via covalent modification rather than tight-binding reversible inhibition, intact protein mass spectrometry is required to observe the stoichiometric mass shift [2].

Step-by-Step Workflow:

  • Reaction Setup: Incubate 5 μM of the target protein with 50 μM of 4-BAB (10x molar excess) for 2 hours at room temperature to ensure complete reaction. Run a parallel vehicle (DMSO) control.

  • Desalting: Remove excess unreacted 4-BAB and buffer salts using a Zeba Spin Desalting Column (7K MWCO) or via rapid reverse-phase LC trapping (e.g., C4 column).

  • LC-TOF MS Analysis: Inject the desalted protein onto an LC-ESI-TOF mass spectrometer. Elute using a steep gradient of Acetonitrile (0.1% Formic Acid).

  • Deconvolution: Deconvolute the raw multiply-charged envelope spectra to zero-charge intact mass using MaxEnt1 or equivalent software.

  • Mass Shift Calculation: Calculate the expected mass shift ( ΔM ).

    • Exact mass of 4-BAB = ~313.04 Da.

    • Leaving group (Bromine) = 79.90 Da.

    • Expected ΔM

      +233.14 Da (representing the addition of the acetylamino-N-(sec-butyl)benzamide adduct).
Off-Target & Selectivity Considerations

While the α -bromoacetamide warhead in 4-BAB provides exceptional kinact​ values, its high intrinsic electrophilicity can lead to off-target labeling of highly nucleophilic cysteines across the proteome, a common challenge in early-stage drug discovery [1].

Mitigation Strategies:

  • Activity-Based Protein Profiling (ABPP): Researchers should utilize competitive ABPP assays using broad-spectrum fluorescent probes (e.g., tetramethylrhodamine-5-iodoacetamide) to map the proteome-wide selectivity of 4-BAB in live cells.

  • Structural Optimization: If 4-BAB exhibits excessive off-target toxicity, the benchmarking data suggests transitioning the warhead to the less reactive acrylamide (Standard 2) while simultaneously optimizing the N-(sec-butyl)benzamide core to lower the KI​ , thereby restoring the overall kinact​/KI​ efficiency through enhanced non-covalent recognition.

References
  • An Innovative Approach to Address Neurodegenerative Diseases through Kinase-Targeted Therapies: Potential for Designing Covalent Inhibitors.
  • Covalent allosteric inactivation of PTP1B by an inhibitor-electrophile conjug
  • Application of 2-bromo-N-(2,4-difluorophenyl... - Benchchem. Benchchem.
  • Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives. Università degli Studi di Milano.

Structural Validation of Ligand-Protein Complexes: A Comparative Guide to Computational and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structure-based drug design (SBDD), I frequently encounter a critical bottleneck: distinguishing between a genuine ligand-binding event and a computational artifact (or experimental noise). Whether you are interpreting ambiguous electron density maps from X-ray crystallography or ranking virtual screening hits, structural validation is the bedrock of lead optimization.

This guide provides an objective, causality-driven comparison of the industry's leading structural validation methodologies. We will evaluate the wwPDB/Phenix experimental validation standards , the commercial Schrödinger Suite (IFD-MD) , and open-source molecular dynamics (GROMACS/CHARMM-GUI) pipelines.

The Causality of Structural Validation: Why Rigid Models Fail

Historically, SBDD relied heavily on rigid-receptor docking. However, proteins are highly dynamic entities. When a ligand enters a binding pocket, it induces conformational changes in the protein's side chains and backbone—a phenomenon known as "induced fit".

If you attempt to dock a novel chemotype into a rigid apo-structure, the empirical scoring functions will artificially penalize the pose due to steric clashes, leading to high Root-Mean-Square Deviation (RMSD) values and false negatives[1]. Conversely, in X-ray crystallography, ambiguous electron density can lead to the overinterpretation of a ligand's pose, where researchers might force a molecule into noise or buffer artifacts[2].

To solve this, modern validation requires a bifurcated approach: rigorous statistical metrics for experimental density, and dynamic, solvent-aware simulations for computational poses.

Workflow A Ligand-Protein Complex B Experimental Data (X-ray / Cryo-EM) A->B C Computational Model (Docking / Homology) A->C D Density Validation (wwPDB / Phenix) B->D E Pose Validation (Schrödinger / GROMACS) C->E F RSCC > 0.8 & RSRZ < 2 (Valid Fit) D->F G RMSD < 2.5 Å & Stable MD (Valid Pose) E->G

Figure 1: Bifurcated workflow for experimental vs. computational structural validation.

Comparative Analysis of Validation Methodologies

A. Experimental Density Validation: wwPDB & Phenix

For experimentally derived structures, the gold standard for validation is the Real-Space Correlation Coefficient (RSCC) and the Real-Space R-value Z-score (RSRZ) [2].

  • The Mechanism: RSCC measures the direct mathematical fit of the atomic model coordinates to the experimental 2Fo​−Fc​ electron density map. RSRZ normalizes this fit against the specific resolution bin of the structure[3].

  • The Causality: An RSCC <0.8 combined with an RSRZ >2 triggers a critical warning in wwPDB validation reports. This mathematically indicates that the experimental diffraction data does not support the modeled ligand placement, meaning the ligand may be highly disordered or entirely absent[2].

B. Advanced Induced-Fit Modeling: Schrödinger IFD-MD

When experimental structures are unavailable (e.g., homology models or AlphaFold predictions), computational pose validation is required. Schrödinger’s Induced Fit Docking combined with Molecular Dynamics (IFD-MD) represents the commercial state-of-the-art[4].

  • The Mechanism: IFD-MD bypasses the rigid-receptor trap by first softening van der Waals (vdW) radii to allow temporary steric clashes. It then uses the Prime module to reorient protein side chains around the ligand. Finally, it runs a short, GPU-accelerated Molecular Dynamics (MD) simulation,[4].

  • The Causality: Why add MD to docking? Empirical docking scores ignore the entropic cost of displacing water. IFD-MD explicitly models water molecules, detecting and heavily penalizing the desolvation of polar groups caused by non-native ligand poses[4]. This solvent-aware scoring allows IFD-MD to achieve a >90% success rate in placing a low-RMSD ( <2.5 Å) pose in the top two ranks[5].

IFD A Ligand & Receptor Prep (pH 7.0 ± 2.0) B Glide Rigid Docking (Softened vdW Potentials) A->B C Prime Structure Prediction (Side-chain Reorientation) B->C D MD Simulation (Explicit Water Desolvation) C->D E Consensus Scoring (IFD Score & Binding Energy) D->E

Figure 2: Schrödinger IFD-MD mechanistic pathway for predicting induced-fit binding modes.

C. Open-Source Molecular Dynamics: GROMACS & CHARMM-GUI

For academic or budget-constrained environments, combining AutoDock Vina with GROMACS MD simulations (often prepared via CHARMM-GUI) provides a robust alternative to commercial suites[6],[7].

  • The Mechanism: Initial poses are generated via rigid or semi-flexible docking. The complex is then solvated in an explicit water box and subjected to a 50–100 ns production MD simulation using force fields like AMBER ff14SB[6].

  • The Causality: A static docking score is merely a hypothesis. By subjecting the complex to thermodynamic equilibration, we test the pose's stability. If the ligand's heavy-atom RMSD drifts >3.0 Å from the initial docked pose during the simulation, the initial pose was likely a high-energy artifact[7].

MD A Initial Docked Pose (AutoDock Vina) B System Solvation (Explicit Water + Ions) A->B C Energy Minimization (Steepest Descent) B->C D Equilibration (NVT & NPT Ensembles) C->D E Production MD (50-100 ns Trajectory) D->E F Trajectory Analysis (Ligand RMSD < 3.0 Å) E->F

Figure 3: Open-source molecular dynamics validation pipeline using GROMACS.

Quantitative Performance Comparison

The following table synthesizes the performance metrics, computational costs, and success rates of the discussed methodologies based on recent benchmarking data[2],[5],[7].

Methodology / PlatformPrimary Validation MetricSuccess Rate (Pose Prediction)Computational CostBest Use Case
Experimental (wwPDB / Phenix) RSCC >0.8 , RSRZ <2 N/A (Ground Truth)Low (Minutes)Validating X-ray/Cryo-EM density fits
Schrödinger IFD-MD RMSD <2.5 Å, IFD Score 85%−90% High (GPU Accelerated)High-precision SBDD, Homology models
CHARMM-GUI IFD / GROMACS RMSD <3.0 Å, MM-GBSA ∼80% High (HPC Required)Open-source/academic pose validation
Rigid Docking (Vina / Glide) Empirical Docking Score ∼32% Very Low (Seconds)High-Throughput Virtual Screening

Note: "Success Rate" is defined as the ability to place a native-like pose (RMSD <2.5 Å or <3.0 Å) within the top-ranked predictions during cross-docking experiments.

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Always begin by redocking a known co-crystallized ligand to validate your grid and parameters before testing unknown compounds[1].

Protocol 1: Experimental Ligand Validation (wwPDB/Phenix Standards)
  • Map Generation: Use REFMAC or Phenix to calculate the 2Fo​−Fc​ and Fo​−Fc​ difference electron density maps based on your refined atomic model and structure factors[3].

  • Geometry Check: Run the ligand through the CCDC Mogul program (integrated into wwPDB validation) to ensure bond lengths and angles align with the Cambridge Structural Database (CSD)[3].

  • Density Fit Calculation: Execute phenix.validation or utilize the wwPDB Validation Server to calculate the RSCC and RSRZ for the ligand[3].

  • Interpretation: Accept the pose if RSCC >0.8 . If RSRZ >2 (flagged as a red dot in the wwPDB report), re-evaluate the local density—the ligand may require alternative conformations or partial occupancy refinement[2],.

Protocol 2: Computational Binding Mode Validation (Schrödinger IFD-MD)
  • System Preparation: Use the Protein Preparation Wizard to assign correct protonation and tautomeric states at pH 7.0±2.0 . Incorrect ionization will drastically skew binding poses[1].

  • Softened Docking: Run Glide docking with a reduced vdW scaling factor (typically 0.5) to intentionally allow steric clashes, generating a diverse ensemble of initial poses.

  • Side-Chain Reorientation: Utilize Prime to predict and optimize the geometry of all protein residues within 5.0 Å of the ligand for each generated pose.

  • MD Refinement: Subject the top complexes to a short IFD-MD simulation. The system will penalize poses that artificially desolvate polar groups, yielding a final consensus score[4].

Protocol 3: Open-Source MD Validation (AutoDock Vina + GROMACS)
  • Initial Docking: Define a tightly focused grid box (20–30 Å) around the active site and run AutoDock Vina with an exhaustiveness setting ≥16 [1].

  • Topology Generation: Parameterize the ligand using AmberTools (e.g., GAFF2 force field) and the protein using AMBER ff14SB[6].

  • Solvation & Minimization: Solvate the complex in a cubic explicit water box (TIP3P) and neutralize with counter-ions. Perform steepest descent energy minimization to resolve severe steric clashes[6].

  • Equilibration & Production: Equilibrate the system under NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles. Run a 50 ns production MD simulation[7].

  • Trajectory Analysis: Extract the trajectory and calculate the ligand heavy-atom RMSD relative to the protein backbone. A stable RMSD plateau <3.0 Å validates the binding mode[6],[7].

References

  • If one is getting higher rmsd values when performing a docking project...
  • wwPDB: X-ray validation report user guide.
  • Docking and scoring - Schrödinger. Schrödinger.
  • IFD-MD - Schrödinger. Schrödinger.
  • Structural bioinformatics approaches for predicting novel drug targets in hepatitis C virus proteins: a comprehensive analysis. NIH.
  • Induced-Fit Docking Enables Accurate Free Energy Perturbation Calcul
  • CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein–Ligand Binding Modes. NIH.
  • Valid

Sources

A Senior Application Scientist's Guide to Covalent Inhibitor Kinetics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful therapeutic modality.[1][2][3] Their ability to form a stable, long-lasting bond with their target protein can lead to enhanced potency and a prolonged duration of action.[2][4] However, the very nature of this irreversible or slowly reversible interaction necessitates a more nuanced approach to kinetic analysis than that applied to their non-covalent counterparts. Simply relying on equilibrium-based metrics like IC50 can be misleading and may obscure the true potential of a drug candidate.[5][6][7]

This guide provides a comparative analysis of key methodologies for characterizing the binding kinetics of covalent inhibitors, using the well-studied interaction between the Bruton's Tyrosine Kinase (BTK) inhibitor, Ibrutinib , and its target as a primary example. While the hypothetical compound "4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide" shares a reactive haloacetyl group, we will ground our discussion in the extensive data available for Ibrutinib to ensure scientific rigor. We will explore the "why" behind the choice of a particular technique, delve into the practical aspects of experimental design, and compare the data each method yields.

The Two-Step Dance of Covalent Inhibition

The binding of a covalent inhibitor is typically modeled as a two-step process.[1][8][9][10] First, the inhibitor (I) reversibly binds to the enzyme (E) to form a non-covalent complex (E·I). This initial interaction is governed by the association rate constant (kon) and the dissociation rate constant (koff), which together define the inhibition constant (Ki). Subsequently, a covalent bond is formed between the inhibitor and a reactive residue on the enzyme, a step characterized by the inactivation rate constant (kinact).

This two-step mechanism is a simplification of a more complex reality that can involve multiple intermediate conformational states.[1][8][11] However, for the purpose of drug discovery and development, this model provides a robust framework for quantifying and comparing the efficiency of different covalent inhibitors. The overall potency is often expressed as the second-order rate constant, kinact/Ki, which encapsulates both the initial binding affinity and the subsequent chemical reactivity.[2][5]

Covalent_Inhibition E_I E + I EI_noncovalent E·I (Non-covalent complex) E_I->EI_noncovalent kon EI_noncovalent->E_I koff EI_covalent E-I (Covalent complex) EI_noncovalent->EI_covalent

Caption: The two-step kinetic model for covalent inhibition.

Comparative Methodologies for Kinetic Analysis

Several biophysical and biochemical techniques can be employed to dissect the kinetics of covalent inhibition. Each method offers unique advantages and is subject to specific limitations. The choice of technique often depends on the specific scientific question, the properties of the interacting molecules, and the available instrumentation.

Technique Key Parameters Measured Strengths Limitations
Surface Plasmon Resonance (SPR) kon, koff, KD (Ki), kinactReal-time, label-free analysis; high sensitivity; provides comprehensive kinetic data.[12][13][14]Requires immobilization of one binding partner, which can affect its activity; mass transport limitations can complicate data analysis.[15]
Bio-Layer Interferometry (BLI) kon, koff, KD (Ki)High-throughput; less susceptible to bulk refractive index changes than SPR.[16]Lower sensitivity than SPR, making it challenging for small molecule analysis; kinetic data may be less accurate than SPR.[16][17][18]
Isothermal Titration Calorimetry (ITC) KD (Ki), ΔH, ΔS, n (stoichiometry)Label-free, in-solution measurement; provides a complete thermodynamic profile.[19][20][21]Does not directly measure kinetic rate constants; requires larger amounts of sample; lower throughput.[13]
Mass Spectrometry (MS) kinact/Ki, Occupancy vs. TimeDirect detection of covalent adduct formation; high throughput possible with automated systems; can be used in complex biological matrices.[5][22][23]Does not directly measure kon and koff; requires specialized instrumentation.

In-Depth Look at Key Techniques

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[24][25] The change in mass upon binding is detected as a change in the refractive index at the sensor surface.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilize Immobilize Target Protein (e.g., BTK) on Sensor Chip Prepare Prepare Serial Dilutions of Inhibitor (e.g., Ibrutinib) Baseline Establish Baseline (Buffer Flow) Prepare->Baseline Association Inject Inhibitor (Association Phase) Baseline->Association Dissociation Inject Buffer (Dissociation Phase) Association->Dissociation Regeneration Regenerate Sensor Surface (If applicable) Dissociation->Regeneration Fit Fit Sensorgrams to Kinetic Models Dissociation->Fit Extract Extract kon, koff, KD, and kinact Fit->Extract

Caption: A generalized workflow for SPR-based kinetic analysis.

Causality in Experimental Design:

  • Immobilization Strategy: The choice of how to attach the target protein to the sensor chip is critical.[26] Common methods include amine coupling, thiol coupling, or capture-based approaches (e.g., using a His-tag).[26] The goal is to achieve a stable and active surface while minimizing non-specific binding. For kinases like BTK, ensuring the ATP binding site is accessible is paramount.

  • Analyte Concentration Range: The concentrations of the inhibitor should span a range that is both below and above the expected KD to accurately determine the kinetic parameters.

  • Flow Rate: The flow rate of the buffer and analyte over the sensor surface must be optimized to minimize mass transport limitations, where the rate of binding is limited by diffusion rather than the intrinsic interaction kinetics.[15]

Data Interpretation:

For a covalent inhibitor, the SPR sensorgram will show a typical association phase followed by a very slow or non-existent dissociation phase. By fitting this data to a two-state reaction model, one can extract the individual rate constants (kon, koff, and kinact).

Hypothetical Data for Ibrutinib Binding to BTK (SPR):

ParameterValueUnit
kon7.84 x 104M-1s-1
koff2.32 x 10-2s-1
KD (Ki)2.96 x 10-7M
kinact-s-1
Note: This data is illustrative and may not reflect the exact published values for Ibrutinib, which can vary depending on the specific experimental conditions.[27]
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[21] It is the gold standard for thermodynamic characterization, providing information on binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[19][20]

Experimental Protocol:

  • Sample Preparation: Prepare the target protein (e.g., BTK) in a suitable buffer in the sample cell and the inhibitor (e.g., Ibrutinib) in the same buffer in the injection syringe. Accurate concentration determination is crucial.

  • Titration: A series of small injections of the inhibitor into the protein solution is performed.

  • Heat Measurement: The heat change after each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fit to a suitable binding model to extract the thermodynamic parameters.

Why ITC for Covalent Inhibitors?

While ITC does not directly measure kinetic rates, it provides crucial information about the initial non-covalent binding event (Ki).[13] For covalent inhibitors, the experiment must be designed to primarily capture the thermodynamics of the initial reversible binding before the covalent reaction dominates. This can be achieved by using a catalytically inactive mutant of the target protein where the reactive residue has been substituted. More advanced ITC kinetic competition (ITC-KC) methods have been developed to measure both non-covalent binding and covalent bond formation.[9][10] These methods measure enzyme activity directly through the heat generated during catalysis.[9][28]

Hypothetical Data for Ibrutinib Binding to BTK (ITC):

ParameterValueUnit
KD (Ki)0.5nM
n (Stoichiometry)1.1-
ΔH-15.2kcal/mol
-TΔS2.5kcal/mol
Note: This data is illustrative. The IC50 for Ibrutinib binding to BTK has been reported to be 0.5 nM.[29]
Mass Spectrometry (MS)

Mass spectrometry-based methods directly assess the formation of the covalent protein-inhibitor adduct.[22] This can be done by measuring the mass of the intact protein or by analyzing peptides after proteolytic digestion.

Experimental Workflow:

MS_Workflow Incubate Incubate Target Protein with Inhibitor at Various Time Points Quench Quench the Reaction Incubate->Quench Prepare_Sample Prepare Sample for MS Analysis (e.g., Desalting, Digestion) Quench->Prepare_Sample Acquire_Data Acquire Mass Spectra Prepare_Sample->Acquire_Data Analyze Analyze Data to Determine Percent of Modified Protein Acquire_Data->Analyze Calculate Calculate kinact/Ki Analyze->Calculate

Caption: A simplified workflow for MS-based kinetic analysis of covalent inhibitors.

Why MS is a Powerful Alternative:

  • Direct Evidence: MS provides unambiguous evidence of covalent bond formation.

  • High Throughput: Automated MS systems can rapidly analyze a large number of samples, making this approach suitable for screening libraries of covalent inhibitors.[5][23]

  • Versatility: MS can be used with complex samples, such as cell lysates, to assess target engagement in a more biologically relevant context.[3]

By measuring the extent of protein modification as a function of time and inhibitor concentration, one can determine the second-order rate constant kinact/Ki.[5]

Hypothetical Data for Covalent Inhibitors against BTK (MS):

Compoundkinact/Ki (M-1s-1)
Ibrutinib1.5 x 106
Acalabrutinib9.8 x 105
Zanubrutinib2.1 x 106
Note: These are representative values. Actual values can be found in the literature.[30]

Conclusion: An Integrated Approach for a Complete Picture

No single technique provides a complete picture of covalent inhibitor kinetics. A multi-pronged approach, leveraging the strengths of different methodologies, is the most robust strategy.

  • SPR and BLI are excellent for detailed kinetic characterization, providing insights into the individual steps of binding and inactivation.

  • ITC is invaluable for understanding the thermodynamic drivers of the initial non-covalent recognition event.

  • Mass Spectrometry offers a high-throughput, direct measure of covalent modification and is a powerful tool for screening and confirming target engagement.

By judiciously selecting and integrating these techniques, researchers can build a comprehensive understanding of a covalent inhibitor's mechanism of action, enabling more informed decisions in the optimization of lead compounds and the development of next-generation therapeutics. This integrated kinetic analysis is not merely an academic exercise; it is a critical component of modern, rational drug design.[1]

References

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025).
  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025).
  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 d
  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. (2022). Analytical Chemistry.
  • Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). (2025). Analytical Chemistry.
  • Kinetic analysis of covalent and irreversible inhibitors. (2020). CarnaBio USA, Inc..
  • Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. (n.d.). Royal Society of Chemistry.
  • Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). (2025). PubMed.
  • COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. (2025). PubMed.
  • Binding kinetics of ibrutinib on BTK [T474I] [non-activ
  • Surface plasmon resonance enabled mechanistic pharmacokinetic/pharmacodynamic modeling to support covalent inhibitor drug development. (n.d.). ScienceOpen.
  • Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. (n.d.). Future Medicine.
  • MS-Based Covalent Binding Analysis. (n.d.). ICE Bioscience.
  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. (n.d.). Semantic Scholar.
  • Covalent inhibitor drug discovery. (n.d.). Domainex.
  • Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. (2018). Biocompare.
  • BTK Inhibition and the Mechanism of Action of Ibrutinib. (2020). Targeted Oncology.
  • Surface Plasmon Resonance (SPR)-Principles, Advantages, Analysis Process and Applications. (n.d.).
  • Isothermal Titration Calorimetry in Bioc
  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate St
  • SPR Advantages When Studying Biomolecular Interactions Compared to Other Techniques. (2017). Reichert Technologies.
  • Surface Plasmon Resonance (SPR) vs Biolayer Interferometry (BLI) Which is Better. (2025). Protheragen.
  • The strengths and limitations of using biolayer interferometry to monitor equilibrium titrations of biomolecules. (2020). PubMed Central.
  • Isothermal titr
  • Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. (2018). Blood.
  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (2018). PubMed Central.
  • ENHANCED KINETICS ANALYSIS OF PROTEINS AND LARGE BIOMOLECULES USING NOVEL HIGH SENSITIVITY PROBE. (2023). Antibody Therapeutics.
  • Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). (2025). Analytical Chemistry.
  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simul
  • Kinetic characterisation of covalent inhibitors on the PHERAstar. (2018). YouTube.
  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions.
  • How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. (2018).
  • PhD Lecture SEPAR
  • SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. (2018). Nicoya Lifesciences.
  • A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance. (n.d.). PubMed.
  • The strengths and limitations of using biolayer interferometry to monitor equilibrium titr
  • Only time will tell: Modelling the kinetics of covalent inhibitors. (n.d.). Read by QxMD.
  • Inactivation Kinetics, Irreversible Drug Discovery. (n.d.). Enzymlogic.
  • Surface Plasmon Resonance. (n.d.). University of Glasgow.
  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. (2024). ACS Chemical Biology.
  • Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. (2025).
  • Full article: Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. (2020). Taylor & Francis.
  • 6 Advantages of Surface Plasmon Resonance Technology. (2015). Nicoya Lifesciences.
  • Overview of Biacore Surface Plasmon Resonance Technology. (n.d.).
  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025). Drug Hunter.

Sources

Safety Operating Guide

4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper management and disposal of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide are critical for ensuring laboratory safety and environmental compliance. As a halogenated amide derivative featuring a highly reactive bromoacetyl warhead, this compound functions as a potent alkylating agent. Direct disposal of this chemical into standard waste streams poses severe risks, including environmental contamination and occupational exposure leading to tissue necrosis or genotoxicity.

This guide provides a comprehensive, field-proven protocol for the chemical deactivation and logistical disposal of this compound, ensuring that researchers and drug development professionals can neutralize the threat at the source.

Hazard Profile & Operational Parameters

Before initiating any disposal procedures, it is essential to understand the physicochemical parameters that dictate the compound's reactivity and the quantitative metrics required for its safe neutralization.

ParameterSpecification
Chemical Class Halogenated Amide / Alkylating Agent
Primary Hazard Corrosive, Genotoxic (Thiol-reactive)
Target pH for Disposal 6.0 - 8.0
Deactivating Agent 1M Aqueous Sodium Thiosulfate (Na₂S₂O₃)
Molar Excess Required 3x (relative to bromoacetyl concentration)
Minimum Reaction Time 2 Hours at Room Temperature
Final Disposal Route High-Temperature Incineration

Mechanistic Rationale for Chemical Deactivation

Alkylating agents like bromoacetamides exert their toxicity by acting as "soft electrophiles." They readily undergo SN2 nucleophilic substitution with biological nucleophiles, particularly the thiol groups of cysteine residues in proteins and cellular glutathione[3]. To mitigate this hazard prior to disposal, the compound must be chemically deactivated rather than simply diluted.

We employ a sacrificial nucleophile—sodium thiosulfate—to selectively attack the electrophilic alpha-carbon of the bromoacetyl warhead [4]. This reaction displaces the bromide ion, converting the hazardous alkylating agent into a benign, water-soluble thiosulfate ester (known as a Bunte salt). This self-validating chemical quench ensures the alkylating threat is permanently neutralized before the waste is transferred to environmental health and safety (EHS) personnel.

Mechanism R1 Bromoacetyl Warhead (Active Alkylating Agent) Reaction SN2 Displacement (Room Temp, Stirring) R1->Reaction Nuc Sodium Thiosulfate (Nucleophile) Nuc->Reaction Product Thiosulfate Ester (Bunte Salt) (Deactivated/Non-Toxic) Reaction->Product

SN2 nucleophilic displacement mechanism deactivating the bromoacetyl warhead using thiosulfate.

Step-by-Step Deactivation Protocol

This methodology provides a self-validating system for the destruction of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide waste at the laboratory scale.

Part 1: Immediate Handling and Segregation

  • Engineering Controls: Conduct all operations inside a certified, externally exhausted chemical fume hood. Do not attempt deactivation on an open bench.

  • PPE Setup: Don appropriate personal protective equipment, including a flame-retardant lab coat, safety goggles, and double-layered chemical-resistant gloves (e.g., nitrile over latex).

Part 2: The Nucleophilic Quench

  • Solubilization: Because the benzamide derivative has limited aqueous solubility, first dissolve the solid or residual 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide waste in a minimal volume of a water-miscible organic solvent (such as DMSO or Ethanol) in a round-bottom flask or large beaker.

  • Reagent Addition: While stirring the solution vigorously via a magnetic stir bar, slowly add a 3-fold molar excess of 1M aqueous Sodium Thiosulfate (Na₂S₂O₃). Add the solution dropwise initially to monitor for any exothermic activity.

  • Incubation: Allow the mixture to stir continuously at room temperature for a minimum of 2 hours. This duration ensures the SN2 displacement reaches completion, fully converting the bromoacetamide into the deactivated Bunte salt.

  • pH Verification: After the incubation period, test the solution using calibrated pH paper or a pH meter. The target pH must be between 6.0 and 8.0 [1]. If the solution is overly acidic due to liberated hydrobromic acid equivalents, slowly add a saturated solution of Sodium Bicarbonate (NaHCO₃) until the target pH is achieved.

Disposal Logistics and Final Segregation

Once the alkylating warhead is deactivated, the resulting mixture is no longer acutely genotoxic, but it remains a regulated chemical waste due to the presence of organic solvents and brominated byproducts [2].

DisposalWorkflow A Waste Generation: 4-[(2-Bromoacetyl)amino]- N-(sec-butyl)benzamide B Segregation & PPE Setup (Fume Hood) A->B C Chemical Deactivation (1M Sodium Thiosulfate) B->C D pH Verification (Target: 6.0 - 8.0) C->D E Hazardous Waste Collection D->E F High-Temperature Incineration E->F

Step-by-step operational workflow for the chemical deactivation and disposal of alkylating waste.

Final Transfer Procedures:

  • Containerization: Transfer the neutralized, pH-balanced solution into a heavy-duty, chemically compatible waste carboy designated for Halogenated Organic Waste .

  • Labeling: Attach a completed hazardous waste tag to the container immediately. The tag must explicitly list all constituents, including the primary solvent (e.g., DMSO), Sodium Thiosulfate, and "Deactivated Brominated Benzamide Derivatives." Ensure the accumulation start date is clearly marked.

  • Storage and Pickup: Store the sealed container in a well-ventilated secondary containment area, segregated from strong acids or oxidizers. Contact your institutional EHS department or a licensed chemical waste disposal company to arrange for final destruction via high-temperature incineration.

References

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • Energy of the Lowest Unoccupied Molecular Orbital, Thiol Reactivity, and Toxicity of Three Monobrominated Water Disinfection Byproducts. PMC/NIH.[Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College / CRC Press. [Link]

Personal protective equipment for handling 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide

As a Senior Application Scientist, I recognize that handling highly reactive intermediates requires more than just a superficial reading of a Safety Data Sheet (SDS). To ensure the safety of your laboratory personnel and the integrity of your drug development workflows, you must understand the causality behind the hazards.

This guide provides the mechanistic rationale, precise Personal Protective Equipment (PPE) specifications, and self-validating operational protocols for safely handling 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide.

Mechanistic Hazard Assessment: The "Why" Behind the Danger

The core hazard of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide lies in its bromoacetamide moiety . The bromine atom is positioned alpha to a carbonyl group, making the adjacent carbon highly electrophilic.

This structural configuration facilitates rapid Bimolecular Nucleophilic Substitution ( SN​2 ) reactions. In biological systems, this molecule acts as an indiscriminate alkylating agent. It aggressively reacts with cellular nucleophiles, particularly the sulfhydryl (-SH) groups of cysteine residues and glutathione. This irreversible covalent modification depletes the cellular thiol pool, leading to oxidative stress, protein denaturation, and severe tissue necrosis[1]. Because of this mechanism, bromoacetamide derivatives are classified as potent skin sensitizers, lachrymators, and toxic agents[2].

Mechanism Electrophile Bromoacetyl Group (Potent Electrophile) Reaction SN2 Alkylation (Irreversible Covalent Bond) Electrophile->Reaction Nucleophile Cellular Nucleophiles (Cysteine/Glutathione) Nucleophile->Reaction Toxicity Protein Damage & Cellular Toxicity Reaction->Toxicity

Electrophilic alkylation mechanism driving the toxicity of bromoacetyl compounds.

Quantitative Hazard Profile (Based on Bromoacetamide Analogs)

To contextualize the risk, the following table summarizes the quantitative hazard data extrapolated from structurally identical reactive moieties[2].

Hazard CategoryGHS ClassificationQuantitative Toxicity Indicator
Acute Oral Toxicity Category 3LD50 (Rat): ~100 mg/kg
Skin Corrosion Category 1BCauses severe skin burns upon contact
Serious Eye Damage Category 1Irreversible corneal alkylation

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling active alkylating agents. The following PPE matrix is designed to create a fail-safe barrier against electrophilic penetration.

Protection AreaRequired EquipmentSpecification / StandardMechanistic Justification
Respiratory Chemical Fume HoodFace velocity of 80-100 fpm.Bromoacetamides can form aerosolized dust. Inhalation leads to direct alkylation of respiratory mucosal proteins[2].
Hands Double-layered GlovesInner: Nitrile (min 0.11mm). Outer: Neoprene or heavy-duty Nitrile.The electrophilic bromoacetyl group can penetrate standard latex, causing severe skin burns and systemic sensitization[2].
Eyes/Face Safety Goggles & ShieldANSI Z87.1 compliant goggles + full face shield.Accidental dust dispersion or splashing during quenching can cause irreversible corneal damage[2].
Body Lab Coat & ApronNon-porous chemical apron over a standard flame-retardant lab coat.Prevents dust accumulation on woven clothing, which could lead to delayed dermal exposure and continuous sensitization.

Operational Workflow & Handling Protocol

To prevent accidental exposure, every step of the handling process must be controlled. The following methodology ensures that the compound remains contained from the moment the bottle is opened until the reaction is complete.

Step-by-Step Handling Methodology:

  • Pre-Operation Verification: Ensure the chemical fume hood is fully operational. Clear the workspace of incompatible materials, specifically strong bases and oxidizing agents, which can trigger uncontrolled exothermic decomposition.

  • PPE Donning: Equip double nitrile gloves, chemical safety goggles, and a lab coat.

  • Static Mitigation: Bromoacetamide derivatives are often fine powders prone to static dispersion. Use an anti-static weighing boat and a grounded stainless-steel or ceramic spatula to prevent aerosolization.

  • Closed-System Weighing: Weigh the required amount of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide strictly inside the fume hood. If a precision balance is located outside the hood, transfer the sealed container to the balance, record the tare, add the compound inside the hood, seal it, and re-weigh to determine the mass by difference.

  • Immediate Solubilization: Transfer the compound into the reaction vessel and immediately dissolve it in the designated anhydrous solvent (e.g., DMF or DCM) to eliminate the airborne dust hazard.

Workflow Start 1. Preparation Fume Hood & PPE Weighing 2. Weighing Closed System Start->Weighing Reaction 3. Execution Controlled Addition Weighing->Reaction Quench 4. Decontamination Thiosulfate Quench Reaction->Quench Disposal 5. Disposal Halogenated Waste Quench->Disposal

Step-by-step operational workflow for handling bromoacetamide derivatives.

Decontamination and Waste Disposal Plan

Disposing of unreacted alkylating agents directly into waste streams poses a severe environmental and personnel hazard. The protocol below utilizes a chemical quenching strategy to self-validate the safety of the waste. By introducing a strong, benign nucleophile (thiosulfate), we force the SN​2 reaction to occur in a controlled manner, destroying the electrophilic hazard before disposal[3].

Step-by-Step Decontamination Methodology:

  • Quenching Solution Preparation: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ).

  • Reaction Quenching: To quench residual reaction mixtures or stock solutions, slowly add the 10% sodium thiosulfate solution under continuous stirring. Monitor the flask for mild exothermic activity, which confirms the nucleophilic displacement of the bromide is occurring.

  • Surface & Equipment Decontamination: For contaminated spatulas, glassware, or minor bench spills inside the hood, spray or submerge the items in the sodium thiosulfate solution. Allow a minimum residence time of 30 minutes to ensure complete neutralization of the alkylating capability[3].

  • Waste Segregation: Collect all quenched aqueous and organic mixtures into a designated, clearly labeled "Halogenated Organic Waste" container. Critical Note: Do not mix with acidic waste, as residual thiosulfate can decompose to release toxic sulfur dioxide gas.

  • Final Clean-up: Wash all decontaminated surfaces with soap and water, followed by a final wipe-down using 70% ethanol.

References

  • Energy of the Lowest Unoccupied Molecular Orbital, Thiol Reactivity, and Toxicity of Three Monobrominated Water Disinfection Byproducts - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.